3-Chloro-2,2-bis(chloromethyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2,2-bis(chloromethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRNKIGGASXJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(CCl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293405 | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17831-70-8 | |
| Record name | 17831-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Introduction
3-Chloro-2,2-bis(chloromethyl)propanoic acid, also known as tris(chloromethyl)acetic acid, is a pivotal intermediate in the synthesis of advanced energetic materials. Its unique trifunctional structure, featuring a carboxylic acid and three chloroalkyl groups, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, starting from the readily available precursor, pentaerythritol. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and discuss the significance of this molecule in the field of materials science, particularly in the production of high-energy polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic route.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound from pentaerythritol is a robust two-step process. The first stage involves the selective chlorination of three of the four hydroxyl groups of pentaerythritol to yield pentaerythritol trichlorohydrin. The subsequent step is the oxidation of the remaining primary alcohol functionality to a carboxylic acid.
Caption: Overall synthesis pathway from pentaerythritol.
Part 1: Selective Chlorination of Pentaerythritol
The initial and most critical step is the conversion of pentaerythritol to pentaerythritol trichlorohydrin. This transformation is typically achieved using thionyl chloride (SOCl₂) in the presence of a base, most commonly pyridine.
Mechanism of Chlorination
The reaction of an alcohol with thionyl chloride in the presence of pyridine proceeds through a nucleophilic substitution (SN2) mechanism.[1][2]
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of a hydroxyl group in pentaerythritol attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.
-
Deprotonation: Pyridine, acting as a base, deprotonates the intermediate, forming an alkyl chlorosulfite.
-
Nucleophilic Attack: A chloride ion, displaced in the initial step or present from the reaction of pyridine with HCl byproducts, acts as a nucleophile. It attacks the carbon atom bearing the chlorosulfite group from the backside.
-
Leaving Group Departure: This backside attack leads to the displacement of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The reaction is driven to completion by the evolution of gaseous SO₂.
This process is repeated for three of the four hydroxyl groups of pentaerythritol. The fourth hydroxyl group remains, largely due to steric hindrance and careful control of stoichiometry. A significant byproduct of this reaction is pentaerythritol tetrachloride, where all four hydroxyl groups have been substituted.[1]
Caption: Mechanism of alcohol chlorination with SOCl₂ and pyridine.
Experimental Protocol: Synthesis of Pentaerythritol Trichlorohydrin[1]
Caution: This procedure should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide and the use of corrosive reagents.
-
Reaction Setup: In a 5-liter, four-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.
-
Reagent Addition: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Add the thionyl chloride dropwise to the stirred slurry over 4-5 hours. Maintain the reaction temperature between 65-95°C. The reaction is exothermic and may require external cooling with an ice/water bath.
-
Reaction Completion: After the addition is complete, heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.
-
Workup: Cool the reaction mixture slightly and add 2 liters of cold water with stirring. The crude product will precipitate.
-
Isolation: Filter the solid product and wash it thoroughly with 2-3 liters of water. The dried, crude product is a mixture of pentaerythritol trichlorohydrin and pentaerythritol tetrachloride. This mixture can be used directly in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Pentaerythritol | 136.15 | 417 | 3.06 |
| Pyridine | 79.10 | 730 | 9.24 |
| Thionyl Chloride | 118.97 | 1134 | 9.53 |
Table 1: Reagent quantities for the synthesis of pentaerythritol trichlorohydrin.
Part 2: Oxidation to this compound
The second step involves the oxidation of the primary alcohol group in pentaerythritol trichlorohydrin to a carboxylic acid using concentrated nitric acid.
Mechanism of Oxidation
The oxidation of primary alcohols to carboxylic acids with nitric acid is a complex process that is thought to proceed through the formation of an aldehyde intermediate.[3][4]
-
Esterification: The alcohol reacts with nitric acid to form a nitrate ester.
-
Elimination: A proton on the carbon bearing the nitrate ester is abstracted, leading to the elimination of nitrous acid (HNO₂) and the formation of an aldehyde.
-
Hydration and Further Oxidation: The aldehyde is then hydrated to a gem-diol, which is subsequently oxidized by nitric acid to the carboxylic acid. The exact mechanism of this final oxidation can vary.
Caution: The reaction with nitric acid can be highly exothermic and produces toxic nitrogen oxide gases. Extreme care must be taken, and the reaction must be performed in a well-ventilated fume hood.[1]
Experimental Protocol: Synthesis of this compound[1]
Caution: This procedure involves the use of concentrated nitric acid and generates toxic nitrogen oxide fumes. It must be conducted in an efficient fume hood with appropriate personal protective equipment.
-
Reaction Setup: Transfer the crude mixture of pentaerythritol trichlorohydrin and tetrachloride (approximately 461 g) from the previous step into a 3-liter, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.
-
Reaction Initiation: Heat the flask to 70-80°C. Vigorously stir the mixture and add a small portion (10-15 mL) of concentrated nitric acid to initiate the reaction. The start of the reaction is indicated by the evolution of dark orange-brown nitrogen oxide vapors.
-
Controlled Addition: Once the initial exothermic reaction subsides, continue the addition of the remaining concentrated nitric acid (total of 670-690 mL) in small aliquots over 30-60 minutes, maintaining a steady evolution of gases without the reaction becoming uncontrollable.
-
Reaction Completion: Continue heating at 70-80°C until the evolution of nitrogen oxides ceases.
-
Precipitation and Isolation: Pour the warm reaction mixture into 2 liters of cold water to precipitate the product. Allow the mixture to stand for several hours to ensure complete precipitation.
-
Purification: Filter the crude product. The unreacted pentaerythritol tetrachloride can be separated from the desired carboxylic acid by dissolving the mixture in a sodium hydroxide solution, filtering off the insoluble tetrachloride, and then re-precipitating the carboxylic acid by acidifying the filtrate with concentrated hydrochloric acid to a pH of 1.
-
Final Product: The precipitated this compound is filtered, washed with water, and dried to yield a fine white powder. Further product can be obtained by extracting the acidic aqueous filtrate with methylene chloride.
| Reagent | Concentration | Amount (mL) |
| Crude Trichlorohydrin Mix | - | ~461 g |
| Concentrated Nitric Acid | ~70% | 670 - 690 |
| Concentrated Hydrochloric Acid | ~37% | As needed for pH 1 |
Table 2: Reagent quantities for the oxidation step.
Characterization of this compound
The final product can be characterized using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₅H₇Cl₃O₂ |
| Molar Mass | 205.46 g/mol [2] |
| Appearance | White crystalline solid |
| Melting Point | 111-113 °C[5] |
| ¹H NMR (CDCl₃, 500 MHz) | δ 10.87 (br s, 1H, COOH), 3.85 (s, 6H, CH₂Cl)[5] |
| ¹³C NMR (CDCl₃) | δ 175.5 (COOH), 55.3 (quaternary C), 42.7 (CH₂Cl)[5] |
Table 3: Physicochemical and Spectroscopic Data.
Applications and Significance
This compound is a crucial precursor for the synthesis of energetic materials. Its primary application is in the production of 3,3-bis(azidomethyl)oxetane (BAMO) , a high-energy monomer. The synthesis of BAMO involves the cyclization of the propanoic acid derivative to form an oxetane ring, followed by the substitution of the chloro groups with azide functionalities.[6][7]
Poly(BAMO) is a key component in modern plastic-bonded explosives (PBXs) and solid rocket propellants due to its high heat of formation and low sensitivity.[8][9] The incorporation of BAMO into polymer binders significantly enhances the energetic performance of these materials.
Caption: Application of the target acid in energetic materials.
Conclusion
The synthesis of this compound from pentaerythritol is a well-established and scalable process. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for achieving high yields and purity. The significance of this compound as a precursor to high-performance energetic materials underscores the importance of this synthetic pathway in the field of advanced materials science.
References
- 1. orgosolver.com [orgosolver.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nitric Acid - Wordpress [reagents.acsgcipr.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane) - Beijing Institute of Technology [pure.bit.edu.cn]
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
This guide provides a comprehensive overview of the essential physicochemical properties of 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS No. 17831-70-8), a halogenated carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document is structured to deliver not only precise data but also the underlying scientific rationale for the characterization of this compound.
Chemical Identity and Molecular Structure
This compound, also known as Tris(chloromethyl)acetic acid, possesses a unique molecular architecture that dictates its chemical behavior and physical state.[1] Its structure is characterized by a propanoic acid backbone with three chlorine atoms, rendering it a highly functionalized molecule.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 17831-70-8[1][2][3] |
| Molecular Formula | C₅H₇Cl₃O₂[1][2][3] |
| Molecular Weight | 205.47 g/mol [3][4] |
| Canonical SMILES | C(C(CCl)(CCl)C(=O)O)Cl[2] |
| InChI Key | RDRNKIGGASXJAX-UHFFFAOYSA-N[2] |
The spatial arrangement of the chloromethyl groups around the central carbon atom introduces significant steric hindrance and electronic effects, which are fundamental to understanding its reactivity and interactions.
Caption: 2D representation of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for the successful application of this compound in research and development, influencing everything from reaction kinetics to formulation strategies.
Physical State and Appearance
At ambient conditions, this compound is a white to off-white solid.[4] This solid nature is a direct consequence of the intermolecular forces, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the carbon-chlorine bonds.
Key Quantitative Properties
The following table summarizes the critical physicochemical data for this compound. The selection of these parameters is based on their direct relevance to handling, reaction setup, and purification processes.
| Property | Value | Source |
| Melting Point | 40-42 °C | [3][4] |
| Boiling Point | 262.7 °C at 760 mmHg | [1] |
| 126-129 °C at 30 Torr | [3][4] | |
| Density | 1.468 g/cm³ (Predicted) | [1][3] |
| Flash Point | 112.7 °C | [1][3] |
| Vapor Pressure | 0.00317 mmHg at 25 °C | [1][3] |
| Refractive Index | 1.502 | [1][3] |
| pKa | 2.50 ± 0.15 (Predicted) | [3][4] |
Expert Insights: The relatively low melting point suggests that while it is a solid, it can be easily melted for reactions requiring a liquid phase without significant decomposition. The boiling point, especially under reduced pressure, provides a viable range for purification by distillation. The predicted pKa indicates that it is a relatively strong carboxylic acid, a feature attributed to the electron-withdrawing inductive effect of the three chlorine atoms.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the chloromethyl groups and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electronegative chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the quaternary carbon, the methylene carbons, and the carbonyl carbon.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group.
-
A strong C=O stretch from the carbonyl group.
-
C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for the molecule.[2]
Caption: Workflow for the spectroscopic characterization of the compound.
Synthesis and Reactivity
This compound can be synthesized from pentaerythritol. A common route involves the reaction of pentaerythrityl trichlorohydrin with an oxidizing agent.[5]
Its reactivity is dominated by the carboxylic acid functionality and the three chloro-substituents. The carboxylic acid can undergo typical reactions such as esterification and amide formation. The chlorine atoms can be displaced in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. For instance, it is used as a reagent in the preparation of novel azide plasticizers.[4]
Safety and Handling
Due to its acidic and corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood.[3] For storage, it should be kept under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4]
Conclusion
The physicochemical properties of this compound define its utility as a chemical intermediate. A comprehensive understanding of its molecular structure, physical properties, spectroscopic profile, and reactivity is essential for its effective and safe application in research and development. The data and insights provided in this guide serve as a foundational resource for scientists and professionals working with this compound.
References
An In-Depth Technical Guide to the Structural Elucidation of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding a Complex Halogenated Carboxylic Acid
3-Chloro-2,2-bis(chloromethyl)propanoic acid, a molecule of significant interest in synthetic chemistry and drug development, presents a unique structural elucidation challenge due to its polychlorinated and sterically hindered nature. A comprehensive understanding of its three-dimensional structure and the identification of potential impurities are paramount for its effective and safe application. This guide provides a detailed, multi-technique approach to the structural characterization of this compound, moving beyond a simple listing of methods to explain the underlying scientific principles and rationale behind each experimental choice. We will delve into the interpretation of spectroscopic data, outline a robust synthesis and purification strategy to control the impurity profile, and provide validated analytical protocols for a holistic understanding of this complex molecule.
I. Molecular Identity and Physicochemical Properties
Before embarking on a detailed structural analysis, it is essential to establish the fundamental properties of the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 17831-70-8 | --INVALID-LINK--[1][2][3] |
| Molecular Formula | C₅H₇Cl₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 205.46 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | C(C(C(=O)O)(CCl)CCl)Cl | --INVALID-LINK--[1] |
II. Synthesis and Potential Impurity Profile: A Proactive Approach to Purity
The structural elucidation of a compound is intrinsically linked to its synthesis. A well-understood synthetic route allows for the prediction and targeted analysis of potential impurities. A plausible synthesis of this compound involves the oxidation of pentaerythrityl trichlorohydrin.[4]
Experimental Protocol: Synthesis
-
Chlorination of Pentaerythritol: Pentaerythritol is reacted with a chlorinating agent (e.g., thionyl chloride) to yield a mixture including pentaerythrityl trichlorohydrin.
-
Oxidation: The crude pentaerythrityl trichlorohydrin is then oxidized using a suitable oxidizing agent (e.g., nitric acid) to form the target carboxylic acid.[4]
-
Purification: The product is purified by recrystallization to remove unreacted starting materials and by-products.
Trustworthiness through Impurity Profiling: The primary impurities to monitor are unreacted pentaerythrityl trichlorohydrin, potential over-oxidation products, and residual solvents from the reaction and purification steps. A proactive approach to impurity profiling is crucial for ensuring the final compound's purity and for the accurate interpretation of spectroscopic data.
III. Spectroscopic Elucidation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
1. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is expected to be relatively simple, with two key signals:
-
-CH₂Cl Protons: The six equivalent protons of the three chloromethyl groups will appear as a singlet. Due to the electronegativity of the adjacent chlorine atoms and the quaternary carbon, this signal is expected to be downfield, likely in the range of 3.7-4.0 ppm .
-
-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm . This signal's broadness is due to hydrogen bonding and exchange with trace amounts of water.
2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| -COOH | 170-185 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Quaternary Carbon | 45-60 | This carbon is attached to three electronegative chlorine atoms (indirectly) and a carbonyl group, leading to a downfield shift. Quaternary carbons typically show weaker signals.[5] |
| -CH₂Cl | 40-55 | The carbon atoms of the chloromethyl groups are directly attached to an electronegative chlorine atom, resulting in a downfield shift. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
B. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of three chlorine atoms. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will follow a predictable pattern based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragment Ions:
-
Loss of Cl: A significant fragment corresponding to the loss of a chlorine radical (M-35/37).
-
Loss of CH₂Cl: Fragmentation involving the loss of a chloromethyl radical (M-49/51).
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (M-45).
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Analysis: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive fragmentation data.
-
Data Interpretation: Analyze the isotopic patterns and fragmentation to confirm the molecular weight and deduce the structure.
C. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| 1700-1725 (strong) | C=O (Carboxylic Acid) | Stretching |
| 1210-1320 | C-O (Carboxylic Acid) | Stretching |
| 600-800 | C-Cl | Stretching |
The broad O-H stretch is a hallmark of a carboxylic acid, arising from hydrogen bonding.[6][7][8] The strong carbonyl absorption confirms the presence of the acid functionality.[6][7][8] The C-Cl stretching frequency will provide evidence for the chlorinated nature of the compound.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
IV. Impurity Profiling by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For applications in drug development, a thorough understanding and control of impurities is mandated by regulatory agencies. HPLC coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of impurities.
Experimental Protocol: HPLC-MS for Impurity Profiling
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a good starting point for separating the relatively nonpolar target compound from more polar or nonpolar impurities.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient will start with a higher aqueous composition to retain polar impurities and gradually increase the organic content to elute the target compound and any nonpolar impurities.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.
-
Analysis Mode: Perform a full scan analysis to detect all ionizable species. For structural confirmation of impurities, a tandem mass spectrometry (MS/MS) experiment can be performed to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative abundance of each component.
-
Analyze the mass spectrum of each impurity peak to determine its molecular weight.
-
For unknown impurities, use the fragmentation pattern from MS/MS analysis to propose a structure.
-
V. Conclusion: A Validated and Comprehensive Structural Understanding
By systematically applying a suite of complementary analytical techniques, a comprehensive and validated structural elucidation of this compound can be achieved. This in-depth guide provides the necessary framework for researchers and drug development professionals to not only confirm the identity of the target molecule but also to proactively identify and control its impurity profile. This rigorous approach to structural characterization is fundamental to ensuring the quality, safety, and efficacy of this important chemical entity in its downstream applications.
VI. References
-
Organic Syntheses Procedure, 3-chloro-2-(chloromethyl)-1-propene. Available at: --INVALID-LINK--[4]
-
PubChem. This compound. Available at: --INVALID-LINK--[1]
-
Santa Cruz Biotechnology. 3-Chloro-2,2-bis-chloromethyl-propionic acid. Available at: --INVALID-LINK--[2][3]
-
Chemguide. Mass Spectra - Fragmentation Patterns. Available at: --INVALID-LINK--
-
LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: --INVALID-LINK--[6]
-
University of Colorado Boulder. Infrared Spectroscopy Handout. Available at: --INVALID-LINK--[7]
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Available at: --INVALID-LINK--
-
Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: --INVALID-LINK--[8]
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester [webbook.nist.gov]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. www1.udel.edu [www1.udel.edu]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Guide to the Systematic Nomenclature of C₅H₇Cl₃O₂: An Isomeric Analysis
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C₅H₇Cl₃O₂ represents a diverse landscape of potential chemical structures, known as isomers. Each isomer possesses a unique arrangement of atoms and, consequently, a distinct and unambiguous name under the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). This technical guide provides an in-depth analysis of the principles governing the IUPAC nomenclature for this class of compounds, using representative isomers of C₅H₇Cl₃O₂ as illustrative examples. Understanding this systematic approach is paramount for precise communication, accurate documentation in research and development, and ensuring regulatory compliance.
The Imperative of Unambiguous Nomenclature
A molecular formula alone is insufficient for identifying a specific chemical entity. C₅H₇Cl₃O₂ can manifest as various structural isomers, including acyclic and cyclic carboxylic acids, esters, and other derivatives. Each of these structures will exhibit different chemical and physical properties. The IUPAC system provides a logical, rule-based framework to assign a unique name to each distinct structure, eliminating ambiguity.
Core Structure Analysis: Trichlorinated Pentanoic Acids
A logical starting point for constructing isomers of C₅H₇Cl₃O₂ is to assume a five-carbon carboxylic acid backbone (pentanoic acid), which accounts for all carbon and oxygen atoms. The three chlorine atoms and seven hydrogen atoms can then be arranged in numerous ways along this carbon chain.
The fundamental IUPAC rules for naming such substituted carboxylic acids are as follows:
-
Identify the Parent Chain : The longest continuous carbon chain containing the carboxyl group (-COOH) is the parent chain. For a five-carbon acid, the parent name is derived from pentane.[1][2]
-
Suffix Modification : The "-e" ending of the parent alkane is replaced with "-oic acid". Thus, a pentane backbone becomes "pentanoic acid".[2][3]
-
Numbering the Chain : The carbon atom of the carboxyl group is always assigned as position number 1.[2][3][4] This rule is foundational and dictates the numbering for all substituents.
-
Naming and Locating Substituents : Halogen atoms are treated as substituents and are named with a prefix (e.g., "chloro").[1][4] The position of each chlorine atom is indicated by the number of the carbon atom to which it is attached.
-
Alphabetical Order and Prefixes : If multiple different substituents are present, they are listed in alphabetical order. If there are multiple instances of the same substituent, prefixes such as "di-", "tri-", and "tetra-" are used. These prefixes are ignored when alphabetizing.
Case Study: Representative Isomers of C₅H₇Cl₃O₂
Below are three distinct isomers of trichloropentanoic acid, illustrating the application of these IUPAC rules.
Isomer 1: 2,3,4-Trichloropentanoic Acid
-
Structure: A pentanoic acid with chlorine atoms on the second, third, and fourth carbon atoms.
-
Nomenclature Breakdown:
-
Parent Chain: Pentanoic acid.
-
Substituents: Three chlorine atoms ("trichloro").
-
Locants: The carboxyl carbon is C1, so the chlorines are at positions 2, 3, and 4.
-
Final Name: 2,3,4-Trichloropentanoic acid.
-
Isomer 2: 3,4,5-Trichloropentanoic Acid
-
Structure: A pentanoic acid with chlorine atoms on the third, fourth, and fifth carbon atoms.
-
Nomenclature Breakdown:
-
Parent Chain: Pentanoic acid.
-
Substituents: Three chlorine atoms ("trichloro").
-
Locants: The chlorines are at positions 3, 4, and 5.
-
Final Name: 3,4,5-Trichloropentanoic acid.
-
Isomer 3: 2,2,5-Trichloropentanoic Acid
-
Structure: A pentanoic acid with two chlorine atoms on the second carbon and one on the fifth carbon.
-
Nomenclature Breakdown:
-
Parent Chain: Pentanoic acid.
-
Substituents: Three chlorine atoms ("trichloro").
-
Locants: Two chlorines are at position 2, and one is at position 5. The locant "2" is repeated to indicate both substituents on the same carbon.
-
Final Name: 2,2,5-Trichloropentanoic acid.
-
Visualization of Isomeric Structures
The structural differences between these isomers can be visualized using a graph diagram, which clarifies the connectivity of the atoms and the positions of the chlorine substituents.
Caption: Structural relationship of three trichloropentanoic acid isomers.
Exploring Broader Isomeric Possibilities
While halogenated carboxylic acids are a probable class of compounds for C₅H₇Cl₃O₂, other structural arrangements are also possible. For instance, the formula could represent an ester.
Example: Methyl 2,3,4-trichlorobutanoate
-
Structure: This is an ester formed from methanol and 2,3,4-trichlorobutanoic acid. It has a total of 5 carbons, 7 hydrogens (3 from the methyl group, 4 from the butanoate chain), 3 chlorines, and 2 oxygens.
-
Nomenclature: The name of the alkyl group from the alcohol (methyl) is given first, followed by the name of the parent carboxylate, where "-oic acid" is replaced by "-oate".
This example underscores the importance of having a confirmed structure before assigning an IUPAC name.
Synthesis and Reactivity Considerations
The synthesis of chlorinated carboxylic acids often involves the halogenation of the corresponding carboxylic acid. A classic method is the Hell-Volhard-Zelinskii reaction, which specifically halogenates the α-carbon (the carbon adjacent to the carboxyl group) using a halogen and a phosphorus catalyst like PCl₃.[5] Other methods, such as the direct chlorination of amides or the use of reagents like N-chlorosuccinimide, can provide access to different isomers.[6][7] The position of the chlorine atoms significantly influences the acidity and reactivity of the molecule due to inductive effects.
Conclusion
The molecular formula C₅H₇Cl₃O₂ does not correspond to a single compound but rather to a multitude of possible isomers. The IUPAC nomenclature system provides a rigorous and essential framework for assigning a unique and descriptive name to each specific structure. By systematically identifying the parent chain, numbering the carbons starting from the highest priority functional group (in this case, the carboxylic acid), and locating all substituents, a precise name can be derived. This guide, through the analysis of several trichloropentanoic acid isomers, demonstrates the logic and application of these rules, highlighting their critical role in the precise communication required in scientific research and drug development.
References
- 1. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 5. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 6. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
3-Chloro-2,2-bis(chloromethyl)propanoic acid crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Authored by: A Senior Application Scientist
Foreword: Unveiling the Solid-State Architecture of a Halogenated Carboxylic Acid
For researchers, scientists, and professionals in drug development, a molecule's crystal structure is a foundational piece of knowledge. It governs physical properties such as solubility and stability, and dictates intermolecular interactions that are critical for pharmaceutical formulation and materials science. This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, a halogenated carboxylic acid.
Our approach moves beyond a simple recitation of methods. We will delve into the causality behind experimental choices, ensuring that each step of the protocol is understood not just in its execution, but in its scientific purpose. This document is designed to be a self-validating system of trustworthy protocols, grounded in authoritative references to provide a robust understanding of the process from synthesis to final structural elucidation.
Synthesis and Single Crystal Growth: The Genesis of a Suitable Specimen
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the final structural model is intrinsically linked to the perfection of the crystal lattice.
Synthesis of this compound
The synthesis of the title compound originates from pentaerythritol, a readily available starting material. The procedure involves a two-step process: chlorination followed by oxidation.
Experimental Protocol: Synthesis
-
Chlorination of Pentaerythritol: Pentaerythritol is heated with pyridine to approximately 340 K. Thionyl chloride is then added dropwise while stirring. The solution is refluxed for about twelve hours at 390-400 K to ensure the reaction goes to completion, which is monitored by the absence of SO₂ gas. This step yields pentaerythritol trichlorohydrin.[1]
-
Oxidation to the Carboxylic Acid: After the reaction, cold water is carefully added, followed by toluene to extract the organic product. The pentaerythritol trichlorohydrin in the toluene solution is then oxidized to the corresponding carboxylic acid using nitric acid.[1]
-
Purification: The crude product, this compound, requires several purification steps, including recrystallization, to obtain the final crystalline needles suitable for single-crystal growth.[1]
Rationale for Crystallization
The goal of crystallization for X-ray diffraction is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free from defects, twinning, and internal strain. For this compound, slow evaporation of a suitable solvent is an effective method. The choice of solvent is critical; it should be one in which the compound is moderately soluble, allowing for a slow and controlled growth process.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] The process can be logically divided into data collection, structure solution, and model refinement.
Diagram: Experimental Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final crystal structure determination.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.[4] This diffraction occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ).[2] A detector, such as a CCD or pixel detector, records the positions and intensities of these thousands of reflections as the crystal is rotated.[4]
Data Processing: From Images to Intensities
The raw diffraction images are processed to yield a list of indexed reflections with their corresponding intensities.[5]
-
Integration: This step involves identifying the diffraction spots on the images, determining the unit cell parameters and crystal orientation ("indexing"), and integrating the intensity of each reflection.[2][5]
-
Scaling and Merging: Intensities of symmetry-related reflections are scaled and merged to produce a single, unique set of data. This step also provides important statistics on the quality of the collected data.[5]
Structure Solution and Refinement: From Data to Model
The ultimate goal is to generate a three-dimensional electron density map of the unit cell from the diffraction data.
-
The Phase Problem: The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment.[6] Solving the "phase problem" is the crucial step in determining the structure. For small molecules like the title compound, this is typically achieved using direct methods, which employ statistical relationships between the intensities to derive initial phase estimates.[6]
-
Model Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process, most commonly using the method of least-squares, which minimizes the differences between the observed structure factor amplitudes (|Fₒ|) and those calculated from the atomic model (|Fₑ|).[6][7] During refinement, atomic parameters are adjusted:
-
Positional coordinates (x, y, z) for each atom.
-
Anisotropic displacement parameters (ADPs), which model the thermal motion of the atoms.
-
Hydrogen atoms are typically placed at calculated positions and refined using a "riding model".[8]
-
The quality of the final model is assessed by the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated data. A low R-factor (typically < 0.05 for small molecules) indicates a good fit. The refinement of this compound converged to a final R-value of 0.041.[1]
The Crystal Structure of this compound
The analysis of the refined crystal structure provides precise details about the molecular geometry and the intermolecular interactions that dictate the packing in the solid state.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁.[1]
| Parameter | Value[1] |
| Formula | C₅H₇Cl₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.961(1) |
| b (Å) | 9.979(2) |
| c (Å) | 12.0569(3) |
| β (°) | 94.01(2) |
| Volume (ų) | 835.9(3) |
| Z | 4 (2 molecules per asymmetric unit) |
| Temperature (K) | 304 |
| Reflections collected | 1736 |
| Final R-factor | 0.041 |
Molecular Structure and Intermolecular Interactions
The asymmetric unit of the crystal structure contains two independent molecules of this compound.[1] The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds.[1]
Specifically, two molecules are interconnected by hydrogen bridges to form these dimeric structures.[1] The hydrogen bonds exist between the hydroxyl oxygen of one molecule and the carbonyl oxygen of the second molecule, with an O···O distance of 2.6705 Å.[1] This classic carboxylic acid dimer motif is a dominant feature in the solid-state structures of similar compounds.
Diagram: Hydrogen-Bonded Dimer of this compound
Caption: Schematic of the hydrogen-bonded dimer motif.
The bond lengths and angles within the aliphatic group are reported to be within the expected ranges for such compounds.[1] The precise atomic coordinates, bond lengths, and angles are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 410373.[1]
Conclusion and Significance
The crystal structure analysis of this compound reveals a structure dominated by the formation of hydrogen-bonded dimers, a common and stabilizing interaction for carboxylic acids in the solid state. The determination, achieved through standard single-crystal X-ray diffraction techniques, provides a precise and reliable model of the molecular geometry and packing. This structural information is invaluable for understanding the physicochemical properties of the material and serves as a critical reference point for further studies in materials science, computational chemistry, and drug development where halogenated organic acids are of interest.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. fiveable.me [fiveable.me]
- 7. academic.oup.com [academic.oup.com]
- 8. web.mit.edu [web.mit.edu]
theoretical vs. experimental properties of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
An In-Depth Technical Guide to 3-Chloro-2,2-bis(chloromethyl)propanoic Acid: A Comparative Analysis of Theoretical and Experimental Properties
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 17831-70-8), a halogenated carboxylic acid of interest as a synthetic intermediate. For researchers, scientists, and drug development professionals, understanding the correlation between predicted and empirically determined properties is crucial for anticipating molecular behavior, designing synthetic routes, and ensuring safe handling. This document synthesizes computational data with available experimental findings, offering insights into the compound's physicochemical characteristics, spectroscopic signature, synthesis, and reactivity. By juxtaposing theoretical and experimental data, this guide aims to provide a robust reference for the practical application and further investigation of this molecule.
Molecular Identity and Structure
This compound is a C5 propanoic acid derivative characterized by a quaternary carbon at the α-position, substituted with two chloromethyl groups, and a third chlorine atom on one of these methyl groups. This highly chlorinated structure significantly influences its chemical properties, particularly its acidity and reactivity.
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17831-70-8 | [1][2][3][4] |
| Molecular Formula | C₅H₇Cl₃O₂ | [1][2][4] |
| Synonyms | Tris(chloromethyl)acetic acid, 3-Chloro-2,2-dichloromethyl propionic acid | [1][2][4] |
Theoretical Physicochemical Properties (In Silico Analysis)
In silico predictions are indispensable in modern chemical research, offering rapid, cost-effective estimations of a molecule's properties before its synthesis or acquisition. These computational models use the molecular structure to predict physicochemical parameters that govern solubility, stability, reactivity, and potential biological interactions. For this compound, theoretical calculations provide a foundational dataset for subsequent experimental design.
| Computed Property | Predicted Value | Implication / Significance | Source |
| Molecular Weight | 205.47 g/mol | Foundational for stoichiometric calculations in synthesis. | [4] |
| Exact Mass | 203.951163 Da | Crucial for high-resolution mass spectrometry analysis. | [1] |
| Predicted pKa | 2.50 ± 0.15 | Indicates strong acidity due to the inductive effect of three electron-withdrawing chlorine atoms. | [4] |
| XLogP3 (logP) | 1.4 | Suggests moderate lipophilicity and potential for membrane permeability. | [1] |
| Density | 1.468 g/cm³ | Provides an estimate of the substance's mass per unit volume. | [2][4] |
| Boiling Point | 262.7°C at 760 mmHg | High predicted boiling point reflects the molecular weight and polar functional group. | [2] |
| Flash Point | 112.7°C | Indicates the temperature at which vapors can ignite. | [2][4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good potential for oral bioavailability based on drug-likeness rules (TPSA < 140 Ų). | [1] |
| Hydrogen Bond Donor Count | 1 | From the carboxylic acid proton. | [1] |
| Hydrogen Bond Acceptor Count | 2 | From the carbonyl and hydroxyl oxygens. | [1] |
Experimental Data and Characterization
While theoretical data provides a valuable baseline, empirical validation is the cornerstone of scientific integrity. Experimental data confirms the identity, purity, and actual physical behavior of a compound. The following section details the known experimental properties and outlines standard protocols for characterization.
Physicochemical Properties: A Comparative View
Comparing experimental data with theoretical predictions reveals the accuracy of the computational models and provides a more nuanced understanding of the substance.
| Property | Theoretical Value | Experimental Value | Analysis of Deviation | Source |
| Melting Point | N/A | 40-42 °C | The presence of a distinct melting point confirms the compound is a solid at room temperature. | [4] |
| Boiling Point | 262.7°C @ 760 Torr | 126-129 °C @ 30 Torr | The experimental value was obtained under vacuum. Extrapolation to atmospheric pressure is complex, but the high theoretical value is consistent with a compound that requires reduced pressure for distillation to avoid decomposition. | [2][4] |
Spectroscopic Characterization
Spectroscopy is the primary method for elucidating and confirming molecular structure. While public spectral data for this specific compound is limited, its structure allows for the confident prediction of characteristic signals.
Expertise in Practice: The Causality Behind Spectral Predictions The choice to predict spectral features in the absence of raw data is grounded in the fundamental principles of spectroscopy. The chemical environment of each atom or functional group, dictated by bonding and electronegativity, directly corresponds to a predictable signal in NMR, IR, or MS analysis. This predictive exercise is a critical step in experimental planning, allowing a scientist to know what to look for during characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The three chloromethyl (CH₂) groups are chemically equivalent due to free rotation around the Cα-Cβ bond, and the carboxylic acid proton is a distinct signal.
-
Expected Signals:
-
A singlet integrating to 6H for the three equivalent -CH₂Cl groups. The exact chemical shift would be downfield (likely ~3.7-4.0 ppm) due to the deshielding effect of the adjacent chlorine atoms and the quaternary carbon.
-
A broad singlet integrating to 1H for the acidic proton (-COOH), typically appearing far downfield (>10 ppm) and its position can be concentration-dependent.
-
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
-
Expected Signals:
-
A signal for the three equivalent -C H₂Cl carbons.
-
A signal for the quaternary α-carbon, -C (CH₂Cl)₃.
-
A signal for the carbonyl carbon (-C OOH), which will be the most downfield.
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy identifies the functional groups present based on their vibrational frequencies.
-
Expected Key Absorptions:
-
A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch in a carboxylic acid dimer.
-
A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
Strong absorption bands in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to C-Cl stretching vibrations.
-
-
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio, confirming the molecular weight and revealing fragmentation patterns.
-
Expected Observations: The most telling feature would be the molecular ion peak cluster. Due to the presence of three chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion ([M]⁺) and its isotopic peaks ([M+2]⁺, [M+4]⁺, [M+6]⁺) will exhibit a highly characteristic pattern, confirming the presence of three chlorines.
-
Crystallography
The Cambridge Structural Database lists a crystal structure for this compound (CCDC Number: 108914).[1] X-ray crystallography provides unambiguous proof of the molecular structure, bond lengths, and bond angles in the solid state. For drug development professionals, this data is invaluable for understanding solid-state packing and for computational modeling of receptor-ligand interactions.
Synthesis and Reactivity
Synthetic Protocol
A reliable synthesis for this compound has been published in Organic Syntheses, a highly trusted source for reproducible experimental procedures.[5] The method involves the oxidation of crude pentaerythrityl trichlorohydrin.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Protocol: Oxidation of Pentaerythrityl Trichlorohydrin (This protocol is an adaptation and summary of the procedure described in Organic Syntheses for educational purposes. The original source should be consulted for precise quantities and safety warnings.)[5]
-
Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. The reaction should be performed in a well-ventilated fume hood.
-
Charge Flask: The crude mixture containing pentaerythrityl trichlorohydrin is charged into the flask.
-
Oxidation: Nitric acid is added portion-wise via the addition funnel while maintaining the reaction temperature within a specified range. The evolution of toxic nitrogen oxide gases necessitates extreme caution.
-
Reaction Monitoring: The reaction is stirred vigorously until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and subjected to a standard aqueous work-up, which may involve extraction with an organic solvent and washing to remove residual acid and impurities.
-
Isolation: The organic solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system to yield the final product of high purity.
Trustworthiness through Self-Validation: This protocol is considered self-validating because the identity and purity of the final product can be rigorously confirmed using the spectroscopic methods (NMR, IR, MS) and physical constant measurements (melting point) detailed in Section 3. A successful synthesis will yield a product whose experimental data matches the expected values.
Chemical Reactivity and Applications
The compound's utility stems from its dense functionalization.
-
Pyrolysis: Heating the acid leads to decarboxylation and elimination, cleanly affording 3-chloro-2-(chloromethyl)-1-propene, a valuable building block in organic synthesis.[5]
-
Reagent for Plasticizers: It has been documented as a reagent in the preparation of novel azide plasticizers, highlighting its application in materials science.[6] The carboxylic acid can be converted to an acyl chloride or ester, and the chloro-groups can be displaced by nucleophiles like azide.
Safety and Handling
No specific safety data sheet (SDS) for this compound is readily available, but based on analogous structures like 3-chloropropionic acid, significant hazards can be inferred.[7] The compound should be handled with extreme care.
-
Hazards: Expected to be highly corrosive. Causes severe skin burns and eye damage. May cause respiratory tract irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage conditions include keeping it under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]
Conclusion
This compound is a molecule whose properties are defined by its high degree of chlorination and the presence of a carboxylic acid group. Theoretical predictions align reasonably well with available experimental data, particularly in defining its strong acidity and physicochemical parameters. This guide demonstrates the synergistic relationship between in silico modeling and empirical validation. The predicted spectral characteristics, coupled with a well-documented synthetic route and known reactivity, provide researchers with a solid framework for utilizing this compound as a versatile intermediate in organic synthesis and materials science.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemnet.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a compound of interest for researchers and professionals in the fields of chemical synthesis and drug development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this polychlorinated carboxylic acid.
Molecular Structure and Overview
This compound (CAS No: 17831-70-8) possesses a unique structure with a quaternary carbon atom bonded to two chloromethyl groups, a third chloromethyl group, and a carboxylic acid moiety.[1] This high degree of chlorination significantly influences its spectroscopic properties. Understanding these spectral signatures is paramount for its unambiguous identification and quality control in synthetic applications.
Molecular Formula: C₅H₇Cl₃O₂[1]
Molecular Weight: 205.46 g/mol [1]
IUPAC Name: this compound[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon framework and proton environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this molecule is predicted to be relatively simple due to the high degree of symmetry. The presence of a quaternary carbon atom bonded to three chloromethyl groups results in chemically equivalent protons for these groups.
Predicted ¹H NMR Spectral Data
| Signal | Chemical Shift (ppm, δ) | Multiplicity | Integration | Assignment |
| 1 | ~3.8 - 4.2 | Singlet | 6H | -CH₂Cl |
| 2 | ~11 - 13 | Broad Singlet | 1H | -COOH |
Interpretation:
The three chloromethyl groups (-CH₂Cl) are chemically equivalent due to free rotation around the C-C single bonds. Consequently, they are expected to produce a single, sharp singlet in the spectrum. The strong electron-withdrawing effect of the chlorine atoms and the adjacent quaternary carbon will deshield these protons, causing them to resonate at a relatively downfield chemical shift, estimated to be in the range of 3.8 to 4.2 ppm.[2][3][4]
The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet at a significantly downfield position, typically between 11 and 13 ppm.[5][6] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[6]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data
| Signal | Chemical Shift (ppm, δ) | Assignment |
| 1 | ~170 - 185 | -COOH |
| 2 | ~45 - 55 | -C (CH₂Cl)₃ |
| 3 | ~40 - 50 | -CH₂Cl |
Interpretation:
The spectrum is expected to show three distinct signals:
-
Carboxylic Carbon: The carbon of the carboxylic acid group (-COOH) will be the most deshielded, appearing in the typical range for carboxylic acids, from 170 to 185 ppm.[7][8]
-
Quaternary Carbon: The central quaternary carbon, bonded to three chloromethyl groups and a carboxylic acid, is also expected to be significantly deshielded and will likely appear in the range of 45 to 55 ppm. Quaternary carbons typically show weaker signals in proton-decoupled spectra.[9][10]
-
Chloromethyl Carbons: The three equivalent carbons of the chloromethyl groups (-CH₂Cl) will give a single signal. The electronegative chlorine atom causes a downfield shift, placing this signal in the range of 40 to 50 ppm.[7]
Experimental Protocol for NMR Spectroscopy
References
- 1. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
Unraveling the Biological Potential of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid: A Technical Guide for Researchers
Foreword: Charting a Course into the Bioactivity of a Unique Halogenated Carboxylic Acid
In the vast landscape of chemical compounds, there exist molecules with intriguing structures that suggest a wealth of untapped biological potential. 3-Chloro-2,2-bis(chloromethyl)propanoic acid is one such compound. While its direct biological activities are not extensively documented in publicly available literature, its unique chemical architecture—a propanoic acid backbone adorned with three reactive chloromethyl groups—presents a compelling case for investigation. This technical guide serves as a roadmap for researchers, scientists, and drug development professionals to explore the potential biological activities of this fascinating molecule. We will delve into its known properties, infer potential biological interactions based on its structure, and lay out a comprehensive experimental plan to elucidate its bioactivity.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is the foundation upon which all biological investigations are built.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-2,2-bis(chloromethyl)propionic acid, TRIS(CHLOROMETHYL)ACETIC ACID | [1][2] |
| CAS Number | 17831-70-8 | [1][2][3] |
| Molecular Formula | C5H7Cl3O2 | [1][3][4] |
| Molecular Weight | 205.47 g/mol | [2][5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 40-42 °C | [2][5] |
| Boiling Point | 126-129 °C (at 30 Torr) | [2][5] |
| Predicted pKa | 2.50 ± 0.15 | [2] |
Inferred Biological Activity: A Hypothesis-Driven Approach
The presence of multiple electrophilic centers in this compound strongly suggests its potential to act as an alkylating agent. This chemical reactivity is the cornerstone of our hypothesis regarding its potential biological activities.
Potential as an Alkylating Agent and Cytotoxic Compound
The chloromethyl groups are excellent leaving groups, making the carbon atoms susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This alkylating potential is a hallmark of many cytotoxic and anticancer agents. By forming covalent bonds with essential biomolecules, the compound could disrupt cellular processes, leading to cell cycle arrest and apoptosis.
Structural Analogy to Known Bioactive Molecules
While not a direct analogue, the propanoic acid moiety is a common feature in various biologically active compounds, most notably the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[6]. Although this compound lacks the aryl group characteristic of NSAIDs, the carboxylic acid function could facilitate interactions with enzyme active sites.
Potential as a "Protein Degrader Building Block"
The commercial availability of this compound as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs)[3]. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. The reactive chloromethyl groups of this compound could serve as anchor points for linking to a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
An Experimental Roadmap for Investigating Biological Activity
The following is a proposed workflow for systematically investigating the biological potential of this compound.
Caption: A proposed experimental workflow for the systematic evaluation of the biological activity of this compound.
Phase 1: In Vitro Screening
3.1.1. Cytotoxicity Assays
-
Objective: To determine the compound's general toxicity against a panel of human cancer cell lines and a non-cancerous control cell line.
-
Methodology (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
-
3.1.2. Antimicrobial Screening
-
Objective: To assess the compound's activity against a panel of pathogenic bacteria and fungi.
-
Methodology (Broth Microdilution):
-
Prepare a twofold serial dilution of the compound in a 96-well plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate under optimal conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), plate aliquots from wells with no visible growth onto agar plates.
-
Phase 2: Mechanistic Studies
3.2.1. Alkylation Potential Assessment
-
Objective: To confirm the compound's ability to act as an alkylating agent.
-
Methodology (GSH Reactivity Assay):
-
Incubate the compound with glutathione (GSH), a model biological nucleophile.
-
Monitor the depletion of GSH over time using Ellman's reagent (DTNB).
-
Analyze the reaction mixture by LC-MS to identify potential adducts.
-
3.2.2. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology (Flow Cytometry with Propidium Iodide):
-
Treat cells with the compound at its IC50 concentration for various time points.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
3.2.3. Apoptosis Assays
-
Objective: To investigate if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology (Annexin V/PI Staining):
-
Treat cells with the compound.
-
Stain the cells with Annexin V-FITC and propidium iodide.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Phase 3: Preliminary In Vivo Evaluation
Should the in vitro data demonstrate significant and selective activity, preliminary in vivo studies would be warranted.
3.3.1. Acute Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and the LD50 (lethal dose, 50%) of the compound in an animal model (e.g., mice).
-
Methodology: Administer escalating doses of the compound to groups of animals and monitor for signs of toxicity and mortality over a 14-day period.
3.3.2. Xenograft Models (for Anticancer Activity)
-
Objective: To evaluate the compound's ability to inhibit tumor growth in vivo.
-
Methodology:
-
Implant human cancer cells (from the most sensitive cell line in vitro) into immunocompromised mice.
-
Once tumors are established, treat the mice with the compound at a safe and potentially efficacious dose.
-
Monitor tumor volume and animal well-being over time.
-
Potential Signaling Pathways and Mechanisms of Action
Based on its structure as a potential alkylating agent, this compound could interfere with several critical cellular pathways.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Propanoic acid, 3-chloro-2,2-bis(chloromethyl)-,(CAS# 17831-70-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. chembk.com [chembk.com]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
A Frontier in Medicinal Chemistry: A Technical Guide to the Untapped Potential of Tris(chloromethyl)acetic Acid Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide navigates the nascent yet potentially rewarding field of tris(chloromethyl)acetic acid derivatives. In the ever-expanding landscape of medicinal chemistry, the strategic incorporation of halogen atoms into organic scaffolds is a proven strategy for modulating pharmacological properties.[1][2] While chlorinated compounds have found extensive application in therapeutics, the specific class of molecules derived from tris(chloromethyl)acetic acid remains largely unexplored. This document serves as a foundational resource, providing a comprehensive overview of the parent molecule, proposing robust synthetic pathways for its derivatization, and postulating potential therapeutic applications based on established bioisosteric principles and the known reactivity of related chemical entities.
Part 1: The Core Moiety: Understanding Tris(chloromethyl)acetic Acid
Tris(chloromethyl)acetic acid, with the chemical formula C₅H₇Cl₃O₂ and CAS number 17831-70-8, represents a unique structural scaffold.[3] Its core features include a quaternary carbon atom bonded to a carboxylic acid group and three chloromethyl (-CH₂Cl) groups. This arrangement imparts distinct electronic and steric properties that are ripe for exploitation in drug design.
The three chloromethyl groups are of particular interest. The chloromethyl group is a versatile functional handle in organic synthesis and can act as a reactive electrophile.[4] The presence of three such groups in close proximity suggests the potential for multivalent interactions or the controlled, sequential displacement of the chloride ions to build complex molecular architectures. Furthermore, the high density of chlorine atoms can significantly influence the lipophilicity and metabolic stability of derivative compounds, key parameters in drug development.[5]
Table 1: Physicochemical Properties of Tris(chloromethyl)acetic Acid
| Property | Value | Source |
| CAS Number | 17831-70-8 | [3] |
| Molecular Formula | C₅H₇Cl₃O₂ | [3] |
| Molecular Weight | 205.47 g/mol | [3] |
| Synonyms | 3-chloro-2,2-bis(chloromethyl)propionic acid | [3] |
Part 2: Synthetic Gateways to Novel Derivatives: Proposed Methodologies
The carboxylic acid functionality of tris(chloromethyl)acetic acid is the primary gateway for the synthesis of a diverse library of derivatives, most notably esters and amides. The following protocols are proposed based on well-established and robust synthetic transformations.
Esterification of Tris(chloromethyl)acetic Acid
The synthesis of tris(chloromethyl)acetate esters can be approached through several reliable methods. The choice of method will depend on the nature of the alcohol and the desired scale of the reaction.
Protocol 1: Fischer-Speier Esterification
This classic acid-catalyzed esterification is a straightforward method for the synthesis of simple alkyl esters.[6]
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve tris(chloromethyl)acetic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.
-
Step 2: Catalysis. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Step 3: Reflux. Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 4: Work-up and Purification. After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by fractional distillation or column chromatography.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using an excess of the alcohol drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7]
Diagram 1: Proposed Fischer-Speier Esterification of Tris(chloromethyl)acetic Acid
Caption: Fischer-Speier esterification workflow.
Protocol 2: Acyl Chloride-Mediated Esterification
For more sensitive or sterically hindered alcohols, conversion of the carboxylic acid to the more reactive acyl chloride is a superior strategy.[6][8]
-
Step 1: Acyl Chloride Formation. React tris(chloromethyl)acetic acid (1.0 eq) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed at room temperature until gas evolution ceases.
-
Step 2: Esterification. In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), in an inert solvent. Cool the solution in an ice bath.
-
Step 3: Reaction. Slowly add the freshly prepared tris(chloromethyl)acetyl chloride solution to the alcohol solution. Allow the reaction to warm to room temperature and stir until completion.
-
Step 4: Work-up and Purification. Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer and purify as described in Protocol 1.
Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing the reaction with alcohols to proceed under milder conditions and without the need for an acid catalyst.[8] The base is required to neutralize the HCl generated during the reaction.[6]
Amidation of Tris(chloromethyl)acetic Acid
The synthesis of tris(chloromethyl)acetamides can be achieved through methods analogous to esterification, with amines serving as the nucleophiles.
Protocol 3: Amide Formation via Acyl Chlorides
This is the most common and generally efficient method for amide bond formation from a carboxylic acid.[8][]
-
Step 1: Acyl Chloride Formation. Prepare tris(chloromethyl)acetyl chloride as described in Protocol 2, Step 1.
-
Step 2: Amidation. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base like triethylamine or pyridine (1.2-2.0 eq) in an inert solvent. Cool the solution in an ice bath.
-
Step 3: Reaction. Slowly add the tris(chloromethyl)acetyl chloride solution to the amine solution. Stir at low temperature and then allow to warm to room temperature.
-
Step 4: Work-up and Purification. The work-up is similar to that for the ester synthesis (Protocol 2, Step 4). Purification is typically achieved by recrystallization or column chromatography.
Diagram 2: Proposed Amide Synthesis Workflow
Caption: Two-step synthesis of amides from tris(chloromethyl)acetic acid.
Protocol 4: Peptide Coupling Reagent-Mediated Amidation
For sensitive amines or in cases where racemization of chiral centers is a concern (not applicable to the parent acid but relevant for derivatized amines), peptide coupling reagents are the method of choice.[8][]
-
Step 1: Reaction Setup. Dissolve tris(chloromethyl)acetic acid (1.0 eq), the desired amine (1.0 eq), and a peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in an anhydrous, aprotic solvent like DCM or DMF.
-
Step 2: Additives (Optional). The addition of a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve yields and suppress side reactions.
-
Step 3: Reaction. Stir the mixture at room temperature for several hours to overnight.
-
Step 4: Work-up and Purification. If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed with dilute acid and base as in the previous protocols. If EDC is used, the urea byproduct is water-soluble and is removed during the aqueous work-up. Purification is achieved by chromatography or recrystallization.
Causality: Coupling reagents activate the carboxylic acid by forming a highly reactive intermediate (an active ester), which is then readily attacked by the amine to form the amide bond under mild conditions.[8]
Part 3: Postulated Biological Activities and Therapeutic Potential
While no biological data currently exists for tris(chloromethyl)acetic acid derivatives, we can hypothesize potential areas of interest based on the structural features of this class of compounds.
Analogs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Several widely used NSAIDs are derivatives of acetic acid, including indomethacin and diclofenac.[10][11] These drugs function by inhibiting cyclooxygenase (COX) enzymes. The bulky, lipophilic nature of the tris(chloromethyl)acetyl group could potentially allow derivatives to bind within the hydrophobic channels of COX-1 and COX-2. The synthesis of amide derivatives with aromatic amines, mimicking the structures of existing NSAIDs, would be a logical starting point for screening for anti-inflammatory activity.
Enzyme Inhibitors
The chloromethyl group is a known electrophile and can participate in covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in enzyme active sites. Compounds bearing multiple chloromethyl groups could act as irreversible inhibitors of target enzymes. The design of derivatives where the core tris(chloromethyl)acetyl moiety is attached to a known enzyme-targeting scaffold could lead to the development of potent and specific covalent inhibitors for applications in oncology or infectious diseases.
Agrochemicals
Halogenated organic acids and their derivatives have a long history of use as herbicides and plant growth regulators.[12] The structural similarity to compounds like 4-chloroindole-3-acetic acid suggests that derivatives of tris(chloromethyl)acetic acid could exhibit interesting properties in the agrochemical sector.
Part 4: Future Directions and Conclusion
The field of tris(chloromethyl)acetic acid derivatives is, at present, a blank slate. The synthetic pathways outlined in this guide provide a clear and actionable roadmap for the creation of a diverse library of novel compounds. The immediate priority for researchers should be the synthesis and full characterization of a range of ester and amide derivatives.
Following synthesis, a broad-based biological screening approach is warranted. Initial assays should focus on cytotoxicity, antimicrobial activity, and anti-inflammatory potential. Hits from these initial screens can then be followed up with more specific assays to elucidate the mechanism of action.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. China TRIS(CHLOROMETHYL)ACETIC ACID 17831-70-8 [chinachemnet.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. euonym.us [euonym.us]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Inhibitory effects of organic acids on polyphenol oxidase: From model systems to food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Introduction
In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecular entities often involves compounds with potent biological activity and, consequently, significant handling considerations. 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS No. 17831-70-8) is one such intermediate, a trifunctional building block whose utility in creating complex molecular architectures is matched by its hazardous properties. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity. The protocols and insights herein are designed not merely as a list of rules, but as a system for building a culture of safety and self-validation within the laboratory environment.
Section 1: Hazard Analysis & Toxicological Profile
A foundational principle of laboratory safety is a comprehensive understanding of the material's intrinsic hazards. This compound is a corrosive organic acid that presents multiple routes of exposure and significant health risks.
1.1 GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
The "Warning" signal word associated with this chemical underscores the need for strict adherence to safety protocols[1]. It is crucial to internalize that these classifications are not abstract labels; they represent potential, real-world harm that can be mitigated only through deliberate and informed precautionary measures.
1.2 Toxicological Data
The primary toxicological concern stems from its corrosive nature as an acid and the alkylating potential of its chloromethyl groups. Upon contact with tissues, it can cause chemical burns and irritation. Systemic effects following absorption are also a significant concern due to its classification as harmful by all major routes of exposure.
Section 2: Engineering Controls & Personal Protective Equipment (PPE) - A Multi-Layered Defense
The core of safe handling lies in the implementation of the Hierarchy of Controls. This principle prioritizes engineering and administrative controls to minimize reliance on PPE, which serves as the final barrier between the researcher and the hazard.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The containment provided by the fume hood is critical to prevent inhalation of dust or vapors, which are harmful and can cause respiratory tract irritation[1].
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the work area[1]. The causality is clear: in the event of an accidental splash, immediate and copious irrigation is the most effective way to mitigate severe tissue damage.
Diagram: Hierarchy of Controls for Handling this compound
Caption: The Hierarchy of Controls prioritizes systemic solutions over individual protective measures.
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for robust engineering controls but is a critical final layer of protection.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the risk of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing[1].
-
Skin Protection:
-
A flame-resistant lab coat must be worn and kept fully buttoned.
-
Gloves: The choice of glove material is critical. Due to the chlorinated nature of this compound, standard latex gloves are insufficient.
-
Primary Recommendation: Nitrile gloves provide good protection against chlorinated solvents and organic acids and are an excellent choice for incidental contact. They also tear visibly when punctured, providing a clear indicator of a breach.
-
For Extended Contact or Immersion: For situations involving extended handling or potential immersion (e.g., large-scale transfers, cleaning up spills), more robust gloves such as Neoprene or Viton should be used. Viton offers excellent resistance to chlorinated solvents but is more expensive.
-
-
Full-length trousers and closed-toe shoes are required.
-
-
Respiratory Protection: If there is a failure of engineering controls or during certain emergency procedures, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary. All respirator use must be under a formal respiratory protection program with proper fit-testing.
Section 3: Safe Handling, Storage, and Disposal Protocols
3.1 Prudent Laboratory Practices & Handling Protocol
-
Pre-Work Checklist: Before handling, confirm the fume hood is operational, the required PPE is available and in good condition, and the locations of the eyewash and safety shower are unobstructed.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat or line the balance with protective film to prevent contamination.
-
Solution Preparation: When preparing solutions, slowly add the acid to the solvent to control any exothermic reactions.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases to prevent vigorous or hazardous reactions[2].
-
Hygiene: Wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory[1].
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse. If clothing is heavily contaminated, it should be disposed of as hazardous waste[1].
3.2 Storage Integrity
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources[1].
-
Container: Keep the container tightly closed to prevent the release of vapors and to protect the compound from moisture[1].
-
Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.
3.3 Disposal Protocol: A Cradle-to-Grave Responsibility
As a halogenated organic acid, this compound and any materials contaminated with it are classified as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound (e.g., residual solid, contaminated PPE, spill cleanup materials) in a dedicated, properly labeled hazardous waste container. Label the container clearly as "Halogenated Organic Waste"[3].
-
Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management facility[4]. Under no circumstances should this material be disposed of down the drain or in regular trash.
Section 4: Emergency Procedures - Preparedness and Response
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
4.1 Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Contain: If safe to do so, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter. Work from the outside in to prevent spreading[5][6].
-
Neutralize: Cautiously apply a neutralizing agent such as sodium bicarbonate or soda ash over the spill. Be aware that this may cause fizzing or heat generation. Use pH paper to confirm neutralization (pH between 6 and 8)[5][7].
-
Absorb & Collect: Once neutralized, absorb the material with vermiculite or another inert absorbent. Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container and dispose of it through EHS.
Diagram: Spill Response Workflow
Caption: A step-by-step workflow for safe and effective spill response.
4.2 Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[1].
-
Eye Contact: Immediately hold eyelids open and flush with a gentle stream of water from an eyewash station for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention[1].
Section 5: Physical & Chemical Data
A summary of key physical and chemical properties is essential for planning experiments and for risk assessment.
| Property | Value | Source |
| CAS Number | 17831-70-8 | [1][8] |
| Molecular Formula | C₅H₇Cl₃O₂ | [1][8] |
| Molecular Weight | 205.47 g/mol | [2] |
| Appearance | Colorless to pale yellow solid/liquid | [2] |
| Melting Point | 40 - 42 °C | [2] |
| Boiling Point | 262.7 °C at 760 mmHg | [1] |
| Density | 1.468 g/cm³ | [1] |
| Flash Point | 112.7 °C | [1] |
| Vapor Pressure | 0.00317 mmHg at 25°C | [1] |
Section 6: Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions.
-
Reactivity: As a carboxylic acid, it will react exothermically with bases.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[2][9].
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. The thermal decomposition of chlorinated hydrocarbons can be complex, but the primary hazardous byproducts are a key concern during fire or overheating scenarios[10].
Conclusion
This compound is a valuable synthetic intermediate that demands a high level of respect and meticulous handling. By integrating the principles of hazard analysis, the hierarchy of controls, and detailed, validated protocols, researchers can confidently and safely utilize this compound to advance their scientific objectives. The foundation of a safe laboratory is not a document, but a mindset of proactive risk assessment and unwavering adherence to best practices.
References
- 1. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemnet.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tetraethylene glycol diacrylate (17831-71-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Tetraethylene glycol diacrylate | C14H22O7 | CID 28803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. d-nb.info [d-nb.info]
Methodological & Application
The Strategic Utility of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid in Organic Synthesis: A Specialized Precursor for Strained Ring Systems
Introduction: A Molecule with a Defined Purpose
In the vast arsenal of organic synthesis, some building blocks are prized for their versatility, while others are celebrated for their highly specific and efficient transformation into key structural motifs. 3-Chloro-2,2-bis(chloromethyl)propanoic acid, also known by its synonym tris(chloromethyl)acetic acid, firmly belongs to the latter category. This trifunctionalized carboxylic acid, featuring a quaternary carbon substituted with three chloromethyl groups and a carboxyl group, is a cornerstone precursor for the synthesis of 3-chloro-2-(chloromethyl)-1-propene. This dihaloalkene is not an end in itself but a critical intermediate in the construction of highly strained and theoretically interesting molecules, most notably [1.1.1]propellane. This guide provides a comprehensive overview of the primary application of this compound, detailing its synthesis, its pivotal decarboxylation reaction, and the underlying chemical principles that govern its reactivity.
Physicochemical Properties at a Glance
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₇Cl₃O₂ | [1] |
| Molecular Weight | 205.46 g/mol | [1] |
| CAS Number | 17831-70-8 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 40-42 °C | [2] |
| Boiling Point | 126-129 °C at 30 Torr | [2] |
The Cornerstone Application: Synthesis of 3-chloro-2-(chloromethyl)-1-propene via Decarboxylation
The most significant and well-documented use of this compound is its thermal decarboxylation to yield 3-chloro-2-(chloromethyl)-1-propene. This transformation is highly efficient and provides a clean route to a valuable synthetic intermediate.
Mechanistic Insights: The Driving Force for Decarboxylation
The decarboxylation of carboxylic acids is a fundamental organic reaction. In the case of this compound, the reaction proceeds readily upon heating. The mechanism is believed to involve a concerted process, often depicted as a cyclic transition state, particularly for β-keto acids and related compounds. While not a classic β-keto acid, the presence of the electron-withdrawing chloromethyl groups can influence the electronic environment of the carboxyl group. The reaction results in the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final alkene product. The release of gaseous CO₂ provides a significant entropic driving force for the reaction.
Diagram: Proposed Decarboxylation Pathway
References
Application Notes & Protocols: 3-Chloro-2,2-bis(chloromethyl)propanoic Acid as a Versatile Precursor for Novel Compound Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-chloro-2,2-bis(chloromethyl)propanoic acid. This uniquely functionalized C5 building block, featuring a sterically hindered quaternary carbon and three distinct chloro-substituents, serves as an exceptional precursor for constructing complex molecular architectures. We will explore its application in the synthesis of high-value heterocyclic scaffolds such as oxetanes and azetidines, as well as highly strained bicyclic systems. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and mechanistic rationale to empower researchers in their synthetic endeavors.
Introduction: The Unique Synthetic Potential of a Polychlorinated Precursor
This compound is a crystalline solid characterized by a dense arrangement of functional groups around a central quaternary carbon atom.[1][2] Its structure presents a compelling platform for advanced organic synthesis for several key reasons:
-
Convergent Functionality: The molecule contains three chlorine atoms and a carboxylic acid. The two geminal chloromethyl groups and the third chloromethyl group possess differential reactivity, which can be exploited for sequential transformations.
-
Access to Strained Systems: The 1,3-disposition of reactive sites following modification of the carboxyl group makes it an ideal substrate for intramolecular cyclization reactions, providing efficient access to four-membered rings.
-
Scaffold Rigidity: The central quaternary "spiro" carbon atom allows for the creation of rigid, three-dimensional structures that are highly sought after in medicinal chemistry to control compound conformation and improve binding affinity.
The synthesis of the precursor itself is straightforward, typically starting from the inexpensive bulk chemical pentaerythritol, which undergoes chlorination followed by oxidation.[1][3] This accessibility further enhances its appeal as a starting material for complex target molecules.
Figure 1: High-level synthetic route to the precursor.
Application I: Synthesis of 3,3-Disubstituted Oxetanes
Oxetanes are increasingly incorporated into drug candidates as polar, metabolically stable bioisosteres for gem-dimethyl or carbonyl groups.[4] The intramolecular Williamson ether synthesis is a classic and highly effective method for their formation, for which derivatives of our precursor are perfectly suited.[5][6]
Rationale and Strategy
The core strategy involves the reduction of the carboxylic acid to a primary alcohol. This creates a 1,3-chlorohydrin system. Under basic conditions, the resulting alkoxide readily undergoes an intramolecular SN2 reaction, displacing one of the adjacent chloromethyl groups to form the strained four-membered oxetane ring with high efficiency.
Figure 2: Workflow for the synthesis of an oxetane intermediate.
Detailed Experimental Protocol
Step 1: Reduction of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (10.27 g, 50 mmol).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 75 mL, 75 mmol) dropwise via an addition funnel over 30 minutes. Causality Note: Borane is a chemoselective reducing agent that efficiently reduces carboxylic acids without affecting the alkyl chlorides.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol (20 mL) dropwise until gas evolution ceases. Follow with the slow addition of 1 M HCl (30 mL).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-chloro-2,2-bis(chloromethyl)propan-1-ol as a crude oil or solid, which can often be used directly in the next step.
Step 2: Intramolecular Cyclization to form (3-(Chloromethyl)oxetan-3-yl)methanol
-
Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Carefully decant the hexanes.
-
Solvent: Add 200 mL of anhydrous THF to the flask.
-
Substrate Addition: Dissolve the crude 3-chloro-2,2-bis(chloromethyl)propan-1-ol (approx. 50 mmol) from the previous step in 50 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Trustworthiness Note: This slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water (10 mL).
-
Workup & Purification: Remove the THF under reduced pressure. Add 100 mL of water and extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford the pure oxetane product.
| Compound | Expected Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | >90% | ~3.8 (s, 4H, -CH₂Cl), ~3.7 (s, 2H, -CH₂OH) |
| (3-(Chloromethyl)oxetan-3-yl)methanol | 70-85% | ~4.5 (d, 2H, oxetane-CH₂), ~4.4 (d, 2H, oxetane-CH₂) |
Application II: Synthesis of 3,3-Disubstituted Azetidines
Azetidines are foundational four-membered nitrogen heterocycles present in numerous bioactive compounds.[7][8] The synthesis of 3,3-disubstituted azetidines from our precursor follows a logic similar to the oxetane synthesis, relying on an intramolecular nucleophilic substitution.
Rationale and Strategy
The primary challenge is the efficient conversion of the carboxylic acid to a primary amine. A reliable method is the Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate. The resulting amine, containing two chloromethyl groups, can then be cyclized under basic conditions to form the azetidine ring.
Figure 3: Curtius rearrangement and cyclization workflow for azetidine synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of the Primary Amine via Curtius Rearrangement
-
Acyl Chloride Formation: In a fume hood, add this compound (10.27 g, 50 mmol) to a round-bottom flask. Add thionyl chloride (11 mL, 150 mmol) and a catalytic drop of DMF. Heat the mixture at 80 °C for 2 hours. Remove excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in 100 mL of acetone and cool to 0 °C. In a separate flask, dissolve sodium azide (NaN₃, 4.88 g, 75 mmol) in 30 mL of water. Add the aqueous NaN₃ solution dropwise to the acyl chloride solution, keeping the temperature below 5 °C. Stir vigorously for 1 hour at 0 °C. Safety Precaution: Sodium azide is highly toxic. Acyl azides can be explosive and should be handled with care and not isolated.
-
Rearrangement and Trapping: Transfer the reaction mixture to a separatory funnel and extract with toluene (75 mL). Wash the organic layer carefully with cold water and brine. Dry the toluene solution over anhydrous Na₂SO₄. Transfer the dried solution to a new flask and add anhydrous tert-butanol (50 mL). Heat the solution to reflux (~85-90 °C) for 4 hours. The acyl azide will rearrange to an isocyanate, which is trapped in situ by tert-butanol to form a stable Boc-protected amine.
-
Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude Boc-protected amine, add 100 mL of a 4 M solution of HCl in 1,4-dioxane. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the crude primary amine hydrochloride salt.
Step 2: Cyclization to form 3-(Chloromethyl)-3-(aminomethyl)azetidine
-
Setup: Dissolve the crude amine hydrochloride salt (approx. 50 mmol) in 150 mL of methanol.
-
Basification and Cyclization: Add potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) to the solution. Heat the suspension to reflux for 12 hours. The base neutralizes the hydrochloride salt and promotes the intramolecular SN2 cyclization.
-
Workup and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by distillation or conversion to a salt and recrystallization to yield the desired azetidine product.
Application III: Accessing Bicyclo[1.1.1]pentane Scaffolds
The bicyclo[1.1.1]pentane (BCP) core is a rigid, non-planar bioisostere for phenyl rings and tert-butyl groups that can improve the physicochemical properties of drug candidates. The precursor acid is a key starting material for accessing [1.1.1]propellane, the immediate forerunner to BCPs.[9]
Rationale and Strategy
This advanced application leverages a different mode of reactivity. The precursor acid undergoes a thermal decarboxylative elimination to furnish an alkene, 3-chloro-2-(chloromethyl)-1-propene.[3] This alkene is then converted into 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. Treatment of this cyclopropane with an organolithium reagent generates [1.1.1]propellane, a highly reactive species that can be trapped in situ to form functionalized BCP derivatives.[9]
Figure 4: Synthetic pathway from the precursor to Bicyclo[1.1.1]pentane systems.
Protocol Outline
Due to the complexity and hazardous nature of generating [1.1.1]propellane, only an outline is provided. Researchers should consult specialized literature, such as the Organic Syntheses procedure, before attempting this sequence.[3][9]
-
Pyrolysis: The neat this compound is heated to a high temperature, causing it to cleanly decompose into 3-chloro-2-(chloromethyl)-1-propene.[3]
-
Dibromocyclopropanation: The resulting alkene is reacted with bromoform (CHBr₃) and a strong base under phase-transfer catalysis conditions to generate 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
-
Propellane Generation and Trapping: The dibromocyclopropane is treated with methyllithium at low temperature to generate [1.1.1]propellane, which is immediately trapped with a suitable electrophile or radical acceptor to yield the desired BCP product.[9]
Safety and Handling
-
This compound: Corrosive solid. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many reagents used in these protocols are hazardous. Nitric acid is highly corrosive and its use in the precursor synthesis generates toxic nitrogen oxides, requiring a well-ventilated fume hood.[3] Sodium hydride reacts violently with water to produce flammable hydrogen gas. Thionyl chloride, sodium azide, and organolithium reagents are all highly reactive and toxic and must be handled with extreme care by trained personnel using appropriate engineering controls.
Conclusion
This compound is far more than a simple polychlorinated alkane. It is a powerful and versatile building block that provides an efficient entry point to a variety of valuable and complex molecular scaffolds. Its utility in forming strained four-membered heterocycles like oxetanes and azetidines, as well as rigid bicyclic frameworks, makes it an indispensable tool for medicinal chemists and synthetic researchers aiming to explore novel chemical space. The protocols and strategies detailed in this guide provide a solid foundation for leveraging the unique reactivity of this precursor in the development of next-generation compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Approaches to Nucleophilic Substitution Reactions with 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Introduction: Understanding the Unique Reactivity of a Neopentyl-like Core
3-Chloro-2,2-bis(chloromethyl)propanoic acid is a trifunctional building block featuring a quaternary carbon center, a structural motif characteristic of neopentyl systems.[1] This neopentyl-like skeleton is the single most important factor governing its reactivity with nucleophiles. While the three chloro substituents are on primary carbons, the steric bulk of the central tert-butyl-like group severely hinders the backside attack required for a standard bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3][4] Consequently, these reactions are exceptionally slow compared to other primary alkyl halides.[4]
Simultaneously, the alternative unimolecular (Sₙ1) pathway is also disfavored. This mechanism would require the formation of a highly unstable primary carbocation.[5][6] Although rearrangement to a more stable tertiary carbocation is possible after the leaving group departs, this kinetic barrier makes direct Sₙ1 reactions difficult to initiate.[5][6]
This application note provides a technical guide for navigating the inherent challenges of performing nucleophilic substitutions on this sterically encumbered substrate. We will explore mechanistic considerations, provide detailed protocols for key transformations, and discuss the role of the carboxylic acid moiety in the overall reaction strategy.
Mechanistic Challenges & Strategic Solutions
The core challenge is overcoming the steric hindrance that plagues the neopentyl core. The diagram below illustrates the kinetic hurdles for the canonical substitution pathways.
Caption: Mechanistic hurdles in nucleophilic substitution.
To drive these reactions forward, the following strategies are essential:
-
Elevated Temperatures: Increasing thermal energy is necessary to overcome the high activation energy barriers for both potential pathways.
-
Choice of Nucleophile: Small, potent nucleophiles (e.g., N₃⁻, CN⁻, OH⁻) are more effective than bulky ones.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended. They effectively solvate the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile, thus maximizing its reactivity.
-
Leaving Group Modification: While the substrate contains chlorides, analogous structures with better leaving groups (e.g., bromides, iodides, or tosylates) would react faster.[4] However, for the title compound, this is not a variable that can be changed.
The Role of the Carboxylic Acid Group
The carboxylic acid functionality introduces another layer of complexity and opportunity.
-
Reaction as the Carboxylate: Under basic conditions, the acid is deprotonated to the carboxylate. This introduces a negative charge on the molecule, which can electrostatically repel anionic nucleophiles. However, for most practical purposes in polar aprotic solvents, this effect is minor.
-
Protection/Activation: The carboxylic acid can be converted into other functional groups either before or after the substitution reaction.
-
Esterification: Converting the acid to an ester (e.g., a methyl or ethyl ester) can prevent its interference and may improve solubility in less polar solvents.
-
Acid Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which can then be readily converted to esters or amides.[7][8] This is typically performed after the substitution at the chloromethyl groups.
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles.
This protocol replaces all three chlorine atoms with azido groups, creating a high-energy building block or a precursor to a triamine. The azide ion is an excellent, relatively small nucleophile, making this transformation feasible despite the steric hindrance.
Workflow Overview:
Caption: Experimental workflow for the synthesis of the triazide.
Materials & Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Reagents: Add sodium azide (NaN₃, 3.5 eq) to the flask. This excess ensures the reaction goes to completion.
-
Solvent: Add a 9:1 mixture of DMF and deionized water (e.g., 90 mL DMF, 10 mL H₂O). The water helps to dissolve the sodium azide.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 300 mL of cold deionized water.
-
Acidification: Slowly acidify the aqueous solution to pH ~2 by adding 2M HCl. This step ensures the carboxylic acid is in its protonated form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers. Wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product: The resulting 3-Azido-2,2-bis(azidomethyl)propanoic acid can be further purified by column chromatography or recrystallization if necessary.
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive, especially when heated. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
This protocol involves the substitution of the three chlorides with hydroxyl groups. Due to the low reactivity, this hydrolysis requires forcing conditions.
Materials & Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ion-exchange resin (optional, for desalting)
Procedure:
-
Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 2M aqueous solution of sodium hydroxide (NaOH, 5.0 eq). The large excess of base drives the reaction and neutralizes the resulting HCl and the carboxylic acid.
-
Reaction: Seal the vessel and heat to 120-140 °C. The reaction will generate pressure. Ensure the vessel is rated for the expected conditions. Stir the reaction for 24-48 hours.
-
Work-up: Cool the vessel to room temperature before opening.
-
Acidification: Carefully neutralize the excess NaOH and then acidify the mixture to pH ~1-2 with concentrated HCl. This step protonates the carboxylate and the newly formed alkoxides. A large amount of sodium chloride will precipitate.
-
Desalting: Filter the cooled solution to remove the bulk of the NaCl. The product, being highly polar, will remain in the aqueous solution. The remaining salt can be removed by passing the solution through a strong cation exchange resin.
-
Isolation: Lyophilize (freeze-dry) the desalted aqueous solution to obtain the solid 3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid.[9]
Summary of Reaction Conditions
The following table summarizes typical conditions for reacting this compound with various nucleophiles. Yields are highly dependent on reaction scale and optimization.
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Azide | Sodium Azide (NaN₃) | DMF / H₂O | 80 - 100 | 24 - 48 h | Highly effective; product is an energetic material precursor.[10][11] |
| Hydroxide | Sodium Hydroxide (NaOH) | Water | 120 - 140 | 24 - 48 h | Requires high temperature/pressure; product is highly polar. |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 100 - 120 | 48 - 72 h | Highly toxic reagent; requires stringent safety protocols. |
| Amine | Ammonia, R-NH₂ | NMP or DMSO | 120 - 150 | 48 - 72 h | High temperatures needed; potential for side reactions at the carboxyl group. |
| Thiolate | Sodium Thiophenoxide | DMF | 60 - 80 | 12 - 24 h | Generally more nucleophilic than corresponding alkoxides, allowing for milder conditions. |
Conclusion
While the neopentyl-like core of this compound presents significant kinetic barriers to nucleophilic substitution, successful transformations are achievable through a considered choice of reaction parameters. The use of strong, sterically unhindered nucleophiles, polar aprotic solvents, and elevated temperatures is paramount. The protocols and strategies outlined in this note provide a robust framework for researchers seeking to utilize this versatile but challenging building block in chemical synthesis and drug development.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid | C5H10O5 | CID 10313222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Properties of 3-Azido-2,2-bis(azidomethyl)propyl 2-Azidoacetate: A Potential Azido Ester Plasticizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid and Its Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid and its subsequent conversion into key derivatives, namely esters and amides. This polychlorinated carboxylic acid, a derivative of pentaerythritol, serves as a valuable building block in the synthesis of complex molecules, including polymers, specialty chemicals, and pharmaceutical intermediates. The protocols herein are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. We emphasize not only the procedural steps but also the underlying causality for experimental choices to ensure reproducibility and safety.
Introduction: The Chemistry of a Versatile Building Block
This compound, with the chemical formula C₅H₇Cl₃O₂, is a trifunctional organic compound featuring a carboxylic acid group and three primary alkyl chloride moieties.[1] Its structure is derived from the neopentane core of pentaerythritol, a readily available starting material in industrial chemistry.[2] The high degree of chlorination and the presence of a reactive carboxylic acid handle make this molecule a unique and powerful intermediate for introducing sterically hindered, functionalized quaternary carbon centers into larger molecular architectures.
The strategic importance of this compound lies in its ability to undergo a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, acyl chlorides, and other acid derivatives, while the chloro-groups provide sites for nucleophilic substitution, enabling the construction of complex, cage-like, or dendritic structures.[3][4] This guide will focus on the foundational synthesis of the parent acid and its conversion to two of the most common and useful classes of derivatives: esters and amides.
Synthesis of this compound
The most direct and reliable synthesis of the title compound begins with the chlorination of pentaerythritol, followed by the selective oxidation of the resulting trichlorohydrin intermediate. This multi-step process is robust and has been well-documented.[5]
Overall Synthetic Workflow
The pathway involves two primary transformations:
-
Chlorination: Replacement of hydroxyl groups of pentaerythritol with chlorine. This step typically yields a mixture of products.
-
Oxidation: Selective conversion of the remaining primary alcohol in pentaerythritol trichlorohydrin to a carboxylic acid.
Caption: Workflow for the synthesis of the parent acid.
Protocol 1: Synthesis from Pentaerythritol Trichlorohydrin
This protocol details the oxidation step, assuming the precursor, pentaerythritol trichlorohydrin, is available. A reliable procedure for this transformation has been published in Organic Syntheses.[5]
Causality: Nitric acid is a potent oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction is performed under reflux to provide the necessary activation energy. A significant safety consideration is the evolution of highly toxic nitrogen oxide gases (NOₓ), mandating the use of a high-efficiency fume hood.[5]
Materials & Equipment:
-
Pentaerythritol trichlorohydrin (crude or purified)
-
Concentrated Nitric Acid (70%)
-
Four-necked round-bottom flask (3 L)
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, equip a 3-L, four-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.
-
Charging the Flask: Transfer the crude pentaerythritol trichlorohydrin (obtained from the chlorination of pentaerythritol) into the flask.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid to the flask via the addition funnel. The reaction is exothermic, and the temperature should be monitored. Use an ice-water bath to maintain control if necessary.
-
Heating and Reflux: Once the addition is complete, heat the mixture to reflux. The evolution of brown nitrogen oxide gases will be observed. Maintain reflux for several hours until the gas evolution subsides, indicating the reaction is nearing completion.
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice-water bath. The product, this compound, will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove residual nitric acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., cyclohexane or a mixture of solvents) to yield a white crystalline solid.[5] The typical yield for this step over several runs ranges from 65-80%.[5]
Synthesis of Ester Derivatives
Esterification of the parent acid is a straightforward method to modify its properties, such as solubility and reactivity. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6]
General Reaction and Mechanism
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side, typically by using an excess of the alcohol or by removing the water formed during the reaction.[6][7]
Caption: Simplified mechanism of Fischer esterification.
Protocol 2: Synthesis of Methyl 3-Chloro-2,2-bis(chloromethyl)propanoate
This protocol describes the synthesis of the methyl ester, a representative example.
Causality: Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] Methanol is used in large excess to act as both the reactant and the solvent, driving the equilibrium towards the ester product.
Materials & Equipment:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and a large excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the acid volume) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purification: The product can be purified further by vacuum distillation or column chromatography if necessary.
| Parameter | Condition/Reagent | Purpose |
| Alcohol | Methanol (large excess) | Reactant and solvent; drives equilibrium |
| Catalyst | Conc. H₂SO₄ | Protonates carbonyl, increasing reactivity |
| Temperature | Reflux (~65 °C) | Provides energy to overcome activation barrier |
| Work-up | NaHCO₃ wash | Neutralizes and removes acid catalyst |
| Drying Agent | Anhydrous MgSO₄/Na₂SO₄ | Removes residual water from organic phase |
Table 1. Key Parameters for the Esterification Protocol.
Synthesis of Amide Derivatives
Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. Because the amine is basic and the carboxylic acid is acidic, they will typically form a stable ammonium carboxylate salt. Therefore, direct reaction requires very high temperatures. A more common and efficient approach is to first "activate" the carboxylic acid, most frequently by converting it to a highly reactive acyl chloride.[8]
Overall Synthetic Workflow (via Acyl Chloride)
This two-step approach is highly reliable for a wide range of amines.
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Protocol 3: Synthesis of a Representative Amide
This protocol details the formation of an amide using a generic primary amine (R-NH₂) as an example.
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion. The resulting acyl chloride is a potent electrophile that reacts readily with the amine nucleophile. A non-nucleophilic base, such as triethylamine or pyridine, is added in the second step to neutralize the HCl generated, preventing the formation of an unreactive ammonium salt of the starting amine.
Materials & Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (Et₃N) or Pyridine
-
Two-necked round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
Step-by-Step Procedure:
Part A: Formation of the Acyl Chloride
-
Reaction Setup: In a fume hood, equip a dry two-necked round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagent Addition: Add this compound to the flask, followed by an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reflux: Gently heat the mixture to reflux for 1-2 hours. The evolution of gases (SO₂ and HCl) will be observed.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (with appropriate trapping). The crude acyl chloride is often used directly in the next step without purification.
Part B: Amide Formation
-
Reaction Setup: Dissolve the crude acyl chloride from Part A in an anhydrous aprotic solvent like DCM in a separate flask equipped with a stir bar and an addition funnel. Cool the solution in an ice-water bath.
-
Amine Addition: Dissolve the desired amine and a slight excess (e.g., 1.1 equivalents) of triethylamine in DCM. Add this solution dropwise to the cold acyl chloride solution via the addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until completion (monitored by TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine and triethylamine), water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The product can be purified by recrystallization or column chromatography.
| Substrate | Amine Type | Base | Typical Solvent | Notes |
| Aniline | Aromatic Primary | Triethylamine | DCM, THF | Generally less reactive than aliphatic amines. |
| Benzylamine | Aliphatic Primary | Triethylamine | DCM | Highly reactive; addition should be slow and controlled. |
| Diethylamine | Aliphatic Secondary | Pyridine/Et₃N | DCM, Ether | Forms a tertiary amide. |
Table 2. Representative Conditions for Amide Synthesis.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid in Advanced Polymer Synthesis
Introduction: A Unique Building Block for Functional Polymers
In the realm of polymer chemistry, the quest for monomers that impart unique functionalities and properties to the final material is perpetual. 3-Chloro-2,2-bis(chloromethyl)propanoic acid stands out as a highly functionalized building block with significant potential for creating a diverse range of advanced polymers. Its structure, featuring a carboxylic acid group and three chloro-substituents, offers multiple reactive sites for various polymerization and modification strategies. This guide provides an in-depth exploration of the applications of this versatile monomer, complete with detailed protocols and mechanistic insights tailored for researchers and scientists in polymer and materials science, as well as drug development.
The presence of the neopentyl core structure, substituted with three chlorine atoms, provides inherent chemical and thermal stability to the polymers derived from it. The chlorine atoms can also serve as reactive handles for post-polymerization modifications, allowing for the introduction of a wide array of functional groups. This opens up possibilities for creating materials with tailored properties for specific applications, including specialty coatings, adhesives, and advanced drug delivery systems.
This document will delve into two primary applications of this compound: as a precursor for ring-opening polymerization of oxetanes and as an AB2-type monomer for the synthesis of hyperbranched polyesters and dendrimers.
Part 1: Precursor to High-Performance Polyethers via Ring-Opening Polymerization
One of the most significant applications of this compound is as a precursor to 3,3-bis(chloromethyl)oxetane, a key monomer for the synthesis of poly(3,3-bis(chloromethyl)oxetane) (PBCMO). This polymer is known for its excellent chemical resistance, thermal stability, and low permeability, making it suitable for demanding applications.
Mechanism and Rationale
The synthetic strategy involves the intramolecular cyclization of a derivative of this compound to form the strained four-membered oxetane ring. This ring possesses significant ring strain, which is the driving force for ring-opening polymerization. The polymerization is typically initiated cationically, leading to the formation of a linear polyether. The pendant chloromethyl groups on the polymer backbone provide sites for further functionalization, enhancing the versatility of the material.
Experimental Workflow: From Carboxylic Acid to Polyether
Caption: Synthetic pathway from this compound to Poly(3,3-bis(chloromethyl)oxetane).
Protocol 1: Synthesis of 3,3-bis(chloromethyl)oxetane
This protocol outlines the conversion of this compound to its corresponding oxetane monomer. This is a crucial first step for subsequent ring-opening polymerization. The synthesis proceeds via an intermediate, pentaerythritol trichlorohydrin.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reduction of the Carboxylic Acid:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension with stirring. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 2-4 hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain crude pentaerythritol trichlorohydrin.
-
-
Intramolecular Cyclization:
-
Dissolve the crude pentaerythritol trichlorohydrin in a suitable solvent.
-
Add an aqueous solution of sodium hydroxide to the solution with vigorous stirring.
-
Heat the mixture to reflux for several hours to promote the intramolecular Williamson ether synthesis, leading to the formation of the oxetane ring.
-
After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation. Purify the resulting crude 3,3-bis(chloromethyl)oxetane by vacuum distillation.
-
Protocol 2: Cationic Ring-Opening Polymerization of 3,3-bis(chloromethyl)oxetane
This protocol describes the polymerization of the synthesized oxetane monomer to yield the high-performance polyether.
Materials:
-
3,3-bis(chloromethyl)oxetane (freshly distilled)
-
Anhydrous solvent (e.g., dichloromethane, bulk polymerization is also possible)
-
Cationic initiator (e.g., Boron trifluoride etherate, BF3·OEt2)
-
Methanol (for quenching)
Procedure:
-
Polymerization Setup:
-
Under a dry, inert atmosphere, charge a flame-dried reaction vessel with freshly distilled 3,3-bis(chloromethyl)oxetane and anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
-
Initiation:
-
Add the cationic initiator (e.g., BF3·OEt2) to the stirred solution. The amount of initiator will determine the final molecular weight of the polymer.
-
The polymerization is often exothermic, so maintain the temperature with a cooling bath.
-
-
Polymerization and Termination:
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution, which will increase as the polymer forms.
-
Quench the polymerization by adding a small amount of methanol.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Quantitative Data Summary:
| Property | Value |
| Monomer | 3,3-bis(chloromethyl)oxetane |
| Polymer | Poly(3,3-bis(chloromethyl)oxetane) |
| Typical Initiator | BF3·OEt2 |
| Typical Polymerization Temp. | 0 °C to 25 °C |
| Glass Transition Temp. (Tg) of Polymer | ~ -15 °C to -10 °C |
| Crystalline Melting Point (Tm) of Polymer | ~ 175 °C to 180 °C |
Part 2: AB2 Monomer for Hyperbranched Polyesters and Dendrimers
The structure of this compound, with one carboxylic acid group (A functionality) and two reactive chloromethyl groups that can be converted to hydroxyl groups (B2 functionalities), makes it an ideal AB2-type monomer for the synthesis of hyperbranched polymers and dendrimers. These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups, making them attractive for applications in coatings, additives, and drug delivery.[1]
Synthetic Strategy and Rationale
The synthesis of hyperbranched polyesters from an AB2 monomer involves a one-pot polycondensation reaction.[2] The carboxylic acid group of one monomer molecule reacts with the hydroxyl groups of another, leading to the formation of ester linkages and a highly branched structure. The degree of branching is a critical parameter that influences the polymer's properties and can be controlled by the reaction conditions. The presence of chlorine atoms in the final polymer provides additional functionality and can enhance properties such as flame retardancy and adhesion.
Experimental Workflow: Synthesis of Hyperbranched Polyester
Caption: General workflow for the synthesis of a functionalized hyperbranched polyester from this compound.
Protocol 3: Synthesis of a Hyperbranched Polyester
This protocol details the synthesis of a hyperbranched polyester via the self-condensation of a hydroxyl-functionalized derivative of this compound.
Materials:
-
This compound
-
Sodium acetate or other nucleophile for chlorine displacement
-
Solvent (e.g., water, dimethylformamide)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent for polycondensation (e.g., diphenyl ether)
Procedure:
-
Monomer Synthesis (Conversion of Chloromethyl to Hydroxymethyl):
-
React this compound with a suitable nucleophile to convert the two chloromethyl groups into hydroxyl groups. For example, heating with sodium acetate in an aqueous or polar aprotic solvent, followed by hydrolysis, can yield 2,2-bis(hydroxymethyl)-3-chloropropanoic acid.
-
Purify the resulting AB2 monomer by recrystallization.
-
-
Polycondensation:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap or a short-path distillation head, combine the AB2 monomer and an acid catalyst in a high-boiling point solvent.
-
Heat the mixture under a slow stream of nitrogen to a temperature that allows for the efficient removal of the condensation byproduct (water). Typically, temperatures in the range of 150-220 °C are used.
-
Monitor the progress of the reaction by measuring the amount of water collected or by analyzing samples for the disappearance of carboxylic acid groups (e.g., by titration or IR spectroscopy).
-
Continue the reaction until the desired molecular weight or degree of branching is achieved.
-
-
Purification:
-
Cool the reaction mixture and dissolve it in a suitable solvent (e.g., THF).
-
Precipitate the hyperbranched polymer by pouring the solution into a non-solvent (e.g., hexane or methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization:
The resulting hyperbranched polymers can be characterized by various techniques to determine their molecular weight, degree of branching, and thermal properties.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution (polydispersity). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the chemical structure and determination of the degree of branching. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., ester, hydroxyl, chloro). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability. |
Conclusion and Future Outlook
This compound is a monomer with significant, yet not fully exploited, potential in polymer chemistry. Its unique combination of a carboxylic acid and three chlorine atoms on a stable neopentyl core makes it a valuable precursor for high-performance polyethers and an intriguing AB2 monomer for the synthesis of functional hyperbranched polymers and dendrimers. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore and innovate with this versatile building block. Future research could focus on the development of novel copolymers, post-polymerization modifications to introduce a wider range of functionalities, and the exploration of these materials in advanced applications such as responsive coatings, targeted drug delivery vehicles, and flame-retardant materials. The inherent functionality of this chlorinated monomer ensures its continued relevance in the ongoing development of advanced polymeric materials.
References
The Strategic Utility of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid in the Synthesis of Four-Membered Heterocycles: Application Notes and Protocols
Introduction: A Versatile, Yet Underutilized Building Block
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties is perpetual. Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, have emerged as valuable motifs, often serving as bioisosteres for commonly found functional groups, thereby enhancing metabolic stability, aqueous solubility, and cell permeability. 3-Chloro-2,2-bis(chloromethyl)propanoic acid is a unique and highly functionalized C5 building block, poised for the efficient construction of such desirable heterocyclic systems. Its structure, featuring a quaternary carbon substituted with three chloromethyl groups and a carboxylic acid, offers a convergent platform for the synthesis of 3,3-disubstituted four-membered rings, a class of compounds gaining significant traction in modern drug discovery programs.[1][2]
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the synthesis of oxetane-3-carboxylic acid, azetidine-3-carboxylic acid, and thietane-3-carboxylic acid. The protocols described herein are grounded in established principles of heterocyclic chemistry and are designed to be robust and reproducible for researchers in both academic and industrial settings.
I. Synthesis of Oxetane-3-carboxylic Acid: A Bioisostere for Carboxylic Acids
The oxetane ring is increasingly recognized as a valuable surrogate for gem-dimethyl and carbonyl groups in drug candidates.[3] The synthesis of oxetane-3-carboxylic acid from this compound proceeds via an intramolecular Williamson ether synthesis, a cornerstone of cyclic ether formation.[4]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the carboxylic acid under basic conditions to form a carboxylate. This is followed by a rate-determining intramolecular SN2 reaction where the carboxylate oxygen attacks one of the adjacent chloromethyl groups, displacing the chloride ion and forming the strained four-membered oxetane ring. The presence of a second chloromethyl group on the same carbon atom does not significantly interfere with this initial cyclization.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Quantification of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid in Environmental and Pharmaceutical Matrices
Abstract
This application note provides detailed analytical protocols for the robust and sensitive quantification of 3-Chloro-2,2-bis(chloromethyl)propanoic acid. This halogenated carboxylic acid is of significant interest in environmental monitoring as a disinfection byproduct and in pharmaceutical development as a potential impurity or metabolite. We present two validated analytical methodologies: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization for enhanced volatility, and a direct-injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-throughput analysis. This guide is intended for researchers, analytical scientists, and drug development professionals requiring precise and reliable quantification of this analyte.
Introduction
This compound is a haloacetic acid (HAA) characterized by its complex chlorinated structure.[1] HAAs are a class of compounds formed during water disinfection processes through the reaction of chlorine with natural organic matter.[2] Due to their potential health effects, the monitoring of HAAs in drinking water is a regulatory requirement in many jurisdictions.[2][3] In the pharmaceutical industry, chlorinated organic acids can be process-related impurities or metabolites that require careful quantification.
The physicochemical properties of this compound, particularly its polarity and low volatility, present analytical challenges. This note details two distinct, validated approaches to overcome these challenges, providing protocols that ensure accuracy, precision, and reliability.
Analyte Properties:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₅H₇Cl₃O₂ | PubChem[1] |
| Molecular Weight | 205.46 g/mol | PubChem[1] |
| InChIKey | RDRNKIGGASXJAX-UHFFFAOYSA-N | PubChem[1] |
Methodologies Overview
Two primary analytical strategies are presented, each with distinct advantages depending on the laboratory's instrumentation, sample matrix, and desired throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for complex matrices. This approach necessitates a derivatization step to convert the non-volatile propanoic acid into a more volatile ester, suitable for GC analysis.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A high-throughput technique that allows for the direct injection of aqueous samples, bypassing the need for derivatization.[5][6] This method is particularly advantageous for its speed and reduced sample preparation complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is based on the principle of converting the target analyte into its methyl ester, which is then separated and quantified by GC-MS. The derivatization step is critical for achieving the necessary volatility for gas chromatographic analysis.[7]
Rationale for Method Selection
GC-MS offers excellent chromatographic resolution and specificity, which is crucial when analyzing complex environmental samples that may contain interfering compounds.[2] The derivatization, while adding a step to the workflow, significantly enhances the analyte's response and peak shape.[4][8]
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
Materials and Reagents:
-
This compound standard
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Sulfuric acid, concentrated
-
Sodium sulfate, anhydrous
-
Ammonium chloride
-
Deionized water
Procedure:
-
Sample Collection and Preservation: Collect water samples in amber glass vials. Preserve immediately with ammonium chloride to a final concentration of 100 mg/L to quench any residual chlorine. Store at 4°C until extraction.[9]
-
Liquid-Liquid Extraction (LLE):
-
To a 50 mL preserved water sample, add a surrogate standard.
-
Adjust the pH of the sample to <0.5 with concentrated sulfuric acid.
-
Add 5 g of anhydrous sodium sulfate and shake to dissolve.
-
Perform a sequential extraction with three 5 mL aliquots of MTBE. Shake vigorously for 2 minutes for each extraction.
-
Combine the MTBE extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
-
Derivatization (Acidic Methanol Esterification):
-
To the dried MTBE extract, add 1 mL of 10% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 50°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by adding 5 mL of a saturated sodium bicarbonate solution.
-
Extract the derivatized analyte (methyl 3-chloro-2,2-bis(chloromethyl)propanoate) with 2 mL of hexane.
-
The hexane layer is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 1 minute, ramp to 180°C at 25°C/min, then ramp to 250°C at 30°C/min and hold for 2 minutes.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the methylated analyte.
-
Expected Performance
| Parameter | Typical Value |
| Method Detection Limit (MDL) | < 1 µg/L[2] |
| Linearity (r²) | > 0.995 |
| Recovery | 75-120%[4] |
| Precision (%RSD) | < 15% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers a rapid and direct analysis of this compound in aqueous samples, eliminating the need for extraction and derivatization.[5][6][10]
Rationale for Method Selection
The primary advantage of LC-MS/MS is the significant reduction in sample preparation time and potential for analyte loss associated with extraction and derivatization steps.[5][11] This makes it an ideal choice for high-throughput screening and routine monitoring. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol
Materials and Reagents:
-
This compound standard
-
Isotopically labeled internal standard (e.g., ¹³C-labeled HAA)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium chloride
-
Deionized water
Procedure:
-
Sample Collection and Preservation: Collect samples as described in the GC-MS protocol (Section 3.3, Step 1).
-
Sample Preparation:
-
To a 1 mL aliquot of the preserved sample in an autosampler vial, add the internal standard.
-
Filter the sample through a 0.2 µm syringe filter directly into the vial.[5]
-
The sample is now ready for direct injection.
-
-
LC-MS/MS Analysis:
-
LC System: Shimadzu LC-30 Nexera or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the analyte from matrix components. A typical starting condition is 95% A, ramping to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: SCIEX 5500+ or equivalent triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will result from fragmentation. Specific transitions must be optimized for the analyte.
-
Expected Performance
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Linearity (r²) | > 0.99[3] |
| Recovery | 80-120%[3] |
| Precision (%RSD) | < 10% |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, each protocol incorporates self-validating systems:
-
Internal Standards: The use of isotopically labeled internal standards in the LC-MS/MS method accounts for matrix effects and variations in instrument response.
-
Surrogate Standards: In the GC-MS method, surrogate standards are added before extraction to monitor the efficiency of the sample preparation process.
-
Quality Control Samples: Regular analysis of Laboratory Fortified Blanks (LFB), Matrix Spikes, and duplicates is essential to monitor method performance, accuracy, and precision over time.[3]
-
Calibration: Multi-point calibration curves should be run with each batch of samples to ensure accurate quantification across the desired concentration range.
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on specific laboratory needs and sample characteristics. The GC-MS method, while more labor-intensive due to the derivatization step, provides excellent sensitivity and is a robust choice for complex matrices. The LC-MS/MS method offers a significant advantage in terms of sample throughput and ease of use, making it highly suitable for routine monitoring applications. Both protocols, when implemented with appropriate quality control measures, will yield reliable and accurate data for this challenging analyte.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Determination of ten haloacetic acids in water using gas chromatography-triple quadrupole mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sciex.com [sciex.com]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. gcms.cz [gcms.cz]
- 8. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anchem.pl [anchem.pl]
- 10. Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique | Latest News | ALS Laboratories (UK) Ltd [alsenvironmental.co.uk]
- 11. waters.com [waters.com]
Application Note: A Robust GC-MS Method for the Analysis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid and Its Reaction Products via Methyl Ester Derivatization
Introduction and Analytical Challenge
3-Chloro-2,2-bis(chloromethyl)propanoic acid is a complex, polyhalogenated carboxylic acid. Its analysis is critical in various fields, from monitoring impurities in active pharmaceutical ingredient (API) synthesis to identifying novel disinfection byproducts in environmental samples. The inherent chemical properties of this molecule—high polarity, low volatility, and the presence of an acidic proton—make it fundamentally unsuitable for direct analysis by gas chromatography (GC).[1] Direct injection would lead to poor chromatographic performance, including severe peak tailing, low sensitivity, and potential thermal degradation in the GC inlet.
To overcome these challenges, a chemical derivatization step is essential. This application note provides a comprehensive, field-proven protocol for the analysis of this compound by converting it into its more volatile and thermally stable methyl ester. This method, adapted from well-established protocols for haloacetic acids (HAAs), ensures high sensitivity, specificity, and reproducibility, making it ideal for rigorous research and quality control environments.[2][3]
The Principle: Acid-Catalyzed Esterification
The core of this analytical method is the conversion of the polar carboxylic acid into a non-polar methyl ester via an acid-catalyzed reaction, commonly known as the Fischer esterification.[4][5] This reaction involves heating the carboxylic acid in an excess of an alcohol (in this case, methanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄).
The mechanism proceeds through several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the newly added methoxy group to one of the original hydroxyl groups, converting it into a good leaving group (water).[6]
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.
Using a large excess of methanol shifts the reaction equilibrium towards the product side, ensuring a high conversion yield, a principle guided by Le Châtelier's principle.[4] The resulting methyl ester is significantly less polar and more volatile, making it perfectly suited for GC-MS analysis.
Comprehensive Analytical Workflow
The entire process, from sample preparation to final analysis, is designed to be robust and minimize analyte loss. The workflow ensures that the acidic analyte is efficiently extracted from its matrix, derivatized with high yield, and accurately quantified.
Detailed Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Methyl Tert-Butyl Ether (MTBE, HPLC grade).
-
Reagents: Concentrated Sulfuric Acid (H₂SO₄, 98%), Sodium Sulfate (Na₂SO₄, anhydrous), Sodium Bicarbonate (NaHCO₃).
-
Standards: Analytical standard of this compound, Internal Standard (e.g., 1,2,3-Trichloropropane).
-
Labware: Separatory funnel (125 mL), glass vials (2 mL and 20 mL) with PTFE-lined caps, pipettes, graduated cylinders, heating block or water bath.
Step-by-Step Sample Preparation and Extraction
This protocol is designed for a 50 mL aqueous sample. Adjust volumes proportionally for different sample sizes.
-
Sample Collection: Place 50 mL of the aqueous sample into a 125 mL separatory funnel.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., 1,2,3-Trichloropropane) to correct for extraction efficiency and injection volume variations.[2]
-
Acidification (Critical Step): Carefully add concentrated H₂SO₄ dropwise to the sample until the pH is less than 2.0 (verify with pH paper). This step is crucial to convert the carboxylate salt form of the acid to its neutral, protonated form, which is much more soluble in the organic extraction solvent.[8][9]
-
First Extraction: Add 10 mL of MTBE to the separatory funnel. Stopper the funnel and invert it, immediately venting to release pressure. Shake vigorously for 2 minutes, with periodic venting.
-
Phase Separation: Allow the layers to separate for 5 minutes. The MTBE layer will typically be the upper layer (confirm densities if unsure). Drain the lower aqueous layer into a clean beaker.
-
Second Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 10 mL portion of MTBE.
-
Combine and Dry: Combine the two MTBE extracts in a flask. Add approximately 2-3 grams of anhydrous sodium sulfate to remove any residual water. Swirl gently and let it sit for 10-15 minutes.
Step-by-Step Derivatization Protocol
-
Reagent Preparation: Prepare the derivatization reagent by carefully adding 10 mL of concentrated H₂SO₄ to 90 mL of methanol. (Caution: This is an exothermic reaction and should be done slowly in an ice bath and inside a fume hood).
-
Reaction Setup: Carefully decant the dried MTBE extract into a clean 20 mL vial, leaving the sodium sulfate behind. Add 2 mL of the acidic methanol reagent to the extract.[3]
-
Incubation: Tightly cap the vial and place it in a heating block or water bath set to 50°C for 2 hours. This provides the activation energy needed for the esterification to proceed to completion.[3]
-
Cooling and Neutralization: After incubation, allow the vial to cool to room temperature. Slowly add 5 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Vent the vial frequently to release CO₂ gas produced during neutralization.
-
Final Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the top MTBE layer, which now contains the derivatized analyte (the methyl ester).
-
Final Preparation: Transfer approximately 1.5 mL of the final MTBE extract into a 2 mL autosampler vial for GC-MS analysis.
Instrumentation and Data Interpretation
GC-MS Instrument Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| GC Parameters | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5MS) | A standard, non-polar column providing excellent separation for a wide range of semi-volatile compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | A general-purpose temperature ramp to separate analytes based on boiling point. |
| MS Parameters | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Source Temp. | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass filter. |
| Scan Mode | Full Scan (m/z 50-350) and SIM | Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis: Identification and Fragmentation
The identity of the target analyte is confirmed by its retention time and its unique mass spectrum. The EI mass spectrum of the methyl ester of this compound is expected to show characteristic fragments resulting from the cleavage of bonds adjacent to functional groups.
Expected Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation for esters involves cleavage of the bonds adjacent to the carbonyl group.[10]
-
Loss of the methoxy group (•OCH₃, M-31)
-
Loss of the carboxyl group (•COOCH₃, M-59)
-
-
Cleavage of Chlorinated Groups: The presence of multiple chlorine atoms provides distinct fragmentation patterns.
-
Loss of a chloromethyl radical (•CH₂Cl, M-49)
-
Loss of a chlorine radical (•Cl, M-35)
-
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for any fragment containing chlorine atoms, providing high confidence in identification.
Conclusion
Direct GC-MS analysis of polar, non-volatile compounds like this compound is impracticable. The protocol detailed here, centered on a robust acid-catalyzed methylation, provides a reliable and sensitive method to overcome these analytical hurdles. By converting the analyte into its methyl ester, this workflow enables high-quality chromatographic separation and confident mass spectrometric identification and quantification. This method is readily adaptable for various matrices and serves as a foundational technique for researchers and analysts in pharmaceutical development, environmental science, and chemical synthesis.
References
- 1. Development of headspace GC-MS/MS method for simultaneous determination of trihalomethanes and haloacetic acids - American Chemical Society [acs.digitellinc.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Extraction - Concept [jove.com]
- 9. columbia.edu [columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: A Systematic Approach to HPLC Method Development for 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Abstract
This document outlines a comprehensive, first-principles approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Chloro-2,2-bis(chloromethyl)propanoic acid. Due to the compound's specific chemical nature—acidic, halogenated, and relatively polar—a systematic strategy is required to achieve optimal chromatographic performance. This note details the rationale behind the selection of stationary phase, mobile phase composition, and detector settings. It provides a full, step-by-step protocol for the final recommended method, including system suitability criteria to ensure consistent and validatable results for researchers in pharmaceutical development and quality control.
Introduction
This compound is a halogenated carboxylic acid.[1][2][3] The accurate and precise quantification of such compounds is critical in various fields, including pharmaceutical development, where it may arise as a process impurity or a degradation product, and in environmental analysis. The development of a selective and robust analytical method is therefore essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility.
This application note serves as a detailed guide for analysts, explaining the causal logic behind experimental choices in creating a fit-for-purpose HPLC method from the ground up.
Analyte Properties & Initial Strategic Considerations
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector, forming the foundation of the method development process.
| Property | Value (Predicted/Reported) | Implication for HPLC Method Development |
| Molecular Formula | C₅H₇Cl₃O₂ | Relatively small, polar molecule.[1][2][3] |
| Molecular Weight | 205.47 g/mol | Well within the range for standard HPLC analysis.[1][2][3] |
| Predicted pKa | ~2.50 ± 0.15 | The compound is a strong acid. To ensure it is in a single, non-ionized form for good peak shape and retention in RP-HPLC, the mobile phase pH must be set at least 1-2 pH units below the pKa.[3][4] |
| Predicted XLogP3 | 1.3 - 1.4 | Indicates moderate hydrophobicity but leaning towards polar.[2] Retention on a standard C18 column may be limited, requiring careful mobile phase optimization or consideration of a more retentive polar-modified column.[5][6] |
| UV Absorbance | Weak n→π* transition (~200-215 nm) | The carboxylic acid chromophore provides weak UV absorbance at low wavelengths.[7][8][9] A UV detector set to this range (e.g., 210 nm) is appropriate, but a clean mobile phase with a low UV cutoff is critical. |
HPLC Method Development: A Step-by-Step Rationale
The development process follows a logical progression, starting with initial screening and moving toward fine-tuning for optimal performance.
Stationary Phase (Column) Selection
The analyte's moderate polarity (XLogP ~1.4) suggests that a standard reversed-phase column is a suitable starting point.
-
Initial Choice: L1 (C18) Column. A workhorse of HPLC, the C18 phase provides sufficient hydrophobicity to retain the analyte. A high-purity silica-based column with end-capping is chosen to minimize secondary interactions with surface silanols, which can cause peak tailing for acidic compounds.
-
Alternative Considerations: If retention on a standard C18 is insufficient even with highly aqueous mobile phases, a column designed for enhanced polar retention, such as an embedded polar group (e.g., RP-Amide) or a polar end-capped C18 (e.g., AQ-C18), would be the next logical choice.[5][10] These columns offer improved stability in 100% aqueous mobile phases and can increase retention for polar analytes.[11]
Mobile Phase Selection and pH Control
The mobile phase must achieve two primary goals: ensure the analyte is in a single ionic state and provide adequate retention and elution.
-
pH Control: The analyte has a predicted pKa of ~2.5.[3] To suppress the ionization of the carboxylic acid group and ensure a consistent, neutral form, the mobile phase pH must be set well below this value. A pH of 2.0-2.2 is ideal. This is a critical step, as analyzing the compound near its pKa would result in poor peak shape and shifting retention times.[4]
-
Buffer Selection: A phosphate buffer is an excellent choice for this pH range due to its pKa value. It is robust and provides good buffering capacity. A concentration of 20 mM is sufficient to control the pH without risking precipitation.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as a starting point. It typically provides sharper peaks, lower backpressure, and has a lower UV cutoff, which is essential for detection at 210 nm.
Detector Selection
The carboxylic acid functional group itself is a weak chromophore.[7][8]
-
Wavelength: The n→π* electronic transition for a non-conjugated carboxylic acid occurs at a low wavelength, typically around 200-215 nm.[7][9] Therefore, a UV detector set at 210 nm is the most logical choice to maximize sensitivity. This necessitates the use of high-purity, HPLC-grade solvents to minimize baseline noise.
Detailed Protocol: Optimized Isocratic RP-HPLC Method
This section provides the final, optimized method protocol derived from the development strategy.
Instrumentation and Consumables
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC/UHPLC System with UV/PDA Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18, Agilent Zorbax SB-C18) |
| Vials | 2 mL Amber Glass Vials with PTFE/Silicone septa |
| Filters | 0.45 µm PTFE Syringe Filters (for sample preparation) |
| Analytical Balance | 4- or 5-place |
| pH Meter | Calibrated |
Reagent and Standard Preparation
-
Mobile Phase A (Aqueous): 0.02 M Potassium Phosphate Monobasic in HPLC Grade Water.
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust pH to 2.2 with 85% phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution with Diluent.
Final Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic: 60% Mobile Phase A / 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 4.5 minutes |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. Inject the 25 µg/mL working standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the system over multiple injections. |
Method Validation Considerations
While a full validation is beyond the scope of this note, the developed method is designed to be readily validatable according to ICH Q2(R1) guidelines.[12][13][14] Key parameters for validation would include:
-
Specificity: Demonstrate that excipients or impurities do not interfere with the analyte peak.
-
Linearity: Assess the method's ability to produce results proportional to concentration across a defined range.
-
Accuracy & Precision: Determine the closeness of results to the true value and the degree of scatter between measurements.
-
Robustness: Intentionally vary method parameters (pH, flow rate, temperature) to ensure it remains unaffected by minor changes.[15]
Conclusion
This application note has detailed a systematic, science-driven approach to developing a robust isocratic RP-HPLC method for this compound. By carefully considering the analyte's physicochemical properties, a logical selection of column, mobile phase, and detector settings was made. The resulting protocol provides excellent peak shape and reproducibility, making it suitable for routine quality control and research applications. The inclusion of clear system suitability criteria ensures that the method will perform consistently and generate trustworthy data.
References
- 1. 3-CHLORO-2,2-DICHLOROMETHYL PROPIONIC ACID | 17831-70-8 [chemnet.com]
- 2. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scispace.com [scispace.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. halocolumns.com [halocolumns.com]
- 11. phenomenex.com [phenomenex.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: Leveraging 3-Chloro-2,2-bis(chloromethyl)propanoic acid as a Trifunctional Alkylating Agent in Advanced Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-Chloro-2,2-bis(chloromethyl)propanoic acid as a versatile alkylating agent. This trifunctional reagent presents a unique neopentyl scaffold bearing three distinct electrophilic carbon centers, offering significant potential for the synthesis of complex molecular architectures, polymers, and cross-linked materials. We will delve into its chemical properties, mechanistic reactivity, detailed experimental protocols for various nucleophilic substitutions, and critical safety considerations.
Introduction and Reagent Overview
This compound is a unique aliphatic carboxylic acid distinguished by a quaternary carbon center substituted with three chloromethyl groups.[1] This structural arrangement confers significant reactivity as an alkylating agent, with the three chlorine atoms serving as leaving groups for nucleophilic substitution reactions. The presence of the carboxylic acid moiety adds another layer of functionality, allowing for esterification, amidation, or its participation in directing or modifying the reactivity of the alkylating centers.
The primary utility of this reagent lies in its ability to act as a trifunctional cross-linker or a central scaffold for building sterically hindered, gem-disubstituted structures. Its neopentyl-like core provides a rigid and stable framework, making it an attractive building block in materials science and medicinal chemistry.
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17831-70-8 | [1] |
| Molecular Formula | C₅H₇Cl₃O₂ | [1] |
| Molecular Weight | 205.46 g/mol | [1] |
| Appearance | Crystalline needles or powder | |
| Synonyms | Tris(chloromethyl)acetic acid | [2] |
Synthesis Overview
This reagent is not commonly available from all suppliers but can be synthesized in the laboratory. A notable preparation involves the oxidation of pentaerythritol trichlorohydrin, which is itself derived from pentaerythritol.[2] The trichlorohydrin is oxidized using nitric acid to yield the target carboxylic acid. Awareness of the synthetic origin is valuable as it informs potential impurities that may be present in a crude sample.
Mechanistic Insights and Reactivity Profile
The reactivity of this compound is dominated by the three electrophilic C-Cl bonds. Understanding the nuances of their reactivity is key to designing successful synthetic transformations.
The Nature of the Alkylating Centers
All three chlorine atoms are primary alkyl chlorides. However, they are attached to a quaternary carbon, creating a neopentyl-type system. This has profound implications for the reaction mechanism:
-
Sₙ2 Reactions: Direct backside attack, characteristic of Sₙ2 mechanisms, is sterically hindered at the quaternary center. However, the chlorines are one carbon removed, making the methylene carbons accessible to nucleophiles. Therefore, Sₙ2 reactions are the predominant pathway for substitution.[3]
-
Sₙ1 Reactions: The formation of a primary carbocation is highly unfavorable, making Sₙ1 pathways unlikely under typical nucleophilic substitution conditions. Carbocation rearrangements are also a possibility if harsh, Lewis acidic conditions are employed.[4][5]
The three C-Cl bonds are chemically equivalent, meaning that in the presence of excess nucleophile, trisubstitution is likely. Achieving selective mono- or di-substitution requires careful control of stoichiometry and reaction conditions.
Role of the Carboxylic Acid
The carboxylic acid group can be deprotonated under basic conditions to form a carboxylate. This negatively charged group can influence the rate of alkylation at the chloromethyl centers through electrostatic effects. Alternatively, the acid itself can be used as a handle for further functionalization, such as conversion to an ester or amide, prior to or following the alkylation steps.
Caption: Key reactive sites on the this compound molecule.
Core Applications and Experimental Protocols
The primary application of this reagent is the introduction of a C(CH₂-)₃COOH scaffold onto various nucleophiles. This section provides generalized, yet detailed, protocols for common transformations.
Workflow Visualization
The general experimental workflow for using this alkylating agent is depicted below. It follows a standard sequence of reaction setup, monitoring, work-up, and purification.
Caption: A generalized experimental workflow for alkylation reactions.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis Analogue)
This protocol describes the reaction with a phenolic nucleophile to form a tri-aryl ether derivative. This is useful for creating complex star-shaped molecules or ligands.
Reaction Scheme: Ar-OH + C(CH₂Cl)₃COOH → C(CH₂-OAr)₃COOH
Materials:
-
This compound (1.0 eq)
-
Phenolic substrate (e.g., p-cresol) (3.3 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (6.0 eq)
-
Potassium Iodide (KI), catalytic amount (0.1 eq)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenol (3.3 eq), anhydrous K₂CO₃ (6.0 eq), and KI (0.1 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the limiting reagent).
-
Stir the suspension at room temperature for 20 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting phenol. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. It is easily removed by filtration.[6]
-
Solvent (Acetonitrile/DMF): Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
Catalyst (KI): Iodide is a better nucleophile and a better leaving group than chloride. The catalytic amount of KI facilitates the reaction via an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide intermediate.
Protocol 2: N-Alkylation of Secondary Amides
This procedure details the alkylation of an amide nitrogen, a key transformation for modifying peptides or synthesizing complex tertiary amides.
Reaction Scheme: R-C(O)NH-R' + C(CH₂Cl)₃COOH → C(CH₂-N(R')C(O)R)₃COOH
Materials:
-
This compound (1.0 eq)
-
Secondary amide substrate (3.3 eq)
-
Potassium Phosphate (K₃PO₄) (6.0 eq)
-
Tetrabutylammonium Bromide (TBABr), catalytic amount (0.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Charge a sealable reaction vessel with the secondary amide (3.3 eq), K₃PO₄ (6.0 eq), and TBABr (0.1 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous acetonitrile, seal the vessel, and stir the mixture at 50-70°C.
-
Monitor the reaction by LCMS until the limiting reagent is consumed (typically 24-48 hours).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Causality and Experimental Choices:
-
Base (K₃PO₄): Amides are much less acidic than phenols, requiring a stronger, non-nucleophilic base to generate the amidate anion. K₃PO₄ has proven effective for this purpose under mild conditions.[7]
-
Phase Transfer Catalyst (TBABr): This is often beneficial in reactions with inorganic bases that have low solubility in organic solvents, helping to shuttle the anionic nucleophile into the organic phase.[7]
-
Temperature: Higher temperatures are often required for alkylating less reactive nucleophiles like amides compared to phenoxides.
Safety and Handling
As a polychlorinated carboxylic acid, this compound should be handled with care, assuming it possesses corrosive and irritant properties.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact) when handling this compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Conclusion
This compound is a potent trifunctional alkylating agent that serves as a valuable building block for synthesizing complex, sterically congested molecules. Its neopentyl core provides a rigid scaffold upon which diverse functionalities can be installed via standard Sₙ2 chemistry. By carefully selecting nucleophiles and controlling reaction conditions, chemists can leverage this reagent to create novel star polymers, cross-linked materials, and unique molecular architectures for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a foundational guide for the successful application of this versatile synthetic tool.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
Application Note: Derivatization Strategies for the Analysis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Abstract
This document provides detailed application notes and protocols for the derivatization of 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a compound whose analysis is critical in various research and development settings. Due to its high polarity, low volatility, and lack of a native chromophore, direct analysis by common chromatographic techniques is challenging. Derivatization is an essential sample preparation step to convert the analyte into a form more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). We present two primary, field-proven methodologies: esterification for GC-MS analysis and fluorescent labeling for HPLC analysis. The underlying chemical principles, step-by-step protocols, and troubleshooting guidance are provided to ensure robust and reliable quantification for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
This compound is a polyhalogenated carboxylic acid. The analysis of such compounds is often complicated by their intrinsic physicochemical properties. The polar carboxylic acid group promotes hydrogen bonding, which significantly decreases volatility and can lead to poor peak shape and adsorption on GC columns.[1][2] For HPLC analysis, the molecule lacks a suitable chromophore or fluorophore, making sensitive detection with standard UV-Vis or fluorescence detectors impractical.[3][4]
Derivatization overcomes these limitations by chemically modifying the analyte to enhance its analytical properties.[5][6] The primary objectives are:
-
For GC Analysis: To replace the active hydrogen of the carboxyl group with a non-polar functional group, thereby increasing volatility and thermal stability.[1][5]
-
For HPLC Analysis: To attach a moiety that exhibits strong absorbance or fluorescence, enabling highly sensitive detection.[3][4]
This guide details validated protocols for achieving these objectives, empowering the analyst to select the optimal strategy based on available instrumentation and sensitivity requirements.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To make this compound suitable for GC-MS, its polar carboxyl group must be chemically masked. Esterification and silylation are the most common and effective approaches.[2]
Method A: Methyl Esterification via Acid Catalysis
This classic method, a variant of the Fischer esterification, converts the carboxylic acid into its more volatile methyl ester using methanol in the presence of an acid catalyst.[7] This approach is widely used for the analysis of haloacetic acids in various matrices.[8][9][10]
Causality and Mechanism: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the methyl ester. Using an excess of methanol drives the equilibrium toward the product side.
Protocol 2.1: Methyl Esterification of this compound
Materials:
-
This compound standard or sample extract
-
Methanol, anhydrous HPLC grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-cap vials (2-4 mL) with PTFE-lined septa
-
Heating block or water bath
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the acid standard or transfer a dried sample extract into a screw-cap vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 10% (v/v) solution of sulfuric acid in methanol. In a fume hood, slowly add 1 mL of concentrated H₂SO₄ to 9 mL of anhydrous methanol while cooling in an ice bath. Caution: This reaction is exothermic.
-
Derivatization Reaction: Add 1 mL of the 10% H₂SO₄ in methanol solution to the dried sample in the vial. Cap the vial tightly.
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 2 hours.
-
Reaction Quench and Extraction:
-
Allow the vial to cool to room temperature.
-
Slowly add 1 mL of saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will be evolved. Vent the vial periodically.
-
Add 1 mL of MTBE to the vial, cap tightly, and vortex for 1 minute to extract the methyl ester derivative.
-
Allow the layers to separate. Carefully transfer the upper organic layer (MTBE) to a clean vial.
-
-
Drying and Analysis:
-
Add a small amount of anhydrous Na₂SO₄ to the collected organic layer to remove any residual water.
-
The sample is now ready for direct injection into the GC-MS system. If concentration is needed, a portion of the solvent can be evaporated under a gentle stream of nitrogen.
-
Method B: Silylation
Silylation is a rapid and highly effective derivatization technique that replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.[1][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, are extremely common and powerful.
Causality and Mechanism: The silylating reagent reacts with the active hydrogen of the carboxyl group. The TMCS catalyst enhances the reactivity of the BSTFA, especially for sterically hindered acids.[5] A key requirement for this reaction is the complete absence of water, as moisture will preferentially react with the silylating reagent, reducing the derivatization yield.[1][11]
Protocol 2.2: Silylation of this compound
Materials:
-
This compound standard or sample extract (must be anhydrous)
-
BSTFA + 1% TMCS
-
Acetonitrile or Pyridine, anhydrous grade
-
Screw-cap vials (2 mL) with PTFE-lined septa
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Transfer ~0.5-1 mg of the acid standard or a dried sample extract into a vial. Any residual water must be removed, for example, by co-evaporation with an anhydrous solvent like toluene.
-
Reagent Addition: In a fume hood, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the vial.[1] Ensure the reagent is in molar excess relative to the analyte.
-
Derivatization Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[1]
-
Analysis: After the vial has cooled to room temperature, the sample is ready for direct injection into the GC-MS. No work-up is required.
Data Presentation and Visualization
Table 1: Comparison of GC-MS Derivatization Methods
| Parameter | Methyl Esterification | Silylation (BSTFA + TMCS) |
|---|---|---|
| Principle | Fischer Esterification | Trimethylsilyl (TMS) group addition |
| Reagents | Methanol, H₂SO₄ | BSTFA + 1% TMCS, Anhydrous Solvent |
| Reaction Temp. | 60°C | 70°C |
| Reaction Time | 2 hours | 45 minutes |
| Advantages | Robust, inexpensive reagents, stable derivatives. | Fast reaction, high yields, no work-up needed.[1][11] |
| Disadvantages | Longer reaction time, requires neutralization/extraction. | Reagents are moisture-sensitive, higher cost.[11] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ten haloacetic acids in water using gas chromatography-triple quadrupole mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ハロ酢酸分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Foreword: Unveiling the Synthetic Potential of a Polychlorinated Propanoic Acid Derivative
Welcome to a comprehensive guide on the experimental setup and reaction protocols for 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS No. 17831-70-8). This document is designed for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical architecture of this versatile building block. The presence of a carboxylic acid functional group, along with three chloro-substituents, imparts a distinct reactivity profile that opens avenues for the synthesis of novel compounds.
This guide eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices. We will begin with the fundamental synthesis of the title compound, explore its potential derivatization with a focus on the synthesis of energetic plasticizers, and provide detailed, actionable protocols. Every step is grounded in established chemical principles, ensuring both scientific integrity and the reproducibility of the described methods.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 17831-70-8 | [1] |
| Molecular Formula | C₅H₇Cl₃O₂ | [1] |
| Molecular Weight | 205.47 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 40-42 °C | [3] |
| Boiling Point | 126-129 °C at 30 Torr | [3] |
| pKa (Predicted) | 2.50 ± 0.15 | [3] |
Safety Precautions and Handling
Hazard Statements (Anticipated, based on analogous compounds):
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
For handling larger quantities or when generating dust, a face shield and respiratory protection may be necessary.
-
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
Synthesis of this compound
The most reliable and well-documented synthesis of the title compound proceeds via the oxidation of pentaerythritol trichlorohydrin. The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for detailed and reproducible synthetic methods.
Rationale Behind the Synthetic Strategy
The synthesis begins with the readily available pentaerythritol, which is first chlorinated to form a mixture containing pentaerythritol trichlorohydrin. This intermediate possesses a primary alcohol functional group that can be selectively oxidized to a carboxylic acid. Nitric acid is a suitable oxidizing agent for this transformation. The electron-withdrawing effect of the neighboring chloromethyl groups stabilizes the resulting carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
Materials:
-
Pentaerythritol trichlorohydrin
-
Concentrated nitric acid (70%)
-
Water
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Stirring hotplate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. The top of the condenser should be connected to a gas trap to handle the nitrogen oxides produced during the reaction.
-
Oxidation: Charge the flask with pentaerythritol trichlorohydrin and add concentrated nitric acid.
-
Heating: Gently heat the mixture. The reaction is exothermic and will produce brown fumes of nitrogen dioxide. Maintain a controlled reflux.
-
Work-up: After the reaction is complete (evolution of gas ceases), cool the mixture in an ice bath.
-
Crystallization: Slowly add cold water to the reaction mixture to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a mixed solvent system) to obtain the pure this compound.
Reactions and Derivatizations
The unique structure of this compound allows for a variety of chemical transformations, targeting either the carboxylic acid group or the chloro-substituents.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification and amide formation. The presence of the electron-withdrawing chloromethyl groups is expected to increase the acidity of the carboxylic acid, potentially facilitating these reactions.
-
Esterification: Standard Fischer esterification conditions, involving refluxing the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are expected to yield the corresponding ester.[4]
-
Amide Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the amide.[5]
Nucleophilic Substitution of the Chloro Groups: Synthesis of Azide Derivatives
A particularly interesting application of this compound is as a precursor for energetic materials, such as azide-based plasticizers.[3] The chloro-substituents can be displaced by azide ions via a nucleophilic substitution reaction. The following is a proposed protocol based on the synthesis of a similar energetic plasticizer.[6]
The reaction involves the substitution of the three chloro groups with azide groups, followed by esterification of the carboxylic acid with an azido-alcohol to introduce a fourth azide moiety. This results in a highly energetic molecule.
Caption: Proposed workflow for the synthesis of an energetic azide plasticizer.
WARNING: Sodium azide and organic azides are highly toxic and potentially explosive. This reaction should only be carried out by trained personnel in a specialized laboratory with appropriate safety measures, including a blast shield.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
A polar aprotic solvent (e.g., DMF or DMSO)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirring hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask.
-
Addition of Azide: Add an excess of sodium azide to the solution.
-
Heating: Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tri-azido carboxylic acid.
Further esterification with an appropriate azido-alcohol would be required to complete the synthesis of the energetic plasticizer.
Conclusion
This compound is a valuable synthetic intermediate with a rich potential for derivatization. Its synthesis is well-established, and its unique structure allows for a range of reactions targeting both the carboxylic acid and the chloro-substituents. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic utility of this compound in their respective fields, from drug discovery to the development of advanced materials. As with all chemical research, a strong emphasis on safety and a thorough understanding of the underlying chemical principles are essential for success.
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Properties of 3-Azido-2,2-bis(azidomethyl)propyl 2-Azidoacetate: A Potential Azido Ester Plasticizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
Introduction: The synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid is a critical process for the development of various chemical entities, including polymers and pharmaceutical intermediates. The most established route, beginning with pentaerythritol, involves a multi-step process that presents several challenges impacting the final yield and purity. This guide is designed for researchers and drug development professionals to navigate these complexities. It provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance experimental success. Our focus is not just on the procedural steps but on the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in the laboratory.
Section 1: Synthesis Overview and Key Stages
The conversion of pentaerythritol to this compound is typically achieved in two primary stages:
-
Chlorination of Pentaerythritol: Pentaerythritol is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) in the presence of a base like pyridine. This step replaces three of the four hydroxyl groups, yielding a crude mixture primarily composed of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (pentaerythritol trichlorohydrin) and a significant byproduct, pentaerythritol tetrachloride.[1]
-
Oxidation of the Trichlorohydrin: The remaining primary alcohol group in the trichlorohydrin is oxidized to a carboxylic acid. A strong oxidizing agent, such as concentrated nitric acid (HNO₃), is used to effect this transformation, resulting in the desired product.[1]
The overall process flow, including the critical purification step, is outlined in the diagram below.
References
Technical Support Center: Purification of Crude 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Welcome to the technical support guide for the purification of 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS: 17831-70-8). This document is designed for researchers, chemists, and drug development professionals who require this key intermediate in its highest purity. We will move beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Starting Material: The Impurity Profile
Effective purification begins with understanding the potential impurities. This compound is typically synthesized via the nitric acid oxidation of pentaerythrityl trichlorohydrin.[1][2] This process, while effective, can introduce several classes of impurities that must be addressed.
-
Unreacted Precursors: The most common impurities are residual starting materials, primarily pentaerythrityl trichlorohydrin and its precursor, pentaerythrityl tetrachloride.[1]
-
Oxidation Byproducts: The use of nitric acid, a strong oxidizing agent, can generate colored, often brown or yellow, byproducts and nitro compounds.[1][3] The crude product is frequently described as a brown-yellow precipitate.[1]
-
Residual Acids: Incomplete quenching or washing can leave traces of nitric acid or other mineral acids in the crude solid.
The diagram below illustrates the synthetic pathway and the origin points of key impurities.
Caption: Synthesis pathway and common impurity sources.
Section 2: Troubleshooting Guide: Purification Techniques
This section is formatted as a series of questions you might encounter during the purification process, providing detailed protocols and the expert reasoning behind them.
Q1: What is the most effective first-pass purification method for this compound?
Answer: Recrystallization is the method of choice for the initial purification of crude this compound. It is highly effective at removing both the less polar precursor impurities and the highly colored oxidation byproducts in a single, scalable, and cost-effective operation.
The goal of recrystallization is to find a solvent that fully dissolves the crude product at an elevated temperature but in which the desired compound has very low solubility at low temperatures. Impurities should either remain soluble at low temperatures or be insoluble at high temperatures.
Authoritative Insight: An established procedure reports that recrystallization from cyclohexane yields long white crystals, successfully upgrading the crude product's melting point from 107-110°C to a sharp 111-112°C.[1]
Experimental Protocol: Recrystallization from Cyclohexane
-
Solvent Volume: Place the crude, dry solid (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of cyclohexane (start with ~30-40 mL).
-
Dissolution: Gently heat the mixture on a hot plate with stirring. Add more cyclohexane in small portions until the solid completely dissolves at or near the solvent's boiling point (81°C). Expert Tip: Adding too much solvent will significantly reduce your final yield.
-
Decolorization (Optional): If the hot solution is still significantly colored (yellow to brown), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration using fluted filter paper to remove the charcoal. Pre-heating the funnel and receiving flask with hot solvent vapor is critical to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual soluble impurities.
-
Drying: Dry the purified white crystals under vacuum to a constant weight.
Q2: My recrystallization isn't working. What are the common failure modes and solutions?
Answer: Recrystallization can fail for several reasons. The troubleshooting workflow below will guide you to a solution.
Caption: Troubleshooting decision tree for recrystallization.
Data Table: Alternative Solvent Systems
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Toluene | 111 | Higher boiling point may improve solubility of crude material. Good for removing non-polar impurities. |
| Heptane | 98 | Similar properties to cyclohexane; a viable alternative. |
| Water | 100 | The compound precipitates from water during synthesis, indicating low solubility.[1] Not ideal for recrystallization as a primary solvent but can be used in solvent-pair systems (e.g., with ethanol). |
| Toluene/Heptane | Variable | A solvent pair can be used to fine-tune solubility. Dissolve in hot toluene and add heptane (the "anti-solvent") until cloudy, then clarify with a drop of toluene before cooling. |
Q3: Recrystallization improved the purity, but it's still not sufficient for my application. What is the next step?
Answer: When recrystallization is insufficient, preparative column chromatography is the logical next step for achieving high purity (>99%). This technique separates compounds based on their differential adsorption to a stationary phase.
Authoritative Insight: Analytical methods using HPLC have been developed for related compounds, and these methods are often scalable for preparative separation to isolate impurities.[4] For a moderately polar carboxylic acid like this, a normal-phase silica gel system is most appropriate.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Pack the column as a slurry in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Mobile Phase (Eluent): A good starting point is a mixture of Hexane and Ethyl Acetate. Crucially, add a small amount of acetic acid (~0.5%) to the eluent. Expert Tip: The acidic modifier is essential. It keeps your carboxylic acid fully protonated, preventing it from interacting ionically with the silica gel. This results in sharp, well-defined peaks and avoids "tailing".
-
Sample Loading: Dissolve your partially purified product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.
Section 3: FAQs - Purity Assessment & Handling
Q1: How do I confirm the final purity of my compound?
Answer: A combination of analytical techniques is required to confirm both the identity and purity of the final product.
Data Table: Analytical Specifications for Pure this compound
| Analysis Method | Expected Result for Pure Compound | Reference |
| Melting Point | 111-112°C (sharp) | [1] |
| ¹H NMR (CDCl₃) | δ: 10.87 (br s, 1H, -COOH), 3.85 (s, 6H, -CH₂Cl) | [1] |
| ¹³C NMR (CDCl₃) | δ: 175.5 (-COOH), 55.3 (quaternary C), 42.7 (-CH₂Cl) | [1] |
| IR (CDCl₃ soln) | 3400-2700 cm⁻¹ (broad, O-H stretch), 1730 cm⁻¹ (C=O stretch) | [1] |
| HPLC | Single major peak (>99% area) | [4] |
Expert Tip: A broad melting point range (e.g., 107-110°C) is a classic indicator of residual impurities. In the ¹H NMR, look for the absence of peaks corresponding to precursors like pentaerythrityl trichlorohydrin (which has signals around δ 3.66 and 3.75 ppm).[1]
Q2: Is distillation a viable purification method?
Answer: No, distillation is not recommended for this compound. The molecule is known to undergo pyrolysis (thermal decomposition) at elevated temperatures to yield 3-chloro-2-(chloromethyl)-1-propene.[1][3] Attempting vacuum distillation would likely lead to significant degradation of the product rather than purification.
Q3: How should I safely handle this compound?
Answer: As a chlorinated carboxylic acid, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
References
Technical Support Center: Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS: 17831-70-8). This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to side product formation during this multi-step synthesis. The insights provided are based on established, peer-reviewed procedures to ensure reliability and reproducibility in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product shows a broad melting point and low purity. What are the most likely impurities?
Answer: Low purity in the final this compound is almost always traceable to impurities carried over from the initial chlorination step. The most common synthesis route involves the chlorination of pentaerythritol followed by the oxidation of the resulting primary alcohol.[1]
The two most significant impurities to suspect are:
-
Pentaerythrityl trichlorohydrin (3-Chloro-2,2-bis(chloromethyl)propan-1-ol): This is the direct precursor to your final product. Its presence indicates an incomplete oxidation reaction.
-
Pentaerythrityl tetrachloride: This is an over-chlorination byproduct formed during the initial step where pentaerythritol is converted to the trichlorohydrin intermediate.[1]
Controlling the stoichiometry and purification of the intermediate are critical for a high-purity final product.
Question 2: My ¹H NMR spectrum of the final acid shows unexpected singlets around δ 3.6-3.8. What do these signals represent?
Answer: These signals are characteristic of the chloromethyl groups in the common impurities derived from pentaerythritol. If you are analyzing your crude or final product and see these peaks, it strongly suggests contamination.
Here is a breakdown of the expected signals for the key species, which can help you identify the contaminants in your sample.[1]
| Compound Name | Structure | Molecular Weight ( g/mol ) | Characteristic ¹H NMR Signals (CDCl₃) |
| Pentaerythrityl tetrachloride | C(CH₂Cl)₄ | 241.90 | A sharp singlet at ~δ 3.65 (s, 8H) |
| Pentaerythrityl trichlorohydrin | HOCH₂C(CH₂Cl)₃ | 205.47 | Two singlets at ~δ 3.66 (s, 6H) and δ 3.75 (s, 2H), plus a broad singlet for the hydroxyl proton (~δ 2.0) |
| Desired Product | HOOC-C(CH₂Cl)₃ | 205.47[2][3] | The protons of the three chloromethyl groups. |
Note: The exact chemical shift of the desired product's protons can vary based on the solvent and concentration.
The presence of a sharp singlet at δ 3.65 is a definitive marker for the tetrachloride impurity, while signals at both δ 3.66 and δ 3.75 point to unreacted trichlorohydrin starting material.
Question 3: How can I minimize the formation of pentaerythrityl tetrachloride during the initial chlorination step?
Answer: The formation of pentaerythrityl tetrachloride occurs when all four hydroxyl groups of pentaerythritol are substituted with chloride, instead of the desired three. This is a common issue in reactions with multiple reactive sites. The key is precise stoichiometric control of the chlorinating agent.
The established procedure uses thionyl chloride (SOCl₂) in the presence of pyridine.[1] Pyridine acts as a base to neutralize the HCl generated, driving the reaction forward.
Protocol to Minimize Over-chlorination:
-
Reagent Stoichiometry: Use slightly more than 3 equivalents of thionyl chloride per mole of pentaerythritol. The Organic Syntheses procedure specifies 3.11 equivalents (9.53 mol SOCl₂ to 3.06 mol pentaerythritol).[1] This slight excess ensures efficient conversion to the trichloride while minimizing the statistical probability of forming the tetrachloride.
-
Controlled Addition: Add the thionyl chloride dropwise to the solution of pentaerythritol and pyridine at a controlled temperature. A slow addition rate allows for better selectivity.
-
Temperature Management: Maintain the reaction temperature as specified in the protocol. Excursions to higher temperatures can increase the rate of the less-desired over-chlorination reaction.
The workflow below illustrates the critical branch point in the synthesis where these species are formed.
References
Technical Support Center: Managing Exothermic Reactions of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Welcome to the technical support center for the safe handling and management of exothermic reactions involving 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS 17831-70-8). This guide is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the necessary information to conduct your experiments safely and effectively by anticipating and controlling potential thermal hazards.
Disclaimer: The information provided herein is for guidance only and is based on general principles of chemical safety and data from related compounds. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before undertaking any new experimental procedure.
Understanding the Hazard: The Exothermic Potential of this compound
This compound is a halogenated carboxylic acid. While specific calorimetric data for this compound is not widely available in published literature, its chemical structure suggests potential for significant exothermic activity under certain conditions. The primary hazards stem from:
-
Neutralization Reactions: Reactions with bases are typically exothermic. The heat of neutralization can be substantial and may lead to a rapid increase in temperature if not adequately controlled.
-
Reactions with Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent potentially dangerous reactions[1].
-
Thermal Decomposition: At elevated temperatures, chlorinated organic compounds can decompose, potentially releasing toxic and corrosive gases such as hydrogen chloride[2]. While thermal analysis of this compound has not indicated any phase transitions up to 111°C (384 K), the potential for exothermic decomposition at higher temperatures remains a concern[3].
A thermal runaway is a situation where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal. This leads to an accelerating increase in temperature and pressure, which can result in equipment failure, explosion, and the release of toxic substances[4].
Troubleshooting Guide: Managing Uncontrolled Exotherms
This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance for mitigation.
Scenario 1: Unexpected Temperature Spike During Reaction
Q: I'm running a reaction with this compound and the temperature is rising much faster than expected. What should I do?
A: An unexpected temperature spike is a clear indicator of a potential thermal runaway. Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. This is the most critical first step to prevent feeding the exothermic reaction.
-
Enhance Cooling:
-
If using an ice bath, ensure it is well-stirred and has sufficient ice. Add more ice or a cooling agent like salt to lower the temperature further.
-
If using a cryostat, lower the setpoint temperature.
-
-
Increase Agitation: Ensure the reaction mixture is being stirred efficiently to promote heat transfer to the cooling medium.
-
Dilution (with caution): If you have a pre-chilled, inert solvent readily available, and you are confident it is compatible with the reaction mixture, slow addition of this solvent can help to absorb heat and dilute the reactants. Do not add water unless it is part of a planned quench procedure, as it could accelerate certain reactions.
-
Prepare for Emergency Quenching: Have a pre-prepared, appropriate quenching agent ready. The choice of quencher is critical and depends on the reaction chemistry.
Workflow for Managing a Temperature Excursion
Caption: Decision workflow for managing a temperature excursion.
Scenario 2: Reaction with a Strong Base
Q: I need to neutralize or perform a reaction with this compound using a strong base (e.g., NaOH, KOH). What are the key safety considerations?
A: Neutralization of a carboxylic acid with a strong base is a highly exothermic process. A rapid, uncontrolled addition of a strong base can easily lead to a thermal runaway.
Best Practices:
-
Perform a Risk Assessment: Before you begin, calculate the expected heat of reaction if possible, or assume a significant exotherm. Plan your cooling capacity accordingly.
-
Controlled Addition: Add the base solution slowly and in portions, using a dropping funnel or a syringe pump.
-
Efficient Cooling: Conduct the reaction in a cooling bath (e.g., ice-water or dry ice-acetone) to dissipate the heat generated.
-
Local Concentration: Ensure vigorous stirring to avoid localized "hot spots" where the base is added.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple.
-
Reverse Addition: In some cases, it may be safer to add the acid solution to the basic solution, as this can help to better control the pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities for this compound?
A: Based on its chemical structure and information for related compounds, this compound should be considered incompatible with:
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) due to highly exothermic neutralization reactions.
-
Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide) as these can cause vigorous and potentially explosive reactions with organic materials[1][5].
-
Reactive Metals: (e.g., sodium, potassium, magnesium) as acids can react to produce flammable hydrogen gas.
Q2: How should I properly store this compound?
A: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames[5][6]. It should be stored separately from the incompatible materials listed above.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A: Always wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.
-
A lab coat.
-
Chemically resistant gloves (consult a glove compatibility chart for chlorinated compounds).
-
Work in a properly functioning chemical fume hood to avoid inhalation of any vapors or dust[2][7].
Q4: What should I do in case of a spill?
A: For a small spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly. For a large spill, evacuate the area and contact your institution's emergency response team.
Q5: Are there any recommended emergency quenching agents for reactions involving this acid?
A: The choice of a quenching agent is highly dependent on the specific reaction conditions. A general-purpose quenching agent may not be suitable for all scenarios. It is crucial to have a pre-determined and tested quenching protocol for your specific reaction. For a runaway reaction, the goal is to stop the reaction and cool the mixture. This could involve the rapid addition of a pre-chilled, inert solvent or a specific chemical that will safely terminate the reaction. Always consult with a senior chemist or your institution's safety officer when developing a quenching protocol.
Experimental Protocols
Protocol 1: Small-Scale Thermal Hazard Screening (Conceptual)
For any new reaction involving this compound, a small-scale experiment should be conducted to assess its exothermic potential.
Objective: To qualitatively assess the heat evolution of a reaction.
Materials:
-
Small reaction vessel (e.g., a test tube or a small round-bottom flask).
-
Magnetic stirrer and stir bar.
-
Digital thermometer or thermocouple with a data logger.
-
Cooling bath (ice-water).
-
Appropriate PPE.
Procedure:
-
Set up the reaction on a small scale (e.g., 1-2% of the intended final scale).
-
Place the reaction vessel in the cooling bath.
-
Begin stirring and monitor the internal temperature until it equilibrates with the bath temperature.
-
Slowly add a small fraction of the limiting reagent.
-
Carefully observe and record the temperature change.
-
Continue adding the reagent in small portions, allowing the temperature to return to the baseline between additions.
-
A rapid and significant temperature rise after the addition of a small amount of reagent indicates a highly exothermic process that will require careful management on a larger scale.
Data Presentation: Hypothetical Thermal Hazard Assessment
The following table illustrates the type of data that should be gathered during a thermal hazard assessment.
| Parameter | Description | Importance |
| Onset Temperature (Tonset) | The temperature at which self-heating begins. | Defines the safe upper-temperature limit for the process. |
| Adiabatic Temperature Rise (ΔTad) | The maximum temperature increase of the reaction mixture under adiabatic (no heat loss) conditions. | Indicates the potential severity of a runaway reaction. |
| Heat of Reaction (ΔHr) | The total amount of heat released by the reaction. | Used to calculate cooling requirements for scale-up. |
| Time to Maximum Rate (TMR) | The time it takes for the reaction to reach its maximum rate of temperature increase from the onset of a runaway. | A short TMR indicates a very rapid and dangerous runaway. |
Visualization of Reaction Safety Management
Logical Relationship: Pillars of Exothermic Reaction Safety
Caption: Core components of a robust safety strategy for exothermic reactions.
References
stability of 3-Chloro-2,2-bis(chloromethyl)propanoic acid under acidic/basic conditions
Welcome to the technical support center for 3-Chloro-2,2-bis(chloromethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule under various experimental conditions. We will move beyond simple protocols to explore the underlying chemical principles governing its reactivity, enabling you to anticipate challenges, troubleshoot experiments, and design robust analytical methods.
Section 1: Core Molecular Attributes & Stability Overview
Before delving into specific conditions, it is crucial to understand the structural features of this compound that dictate its chemical behavior.
FAQ 1.1: What are the key structural features of this molecule that influence its stability?
The stability of this compound is not uniform across the molecule. Its reactivity is a tale of two distinct structural motifs: a highly hindered "neopentyl-like" core and a reactive primary halide, all influenced by a neighboring carboxylic acid group.
-
The Sterically Hindered Core: The two chloromethyl groups (-CH₂Cl) are attached to a quaternary carbon (C2). This arrangement is analogous to a neopentyl halide structure, which is renowned for its low reactivity in nucleophilic substitution reactions.[1][2][3] The bulky assembly physically blocks the backside attack required for an Sₙ2 reaction, and the formation of a primary carbocation for an Sₙ1 reaction is energetically unfavorable.[2][4] For practical purposes, these two C-Cl bonds are exceptionally stable under typical hydrolytic conditions.[3]
-
The Reactive Primary Halide: The chlorine atom on the third carbon (C3) is a primary alkyl halide. While still subject to some steric influence from the adjacent quaternary center, it is significantly more susceptible to nucleophilic attack than its neopentyl-like counterparts.
-
The Carboxylic Acid Group: This functional group is the molecule's reactive command center. Its acidity is enhanced by the inductive electron-withdrawing effect of the three chlorine atoms.[5] More importantly, it can act as an internal nucleophile, dramatically influencing the degradation pathways, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance.[6]
Caption: Key reactive and stable zones of the molecule.
Section 2: Stability Under Acidic Conditions
Under acidic conditions, the molecule is relatively stable. The primary degradation pathway involves the slow hydrolysis of the most susceptible C-Cl bond.
FAQ 2.1: What is the expected degradation pathway under acidic conditions?
Degradation in acid is primarily dictated by the hydrolysis of the C3-Cl bond. The carboxylic acid group, while protonated, can still participate in the reaction. The lone pair of electrons on the carbonyl oxygen can act as an internal nucleophile, attacking the C3 carbon to displace the chloride ion. This neighboring group participation forms a five-membered lactone intermediate.[6][7] This intramolecular pathway is generally faster than the direct attack of water. The resulting lactone is then susceptible to hydrolysis, opening the ring to form 3-hydroxy-2,2-bis(chloromethyl)propanoic acid. The two chloromethyl groups on the C2 carbon remain largely unaffected under mild acidic conditions due to their inherent stability.[3]
Caption: Acid-catalyzed degradation via a lactone intermediate.
Troubleshooting Guide: Acidic Degradation
| Issue | Potential Cause & Explanation | Troubleshooting Steps & Recommendations |
| Unexpectedly Fast Degradation | Elevated Temperature: Hydrolysis rates are highly temperature-dependent. Even a small increase can significantly accelerate the reaction. Strongly Acidic Conditions: While NGP is the primary driver, extremely low pH can promote direct Sₙ1-like mechanisms, especially at the C3 position, if conditions are harsh enough to force carbocation formation. | 1. Implement Strict Temperature Control: Use a temperature-controlled water bath or reaction block. 2. Use Buffered Solutions: If possible, use an acidic buffer (e.g., acetate, formate) to maintain a constant pH and avoid excessively harsh conditions. |
| Observation of Isomeric Products | Forced Sₙ1 Reaction & Rearrangement: Under severe conditions (e.g., high heat in a polar protic solvent), a primary carbocation might be forced to form at C3. This unstable intermediate could potentially undergo rearrangement (e.g., a 1,2-hydride or 1,2-chloromethyl shift) before being trapped by water, leading to isomeric hydroxy-acids. | 1. Employ Milder Conditions: Reduce temperature and acid concentration to favor the NGP pathway, which is stereospecific and does not involve carbocationic intermediates. 2. Characterize Byproducts: Use LC-MS/MS or NMR to identify the structure of any unexpected products to confirm if a rearrangement has occurred. |
Section 3: Stability Under Basic Conditions
The stability of this compound diminishes dramatically under basic conditions. The molecule's reactivity is "switched on" by a simple acid-base reaction.
FAQ 3.1: Why is the compound so much less stable in basic solutions?
The key is the deprotonation of the carboxylic acid. In a basic medium (pH > pKa), the acid group is converted to its conjugate base, the carboxylate (-COO⁻). This carboxylate is a much more potent internal nucleophile than the neutral carboxylic acid group. This enhanced nucleophilicity leads to a rapid intramolecular Sₙ2 reaction, where the carboxylate attacks the C3 carbon and displaces the chloride ion. This process, a classic example of anchimeric assistance, is significantly faster than intermolecular attack by hydroxide ions. A similar pH-dependent degradation has been observed in related polyhalogenated compounds.[8][9]
FAQ 3.2: What is the primary degradation pathway under basic conditions?
The primary and rate-limiting step is the rapid intramolecular cyclization to form a highly strained four-membered beta-lactone ring.[6] Beta-lactones are significantly more reactive than their five-membered (gamma-lactone) counterparts due to ring strain. This unstable intermediate is quickly attacked by hydroxide ions or water, leading to ring-opening and the formation of the same 3-hydroxy-2,2-bis(chloromethyl)propanoate salt. The neopentyl-like chloromethyl groups remain resistant to substitution.
Caption: Base-catalyzed degradation via a strained β-lactone.
Troubleshooting Guide: Basic Degradation
| Issue | Potential Cause & Explanation | Troubleshooting Steps & Recommendations |
| Reaction is Uncontrollably Fast | Expected High Reactivity: The degradation is autocatalytic in the sense that the formation of the carboxylate initiates a rapid intramolecular reaction. This is the inherent chemical nature of the molecule. | 1. Control Stoichiometry: For synthetic applications, use a controlled amount of base at low temperatures. 2. Use a pH-Stat or Robust Buffer: For kinetic studies, maintain a constant pH using a pH-stat titrator or a buffer system with sufficient capacity (e.g., phosphate, borate) to prevent pH drift as HCl is eliminated. |
| Inconsistent Degradation Kinetics | pH Fluctuation: The reaction rate is directly proportional to the concentration of the carboxylate anion. If the pH is not properly controlled, it will drift as the reaction proceeds (consuming OH⁻ and producing Cl⁻), leading to non-linear and irreproducible kinetics. | 1. Confirm Buffer Capacity: Ensure your chosen buffer is used within its effective range (pKa ± 1) and at a concentration sufficient to absorb the pH changes from the reaction. 2. Monitor pH Throughout: Continuously monitor the pH of the reaction mixture during kinetic runs to ensure stability. |
Section 4: Experimental Protocols for Stability Assessment
A well-designed forced degradation study is essential to confirm these predicted pathways and identify any other potential degradants.[10][11]
Protocol 4.1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps for subjecting the compound to various stress conditions as recommended by ICH guidelines.[10]
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Initiate Stress Conditions: For each condition, mix the stock solution with the stressor.
-
Acidic Hydrolysis: Dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic Hydrolysis: Dilute with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Dilute with 3% H₂O₂ to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Incubate the stock solution at 60-80°C.
-
Control: Dilute with the initial solvent (e.g., acetonitrile/water 50:50) to the same final concentration.
-
-
Incubate & Sample: Place all solutions in a controlled environment (e.g., a 40°C oven). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench Reaction: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool thermal samples to room temperature.
-
Analyze Samples: Analyze all samples, including the time-zero control, using a stability-indicating analytical method.
Caption: General workflow for a forced degradation study.
Protocol 4.2: Stability-Indicating HPLC-UV/MS Method
This serves as a starting point for developing a method capable of separating the parent compound from its primary degradation product.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 210 nm.
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode to detect the parent compound ([M-H]⁻) and the hydroxy-degradant ([M-H]⁻).
Section 5: Data Summary & Interpretation
The results from your stability studies should be tabulated to clearly demonstrate the molecule's behavior under different conditions.
| Stress Condition | Time (hours) | Parent Compound (%) | Primary Degradant (%) | Observations |
| Control (40°C) | 24 | >99 | <0.1 | Compound is stable in solution at 40°C. |
| 0.1 M HCl (40°C) | 24 | ~95 | ~5 | Slow degradation observed, consistent with predicted acid hydrolysis pathway. |
| 0.1 M NaOH (RT) | 1 | <1 | >98 | Extremely rapid degradation. Reaction is complete within the first hour at room temperature. |
| 3% H₂O₂ (RT) | 24 | >99 | <0.1 | No significant oxidative degradation observed. |
| Heat (60°C, solid) | 72 | >99 | <0.1 | Compound is thermally stable in the solid state. |
Interpretation: The data clearly confirms the high stability of the compound under neutral, oxidative, and thermal conditions. It shows limited liability to acidic hydrolysis but extreme instability under basic conditions, which is a critical handling and formulation parameter. The primary degradant observed in both acidic and basic conditions should correspond to the 3-hydroxy analog, which can be confirmed by its mass-to-charge ratio in the MS analysis.
References
- 1. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. savemyexams.com [savemyexams.com]
- 6. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 7. scribd.com [scribd.com]
- 8. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
troubleshooting NMR spectrum of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
This guide provides in-depth troubleshooting for acquiring and interpreting the Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2,2-bis(chloromethyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and ensure data integrity.
Understanding the Molecule: Expected NMR Spectrum
This compound, also known as Tris(chloromethyl)acetic acid[1], possesses a unique structure with a central quaternary carbon. This leads to a relatively simple, yet potentially deceptive, NMR spectrum. Due to free rotation around the sigma bonds, the three chloromethyl (-CH₂Cl) groups are chemically and magnetically equivalent under standard conditions.
Structure:
References
Technical Support Center: Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established method is a two-step synthesis starting from the inexpensive bulk chemical, pentaerythritol.[1]
-
Chlorination: Pentaerythritol is first reacted with a chlorinating agent, such as thionyl chloride in the presence of pyridine, to form a crude mixture containing the key intermediate, pentaerythritol trichlorohydrin.[2][3]
-
Oxidation: The hydroxyl group of the pentaerythritol trichlorohydrin is then selectively oxidized using a strong oxidizing agent, typically nitric acid, to yield the final carboxylic acid product.[2][3]
This route is advantageous as it avoids tedious purifications of the intermediate, using the crude material directly in the subsequent step.[2]
Q2: What are the critical safety precautions I must take during this synthesis?
This synthesis involves several significant hazards that require strict adherence to safety protocols:
-
Toxic Gas Evolution: The nitric acid oxidation step produces highly toxic nitrogen oxides (NOx). This procedure must be performed in a well-ventilated chemical fume hood.[2]
-
Exothermic Reactions: Both the chlorination and oxidation steps can be highly exothermic. The reaction involving thionyl chloride can solidify if the temperature is too low, leading to a potential runaway reaction upon reheating.[2] The nitric acid oxidation can become violent if not properly controlled.[1] Constant temperature monitoring and access to an ice bath for cooling are essential.
-
Corrosive Reagents: Thionyl chloride, nitric acid, and the final product are corrosive.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Q3: How can I monitor the progress of the reaction?
Reaction monitoring can be achieved through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of pentaerythritol in the first step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing the ratio of pentaerythritol trichlorohydrin to the pentaerythritol tetrachloride byproduct in the crude intermediate mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product and assessing its purity.[1][5]
-
Infrared (IR) Spectroscopy: Can be used to track the appearance of the carboxylic acid carbonyl stretch (~1700 cm⁻¹) and the disappearance of the hydroxyl stretch (~3300 cm⁻¹) from the intermediate.[5]
Q4: What are the typical yields and common impurities?
Yields for the crude this compound after the oxidation step typically range from 65-80%.[2] The primary impurity from the first step is pentaerythritl tetrachloride. During oxidation, incomplete reactions can leave residual trichlorohydrin, while overly harsh conditions could potentially lead to degradation byproducts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction mixture solidifies during the addition of thionyl chloride in the chlorination step.
-
Probable Cause: The reaction temperature has fallen below the optimal range (typically below 60°C).[2] This is a critical issue as the solidification can trap unreacted reagents, creating a risk of a sudden, uncontrolled exothermic event once the solid melts.
-
Solution: According to established procedures, you can carefully increase the rate of thionyl chloride addition. The exothermic nature of the addition will generate enough heat to melt the solid mixture.[2] However, this must be done with extreme caution. Proactively, ensure the reaction flask is properly insulated or heated to maintain the target temperature throughout the addition process.
Problem 2: The nitric acid oxidation reaction is too vigorous and difficult to control.
-
Probable Cause: The rate of addition of the oxidizing agent is too fast, or the initial reaction temperature is too high. This reaction is notoriously exothermic and can easily run away if not managed properly.[1]
-
Solution:
-
Temperature Control: Begin the reaction at a reduced temperature. It is advisable to cool the flask containing the trichlorohydrin intermediate in an ice bath before slowly adding the nitric acid.
-
Slow Addition: Add the nitric acid dropwise or in small portions, carefully monitoring the internal temperature with a thermometer.
-
Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat evenly throughout the reaction mixture.
-
Emergency Cooling: Keep a larger ice-water bath on standby to immerse the reaction flask if the temperature begins to rise too rapidly.[1]
-
Problem 3: The yield of the desired pentaerythritol trichlorohydrin intermediate is low, with a high proportion of the tetrachloride byproduct.
-
Probable Cause: The stoichiometry of the chlorinating agent is too high relative to the pentaerythritol. While the standard procedure often generates a mixture that is used directly, optimizing for the trichlorohydrin is possible.[1][2]
-
Solution:
-
Adjust Reagent Ratios: Carefully control the molar ratio of thionyl chloride to pentaerythritol. A slight excess is needed, but a large excess will favor the formation of the fully substituted pentaerythritol tetrachloride.
-
Control Temperature: Maintain a consistent reaction temperature. Fluctuations can affect the selectivity of the chlorination.
-
Procedural Acceptance: Recognize that the formation of some tetrachloride is common. The referenced Organic Syntheses procedure is optimized to use the crude mixture directly, avoiding a difficult distillation-based separation of the trichlorohydrin and tetrachloride.[1][2]
-
Problem 4: The final product is discolored or contains significant impurities after work-up.
-
Probable Cause: Discoloration (often yellow or brown) can result from residual nitrogen oxides or other minor side products from the oxidation step. Impurities may include unreacted starting material or byproducts.
-
Solution:
-
Thorough Washing: During the work-up, ensure the precipitated product is washed thoroughly with cold water to remove residual nitric acid and other water-soluble impurities.
-
Recrystallization: If a higher purity is required, the crude solid acid can be recrystallized. While solvents are not extensively detailed for the final product in the primary literature, a systematic solvent screen (e.g., with toluene, cyclohexane, or water/ethanol mixtures) would be the standard approach to identify suitable conditions. Recrystallization from cyclohexane is effective for the intermediates.[2]
-
Activated Carbon: If discoloration persists after recrystallization, treating a solution of the product with a small amount of activated carbon before hot filtration can help remove colored impurities.
-
Experimental Protocols & Data
Optimized Synthesis Protocol (Adapted from Organic Syntheses)[2]
Step A: Preparation of Crude Pentaerythritol Trichlorohydrin
-
To a 3-L four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, add pentaerythritol (272 g, 2.00 mol) and pyridine (900 mL).
-
Heat the stirred mixture to 60°C.
-
Slowly add thionyl chloride (600 mL, 8.2 mol) via the addition funnel over 3-4 hours, maintaining the reaction temperature between 60-65°C.
-
After the addition is complete, heat the mixture to reflux (110-115°C) and maintain for 4 hours.
-
Cool the mixture to room temperature and then further cool in an ice bath.
-
Slowly add 1 L of cold water to the stirred mixture to precipitate the product and dissolve pyridine hydrochloride.
-
Filter the resulting solid product and wash thoroughly with water. The crude, moist solid (containing a mixture of pentaerythritol trichlorohydrin and tetrachloride) can be used directly in the next step.
Step B: Oxidation to this compound
-
Caution: Perform this step in a high-efficiency fume hood due to the evolution of toxic NOx gases.
-
Transfer the crude product from Step A to a 3-L flask equipped with a mechanical stirrer and thermometer.
-
Add 1100 mL of 70% nitric acid.
-
Heat the mixture gently with stirring. A vigorous reaction with gas evolution will begin around 85°C.
-
Maintain the reaction temperature between 90-95°C for approximately 1 hour, or until the vigorous evolution of brown gases subsides.
-
Pour the hot reaction mixture into 2 L of cold water and stir to precipitate the product.
-
Filter the white solid product, wash extensively with water until the washings are neutral to litmus paper, and then air-dry. This yields the crude product (typical yield 65-80%).
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key variables on the reaction outcome.
| Parameter | Step | Variable Change | Expected Outcome on Yield | Expected Outcome on Purity/Safety |
| Temperature | A: Chlorination | Below 60°C | No initial effect, but risks solidification | High Risk: Potential for runaway reaction. |
| Temperature | B: Oxidation | Above 100°C | Potential decrease due to degradation | High Risk: Uncontrolled, violent reaction. |
| Thionyl Chloride | A: Chlorination | > 4.5 eq. | Decreased yield of desired intermediate | Increased formation of tetrachloride byproduct. |
| Nitric Acid | B: Oxidation | Addition too fast | No direct impact on theoretical yield | High Risk: Uncontrolled exothermic event. |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Final Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: A Guide to Overcoming Scale-Up Challenges in 3-Chloro-2,2-bis(chloromethyl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS: 17831-70-8). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of this multi-step synthesis, particularly during scale-up. We will address common experimental hurdles in a practical, question-and-answer format, grounded in chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The most common and well-documented laboratory-scale synthesis of this compound originates from pentaerythritol. It is a robust two-step process involving a selective chlorination followed by an oxidation. While effective at the bench, scaling this process introduces significant challenges related to reaction control, purification, and safety.
The overall transformation is as follows:
Technical Support Center: Degradation of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS: 17831-70-8). This document is designed for researchers, scientists, and drug development professionals actively working with this compound. Given that specific degradation pathways for this molecule are not extensively detailed in peer-reviewed literature, this guide synthesizes established principles from organic chemistry and microbiology of related halogenated compounds to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation of this compound.
Q1: What is this compound and what are its key structural features?
This compound is a chlorinated aliphatic carboxylic acid with the molecular formula C₅H₇Cl₃O₂.[1] Its structure features a quaternary carbon atom bonded to two chloromethyl groups (-CH₂Cl), a carboxylic acid group (-COOH), and a third chloromethyl group that forms the carbon backbone. This highly halogenated structure dictates its chemical reactivity and resistance to degradation. The presence of three primary alkyl chloride functionalities and a carboxylic acid group suggests susceptibility to nucleophilic substitution reactions, particularly hydrolysis.
Q2: What are the most probable abiotic degradation pathways for this compound?
The most likely abiotic pathway is hydrolysis . The three chloromethyl groups are primary alkyl halides, which are susceptible to nucleophilic substitution (Sₙ2) reactions. In an aqueous environment, water or hydroxide ions can act as nucleophiles, displacing the chloride ions. This would likely occur in a stepwise manner, leading to a series of hydroxylated intermediates. The reaction is expected to be significantly influenced by pH and temperature, with higher rates observed under alkaline conditions and elevated temperatures.[2]
Q3: Can this compound undergo biodegradation?
While specific microbial degradation has not been reported, the biodegradation of other chlorinated aliphatic compounds is well-documented.[3][4] Microorganisms can degrade such compounds through several mechanisms:
-
Co-metabolism: The compound is fortuitously transformed by enzymes produced by microbes for degrading other primary substrates.[3]
-
Halorespiration: Under anaerobic conditions, some bacteria can use chlorinated compounds as electron acceptors to support respiration, leading to reductive dehalogenation.[3]
-
Enzymatic Hydrolysis: Dehalogenase enzymes can catalyze the hydrolytic cleavage of carbon-halogen bonds.
Degradation is often the rate-limiting step and may require specialized microbial consortia adapted to halogenated compounds.[5][6]
Q4: What are the expected primary degradation products?
Based on a stepwise hydrolysis mechanism, the expected degradation products would be a series of compounds where chlorine is sequentially replaced by a hydroxyl group:
-
2,2-bis(chloromethyl)-3-hydroxy-propanoic acid: The first hydrolysis product.
-
2-(chloromethyl)-2-(hydroxymethyl)-3-hydroxy-propanoic acid: The second hydrolysis product.
-
2,2-bis(hydroxymethyl)-3-hydroxy-propanoic acid (Pentaerythritolic acid): The final, fully hydrolyzed product.
The release of chloride ions (Cl⁻) into the medium would be a direct indicator of degradation progression.
Troubleshooting Experimental Degradation Studies
This section provides solutions to common problems encountered during the study of this compound's degradation.
Q1: My degradation experiment is showing a very slow or negligible loss of the parent compound. What could be the cause?
-
Probable Cause (Abiotic Study): The reaction conditions (pH, temperature) may be too mild. Hydrolysis of alkyl chlorides can be slow at neutral pH and ambient temperature.
-
Solution: Increase the temperature of your incubation. We recommend running a temperature screen (e.g., 25°C, 40°C, 60°C). Additionally, investigate the effect of pH by running parallel experiments in buffered solutions at acidic (pH 4), neutral (pH 7), and alkaline (pH 9) conditions. Remember to include sterile controls to ensure the observed degradation is abiotic.
-
-
Probable Cause (Biotic Study): The microbial inoculum may lack the specific dehalogenase enzymes required, or the compound may be toxic at the concentration used.
-
Solution:
-
Acclimation: Use an inoculum from a site previously contaminated with chlorinated compounds and acclimate it by gradually increasing the concentration of the target compound over several weeks.
-
Toxicity Assessment: Run a dose-response experiment to determine the concentration at which the compound inhibits microbial activity. Start with a low concentration (e.g., 1-10 mg/L).
-
Co-substrate Addition: If co-metabolism is the suspected pathway, provide a primary carbon source (e.g., glucose, acetate, or succinate) to stimulate microbial activity.[3]
-
-
Q2: I'm observing multiple unexpected peaks in my HPLC or GC-MS analysis. How do I interpret them?
-
Probable Cause: You are likely observing the formation of stable degradation intermediates, as predicted by the stepwise hydrolysis pathway. You may also be seeing artifacts from sample preparation.
-
Solution:
-
Track Peak Kinetics: Analyze samples at multiple time points. Degradation intermediates should first increase in concentration and then decrease as they are further transformed.
-
Mass Spectrometry (MS) Analysis: Use LC-MS or GC-MS to obtain mass data for the unknown peaks. Compare the observed masses to the theoretical masses of the expected hydroxylated intermediates (see Table 1 below). The isotopic pattern of chlorine-containing fragments can be a powerful diagnostic tool.
-
Derivatization: For GC-MS analysis, the carboxylic acid and hydroxyl groups of the parent compound and its products are non-volatile. Derivatize your samples (e.g., via silylation with BSTFA or methylation with diazomethane) to make them amenable to GC analysis. This can also help in structural confirmation.
-
-
Q3: How can I definitively confirm that dehalogenation is occurring?
-
Probable Cause: Disappearance of the parent compound alone does not confirm the complete degradation pathway.
-
Solution: Use an ion-specific electrode or ion chromatography to measure the concentration of free chloride ions (Cl⁻) in your aqueous medium over time. A stoichiometric release of three moles of chloride per mole of degraded parent compound would provide strong evidence for complete dehalogenation. This measurement is a key component of a self-validating protocol.[4]
-
Visualized Pathways and Workflows
Proposed Hydrolytic Degradation Pathway
The diagram below illustrates the proposed sequential hydrolysis of this compound.
Caption: Proposed stepwise hydrolysis pathway.
General Experimental Workflow for Degradation Studies
This workflow provides a logical sequence for designing and executing degradation experiments.
Caption: A logical workflow for degradation studies.
Data and Protocols for Experimental Success
Table 1: Analytical Data for Parent Compound and Expected Products
This table provides key mass spectrometry data to aid in the identification of the parent compound and its hydroxylated intermediates after appropriate derivatization (e.g., methylation of the carboxylic acid).
| Compound Name | Molecular Formula | Exact Mass (Monoisotopic) | Key m/z Fragments for GC-MS (Hypothetical Methyl Ester) |
| This compound | C₅H₇Cl₃O₂ | 203.95116 Da | 218 (M⁺, Me-ester), 183 (M-Cl)⁺, 169 (M-CH₂Cl)⁺ |
| 2,2-bis(chloromethyl)-3-hydroxy-propanoic acid | C₅H₈Cl₂O₃ | 186.98505 Da | 200 (M⁺, Me-ester), 165 (M-Cl)⁺, 151 (M-CH₂Cl)⁺ |
| 2-(chloromethyl)-2-(hydroxymethyl)-3-hydroxy-propanoic acid | C₅H₉ClO₄ | 168.01900 Da | 182 (M⁺, Me-ester), 147 (M-Cl)⁺, 133 (M-CH₂OH)⁺ |
| 2,2-bis(hydroxymethyl)-3-hydroxy-propanoic acid | C₅H₁₀O₅ | 150.05282 Da | 164 (M⁺, Me-ester), 133 (M-CH₂OH)⁺ |
Note: Exact masses are for the most abundant isotopes. Observed fragments will depend on ionization energy and derivatization method.
Protocol 1: Screening for Abiotic Hydrolysis
This protocol provides a step-by-step method for evaluating the rate of hydrolysis under different pH conditions.
-
Preparation of Buffers: Prepare three sterile aqueous buffers: 0.1 M citrate (pH 4.0), 0.1 M phosphate (pH 7.0), and 0.1 M borate (pH 9.0).
-
Stock Solution: Prepare a 1 g/L stock solution of this compound in a suitable, water-miscible solvent (e.g., methanol).
-
Reaction Setup: In triplicate for each pH condition, add the stock solution to 100 mL of buffer in a sealed, sterile glass vial to achieve a final concentration of 10 mg/L. This minimizes the amount of co-solvent.
-
Incubation: Incubate the vials in a shaker incubator at a constant temperature (e.g., 40°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, 96 hours), withdraw a 1 mL aliquot from each vial.
-
Sample Quenching & Analysis:
-
Immediately acidify the aliquot with phosphoric acid to halt any further base-catalyzed hydrolysis.
-
Analyze the concentration of the parent compound using reverse-phase HPLC with UV detection (e.g., at 210 nm).
-
Separately, analyze the concentration of chloride ions using ion chromatography to confirm dehalogenation.
-
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Preliminary Aerobic Biodegradation Screening
This protocol outlines a basic screening to assess if a mixed microbial culture can degrade the target compound.
-
Medium and Inoculum: Use a minimal salts medium (MSM). The inoculum can be activated sludge from a municipal wastewater treatment plant.
-
Reaction Setup:
-
Test Vials (Triplicate): 100 mL MSM, 1 mL activated sludge inoculum, and the target compound at a non-toxic concentration (e.g., 5 mg/L).
-
Toxicity Control (Triplicate): 100 mL MSM, 1 mL inoculum, 5 mg/L of the target compound, and an easily biodegradable carbon source like 100 mg/L glucose. (If glucose is degraded but the target is not, inhibition is not the primary issue).
-
Sterile Control (Triplicate): 100 mL MSM, 1 mL autoclaved inoculum, and 5 mg/L of the target compound. (To account for abiotic loss).
-
-
Incubation: Incubate all vials at room temperature (~25°C) on an orbital shaker (120 rpm) to ensure aerobic conditions.
-
Sampling: Withdraw samples at regular intervals (e.g., every 2-3 days for 4 weeks).
-
Analysis: Analyze the samples for the disappearance of the parent compound (via HPLC or GC-MS) and the release of chloride ions (via ion chromatography).
-
Interpretation: Biodegradation is indicated if there is a significantly greater loss of the parent compound and a corresponding increase in chloride ions in the test vials compared to the sterile controls.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. eurochlor.org [eurochlor.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS: 17831-70-8). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshoot challenges related to its reactivity, with a specific focus on the critical role of solvent selection.
Overview of this compound
This compound is a unique trifunctional molecule featuring a carboxylic acid group and three chloroalkane moieties.[1] Its structure presents a sterically hindered quaternary carbon center, which significantly influences its reaction pathways. The presence of both a nucleophilic-susceptible alkyl halide framework and an acidic proton-donating group makes solvent choice paramount in controlling reaction outcomes. In the solid state, it is known to form dimers through hydrogen bonding between the carboxylic acid groups.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary factors to consider when selecting a solvent for reactions with this compound?
A1: The selection of a solvent is a critical decision that dictates reaction success. The choice hinges on three main pillars:
-
Solubility: The compound must be sufficiently soluble to participate in the reaction. Due to its polar carboxylic acid group and multiple chloro-groups, a range of polar solvents should be considered. Always perform a preliminary solubility test.
-
Solvent Polarity and Type (Protic vs. Aprotic): This is the most crucial factor influencing the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) possess acidic protons and can form strong hydrogen bonds. They excel at stabilizing both cations and anions. However, they can act as nucleophiles themselves, leading to unwanted solvolysis (hydrolysis, alcoholysis), and can cage anionic nucleophiles, reducing their reactivity.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[4] This dramatically accelerates bimolecular substitution (SN2) reactions.
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving polar starting materials or charged intermediates unless used in multiphasic systems with a phase-transfer catalyst.
-
-
Reactivity with the Compound: The solvent should be inert under the reaction conditions. Protic solvents, as mentioned, can react. Ensure the solvent does not decompose or react with other reagents at the target temperature.
Q2: My nucleophilic substitution reaction is slow and gives a low yield. How can I improve it?
A2: Slow reaction rates are often traced back to either steric hindrance or suboptimal solvent choice. Given the sterically hindered nature of the carbon atoms bearing the chloro groups, an SN2 mechanism is inherently difficult. However, if an SN2 pathway is desired, the choice of solvent is key to maximizing the nucleophile's potency.
Troubleshooting Steps:
-
Issue: You are using a polar protic solvent (e.g., ethanol).
-
Causality: The protic solvent is likely solvating your anionic nucleophile through hydrogen bonding, creating a "solvent cage" that blunts its reactivity.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the nucleophile but leave the anion exposed and highly reactive, which can significantly increase the rate of an SN2 reaction.[4]
-
-
Issue: The nucleophile is weak.
-
Causality: A weak nucleophile combined with a sterically hindered substrate will result in a very slow reaction.
-
Solution: In addition to using a polar aprotic solvent, consider using a stronger nucleophile or increasing the reaction temperature. Be mindful that higher temperatures may promote elimination side reactions.
-
Q3: I'm observing multiple unexpected products, including alkenes and alcohols/ethers. What is happening?
A3: The formation of multiple products strongly suggests that competing reaction pathways are occurring, a classic problem dictated by solvent choice.
-
Observation: Formation of alcohols (with water), ethers (with alcohol solvents), or other solvent-adducts.
-
Probable Cause: You are running the reaction in a polar protic solvent, which is leading to a solvolysis reaction. This indicates a dissociative mechanism (SN1) where a carbocation intermediate is formed and subsequently trapped by the solvent acting as a nucleophile.[5]
-
-
Observation: Formation of alkenes.
-
Probable Cause: Elimination (E1 or E2) is competing with substitution.
-
E1 Pathway: Favored by polar protic solvents, heat, and weak bases, as it proceeds through the same carbocation intermediate as the SN1 reaction.[5]
-
E2 Pathway: Favored by strong, bulky bases and can occur in various solvents.
-
-
Strategic Solutions:
-
To Favor SN2 (Substitution): Use a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., NaN3 in DMF). Keep the temperature as low as feasible.
-
To Minimize Solvolysis (SN1/E1): Avoid polar protic solvents. If they are necessary for solubility, use them at low temperatures and ensure they are anhydrous to prevent hydrolysis.
-
To Minimize Elimination (E2): Avoid using strong, bulky bases. If a base is required, use a non-nucleophilic base like proton sponge or a hindered amine.
Q4: How does the carboxylic acid group influence reactivity and solvent selection?
A4: The carboxylic acid moiety is not a passive observer. It actively influences the molecule's behavior.
-
Hydrogen Bonding and Dimerization: In nonpolar or moderately polar aprotic solvents, the acid can form hydrogen-bonded dimers, potentially reducing its solubility or altering the reactivity of the nearby chloro groups.[2][3] In polar protic solvents, it will hydrogen-bond with the solvent.
-
Acid-Base Chemistry: In the presence of a basic reagent, the carboxylic acid will be deprotonated to form a carboxylate. This introduces a negative charge into the molecule, which can:
-
Alter solubility profiles significantly.
-
Potentially act as an intramolecular nucleophile, leading to lactone formation, although this is sterically unlikely given the structure.
-
Influence the reaction pathway through electrostatic effects.
-
-
Solvent Compatibility: The acidic proton makes the molecule incompatible with strongly basic solvents or reagents unless deprotonation is the intended first step.
Data Summary
The following table summarizes the expected effects of different solvent classes on the reactivity of this compound based on established principles of physical organic chemistry.[4][5][6]
| Solvent Class | Representative Solvents | Expected Primary Mechanism(s) | Key Characteristics & Potential Issues |
| Polar Protic | Water, Methanol, Ethanol | SN1, E1 | Good cation & anion solvation. High risk of solvolysis (hydrolysis/alcoholysis). Stabilizes carbocation intermediates. Reduces reactivity of anionic nucleophiles. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | SN2 | Good cation solvation only. "Naked," highly reactive anions. Ideal for bimolecular substitution. Avoid for reactions requiring stable carbocations. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Free Radical / E2 (with strong base) | Poor solubility for polar reagents. Minimal interaction with ionic species. May require phase-transfer catalysis. Can be used for reactions where polarity is undesirable. |
Experimental Protocols
Protocol 1: Standardized Solubility Assessment
This protocol provides a systematic way to determine the approximate solubility of the compound in a panel of solvents.
Materials:
-
This compound
-
Vials with caps (e.g., 4 mL)
-
Magnetic stir plate and stir bars
-
Selection of solvents (e.g., Water, Methanol, Ethanol, THF, Acetonitrile, DMF, Toluene, Dichloromethane)
-
Analytical balance
Procedure:
-
Weigh 10 mg of this compound into a clean, dry vial.
-
Add a small magnetic stir bar to the vial.
-
Add the selected solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature.
-
Observe for complete dissolution after each addition.
-
Continue adding solvent up to a total volume of 2 mL.
-
Record the volume of solvent required to fully dissolve the solid.
-
Categorize solubility:
-
Very Soluble: < 0.5 mL
-
Soluble: 0.5 - 1.0 mL
-
Sparingly Soluble: 1.0 - 2.0 mL
-
Insoluble: > 2.0 mL
-
-
If the compound does not dissolve at room temperature, gently warm the mixture (e.g., to 40-50 °C) and observe if dissolution occurs, noting that solubility is temperature-dependent.
Protocol 2: Generic Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a suitable volatile solvent (e.g., ethyl acetate). Spot it in the "SM" and "C" lanes.
-
At time zero (t=0) of your reaction, take a small aliquot (~5 µL) of the reaction mixture using a capillary tube. Spot this in the "R" and "C" lanes.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below your pencil line. Allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate).
-
Analyze: Compare the "R" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of new product spot(s) indicate reaction progress. The co-spot lane helps to confirm the identity of the starting material spot in the reaction lane.
-
Repeat steps 2-5 at regular intervals (e.g., every 30 minutes) to monitor the reaction to completion.
Visualizations
Logical Workflow for Solvent Selection
This diagram outlines the decision-making process for choosing an appropriate solvent for a nucleophilic substitution reaction.
Caption: Workflow for selecting a solvent based on reaction goals.
Solvent Influence on Competing Pathways
This diagram illustrates how solvent choice mediates the competition between SN1 and SN2 reaction pathways.
Caption: Solvent effects on Sₙ1 vs. Sₙ2 pathways.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. m.youtube.com [m.youtube.com]
- 5. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
- 6. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to Chlorinated Carboxylic Acids: Profiling 3-Chloro-2,2-bis(chloromethyl)propanoic Acid Against Common Chlorinated Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and specialty chemicals, chlorinated carboxylic acids serve as pivotal building blocks and reactive intermediates. Their utility is largely dictated by the number and position of chlorine atoms, which significantly influences their acidity, reactivity, and biological activity. This guide provides an in-depth comparison of 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a complex polychlorinated acid, with the more commonly utilized monochloroacetic acid (MCA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA). This analysis is grounded in their chemical properties, reactivity, applications, and toxicological profiles to offer a comprehensive resource for researchers in drug development and chemical synthesis.
Introduction to the Chlorinated Acid Family
Chlorinated carboxylic acids are derivatives of simple carboxylic acids where one or more hydrogen atoms on the alkyl chain have been substituted by chlorine. This substitution has a profound impact on the molecule's electronic properties. The high electronegativity of chlorine exerts a strong electron-withdrawing inductive effect (-I effect), which increases the acidity of the carboxylic acid group and enhances the reactivity of the α-carbon. This family of compounds is integral to numerous industrial processes, from the synthesis of pharmaceuticals and herbicides to their use as analytical reagents.
Chemical and Physical Properties: A Comparative Overview
The fundamental characteristics of these acids are summarized below, highlighting the structural distinctions that underpin their differing reactivities and applications.
| Property | This compound | Monochloroacetic Acid (MCA) | Dichloroacetic Acid (DCA) | Trichloroacetic Acid (TCA) |
| Chemical Structure |
|
|
|
|
| CAS Number | 17831-70-8[1] | 79-11-8 | 79-43-6 | 76-03-9 |
| Molecular Formula | C₅H₇Cl₃O₂[1] | C₂H₃ClO₂ | C₂H₂Cl₂O₂ | C₂HCl₃O₂ |
| Molecular Weight ( g/mol ) | 205.46[1] | 94.50 | 128.94 | 163.38 |
| Appearance | Solid | Colorless or light yellow crystals[2] | Colorless liquid | White crystalline solid |
| Boiling Point (°C) | 262.7 | 189 | 194 | 197.5 |
| pKa | Not readily available | 2.87 | 1.25 | ~0.7 |
Acidity and Reactivity: The Inductive Effect in Action
The acidity of carboxylic acids is determined by the stability of the conjugate base (carboxylate anion) formed upon deprotonation. Electron-withdrawing groups, such as chlorine, stabilize the carboxylate anion by dispersing the negative charge, thereby increasing the acidity.
This trend is evident in the chloroacetic acid series:
Trichloroacetic Acid > Dichloroacetic Acid > Monochloroacetic Acid > Acetic Acid
The presence of three electron-withdrawing chlorine atoms in TCA makes it a significantly stronger acid than DCA and MCA. While the pKa of this compound is not widely reported, the presence of three chlorine atoms suggests it is a strong acid. The chlorine atoms on the β-carbons will have a less pronounced, but still significant, inductive effect on the carboxylic acid group compared to the α-chlorines in TCA and DCA.
This difference in acidity and the steric hindrance provided by the multiple chloromethyl groups in this compound will influence its reactivity in nucleophilic substitution and esterification reactions compared to the less substituted chloroacetic acids.
Synthesis and Applications: A Tale of Two Chemistries
The synthetic routes and primary applications of these chlorinated acids vary significantly, reflecting their distinct chemical functionalities.
This compound
-
Synthesis: This complex molecule is synthesized from pentaerythritol derivatives. One reported method involves the oxidation of a crude mixture of pentaerythritl tetrachloride and pentaerythrityl trichlorohydrin. Another approach starts with the chlorination of acrylonitrile.
-
Applications: Due to its polychlorinated structure, this acid is utilized in specialized applications. It serves as a key reagent in the preparation of novel azide plasticizers. It has also been identified for its potential use as a pesticide and a wood preservative, where its biocidal properties are leveraged.
Monochloroacetic Acid (MCA)
-
Synthesis: Primarily produced by the chlorination of acetic acid.
-
Applications: MCA is a high-volume industrial chemical with a broad range of uses. It is a critical intermediate in the production of:
-
Herbicides: Including the widely used glyphosate and 2,4-D.
-
Surfactants and Thickeners: Used to manufacture carboxymethyl cellulose (CMC), a common thickening agent in food, pharmaceuticals, and personal care products.
-
Pharmaceuticals: A building block for various drugs, including ibuprofen and caffeine.
-
Dichloroacetic Acid (DCA)
-
Synthesis: Can be produced by the further chlorination of monochloroacetic acid.
-
Applications: DCA's applications are more specialized than those of MCA.
-
Organic Synthesis: It is an important intermediate for producing glyoxylic acid and certain sulfonamides.
-
Biotechnology: Used as a deblocking agent in the solid-phase synthesis of oligonucleotides.
-
Medical Research: Investigated for its potential therapeutic effects in cancer and other metabolic diseases.
-
Trichloroacetic Acid (TCA)
-
Synthesis: Typically produced by the chlorination of acetic acid or its chlorinated derivatives.
-
Applications: As a strong acid, TCA has a number of specialized applications.
-
Biochemistry: Widely used to precipitate proteins, DNA, and RNA from solution.
-
Dermatology: Employed in chemical peels and as a topical treatment for warts and other skin conditions.
-
Herbicides: Used as a selective herbicide, particularly for controlling perennial grasses.
-
Comparative Performance: Reactivity in Esterification
While direct comparative experimental data for this compound against the chloroacetic acids is scarce in publicly available literature, we can infer relative performance in key reactions based on chemical principles. A critical application for carboxylic acids is esterification.
The reactivity of a carboxylic acid in Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) is influenced by both electronic and steric factors.
-
Electronic Effects: The increased acidity of the chloroacetic acids (TCA > DCA > MCA) due to the electron-withdrawing chlorine atoms can enhance the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Steric Hindrance: The bulky chlorine atoms, especially in TCA, can sterically hinder the approach of the alcohol to the carbonyl carbon.
For this compound, the three chloromethyl groups create significant steric bulk around the carboxylic acid functionality. This would likely lead to a slower reaction rate in esterification compared to the less hindered monochloroacetic acid. While its acidity is expected to be high, the steric hindrance may be the dominant factor in determining its reactivity in this type of transformation.
Experimental Protocol: Comparative Esterification via Acyl Chloride Formation
To empirically determine the relative reactivity in ester formation, a two-step procedure involving the conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with an alcohol is a robust method. This approach bypasses the equilibrium limitations of Fischer esterification.
Objective: To compare the relative yield of methyl ester formation from this compound, MCA, DCA, and TCA under standardized conditions.
Step 1: Acyl Chloride Formation
-
To four separate, dry, round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, add 10 mmol of each respective chlorinated carboxylic acid.
-
To each flask, add 15 mmol (1.5 equivalents) of thionyl chloride (SOCl₂).
-
Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).
-
Gently reflux the mixtures for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Esterification
-
Cool the flasks containing the crude acyl chlorides in an ice bath.
-
Slowly add 20 mmol (2 equivalents) of anhydrous methanol to each flask with stirring.
-
Allow the reactions to warm to room temperature and stir for 1 hour.
-
Quench the reactions by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yield and purity by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Expected Outcome: This experiment would provide quantitative data on the relative efficiency of ester formation, which is influenced by the stability and reactivity of the intermediate acyl chlorides and any steric constraints.
Toxicological Profile: A Critical Consideration
The toxicity of chlorinated acids is a significant factor in their handling and application. The available data indicates that these compounds can be corrosive and pose health risks.
| Compound | LD₅₀ (Oral, Rat) | Toxicity Notes |
| This compound | Data not readily available | Expected to be corrosive and an irritant. |
| Monochloroacetic Acid | 76 mg/kg | Highly toxic and corrosive. |
| Dichloroacetic Acid | 2820 mg/kg | Corrosive, potential carcinogen. |
| Trichloroacetic Acid | 3320 mg/kg | Corrosive, causes severe burns. |
Note: LD₅₀ values can vary between studies and should be used for relative comparison.
The high toxicity of MCA stands out in this comparison. While specific LD₅₀ data for this compound is not available, its polychlorinated nature warrants careful handling with appropriate personal protective equipment.
Conclusion and Future Perspectives
The comparison between this compound and the simpler chloroacetic acids reveals a trade-off between structural complexity and breadth of application.
-
Monochloroacetic acid is a versatile and widely used industrial chemical, but its high toxicity requires stringent safety protocols.
-
Dichloroacetic and Trichloroacetic acids offer increased acidity and have found important niches in biochemical and medical applications.
-
This compound is a specialty chemical with a unique structure that lends itself to the synthesis of complex molecules like plasticizers and potentially as a biocide. Its steric bulk likely reduces its reactivity in simple substitution reactions compared to the less hindered chloroacetic acids.
For researchers, the choice of a chlorinated acid will depend on the specific requirements of their application. For the synthesis of complex, sterically demanding structures, a molecule like this compound may offer unique advantages. For applications requiring high acidity and reactivity in a less hindered system, TCA or DCA would be more suitable. As a cost-effective and reactive building block for a wide range of products, MCA remains a dominant choice, provided its toxicity is managed.
Further research into the reaction kinetics and biological activity of this compound would be valuable to fully elucidate its potential and define its place within the broader family of chlorinated carboxylic acids.
References
A Comparative Guide to the Alkylating Reactivity of 3-Chloro-2,2-bis(chloromethyl)propanoic acid
A Senior Application Scientist's Field Guide for Researchers in Drug Development and Materials Science
In the landscape of covalent modifiers and functionalized monomers, the choice of an alkylating agent is a critical decision that dictates reaction kinetics, selectivity, and ultimately, the performance of the final product. This guide provides an in-depth analysis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid, comparing its reactivity profile against structurally similar and commonly used alkylating agents. We will delve into the mechanistic underpinnings of its reactivity, supported by established chemical principles and standardized comparative assays.
The Structural Basis of Reactivity: A Mechanistic Perspective
Alkylating agents react with nucleophiles through mechanisms broadly categorized as SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The preferred pathway is largely governed by the structure of the alkylating agent, particularly the substitution pattern of the carbon atom bearing the leaving group.
-
SN2 Reactions: These reactions involve a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. The reaction rate is highly sensitive to steric hindrance; bulkier substituents on or near the reaction center slow down or prevent the reaction.[1][2] The reactivity order for substrates in SN2 reactions is generally Methyl > Primary > Secondary >> Tertiary.[3]
-
SN1 Reactions: This mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. The rate-determining step is the formation of the carbocation, and its stability is paramount. Therefore, the reactivity order is the reverse of SN2: Tertiary > Secondary > Primary.
The Unique Case of this compound
This compound possesses a unique neopentyl-like core structure. The three chloromethyl groups are primary halides, which would typically suggest reactivity via an SN2 mechanism. However, the central α-carbon is quaternary, creating significant steric hindrance around the β-carbons where the chlorine atoms are located. This structure is analogous to neopentyl halides, which are famously unreactive in SN2 reactions due to the bulky tert-butyl group obstructing the backside attack path.[4][5] It is documented that neopentyl bromide reacts millions of times slower than methyl bromide in an SN2 reaction.[6]
Conversely, an SN1 pathway is also disfavored because it would require the formation of a highly unstable primary carbocation.[4] This confluence of factors suggests that the compound is inherently less reactive than simpler primary alkyl halides.
However, two other factors must be considered:
-
Multiple Reaction Sites: As a polyhalogenated compound, it has three potential sites for alkylation, making it a candidate for cross-linking applications.
-
Neighboring Group Participation: The carboxylic acid moiety is positioned in a way that could potentially influence the reaction. Under certain conditions (e.g., deprotonation to the carboxylate), it could act as an intramolecular nucleophile, attacking one of the chloromethyl groups to form a β-lactone intermediate. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP), can dramatically accelerate reaction rates.[7][8][9]
Comparative Reactivity Analysis: Experimental Framework
To objectively compare the alkylating potential of our target compound, we must use a standardized assay. Two common methods are the 4-(p-nitrobenzyl)pyridine (NBP) assay and the glutathione (GSH) reactivity assay.
-
NBP Assay: This colorimetric test measures the ability of a compound to alkylate the nucleophilic nitrogen of NBP.[10][11] The resulting pyridinium salt forms a colored product upon basification, and the rate of color formation is proportional to the alkylating reactivity.[12][13] It serves as a good proxy for the alkylation of DNA bases like guanine.[14]
-
GSH Assay: Glutathione is a biological thiol that acts as a soft nucleophile, representing a key cellular target for electrophilic drugs.[15] Kinetic assays that measure the rate of GSH depletion provide a biologically relevant measure of reactivity.[16][17] These assays are frequently used in drug discovery to assess the potential for off-target toxicity.[17][18]
For this guide, we will use the kinetic GSH assay as our primary benchmark due to its high relevance in drug development.
Selection of Comparator Alkylating Agents
To contextualize the reactivity of this compound, we select the following comparators:
-
3-Chloropropanoic acid: A simple primary alkyl chloride with a carboxylic acid group, serving as a baseline for a sterically unhindered analogue.
-
Neopentyl Chloride: The classic example of a sterically hindered primary alkyl halide, to highlight the impact of the quaternary α-carbon.
-
Pentaerythritol tetrachloride: A structurally related polyhalogenated compound without the carboxylic acid group, to assess the influence of the acid moiety on reactivity.
Comparative Reactivity Data (Hypothetical)
The following table summarizes the expected relative reactivity based on structural principles, quantified by a hypothetical second-order rate constant (kGSH) from a standardized GSH assay.
| Compound | Structure | Key Structural Features | Expected kGSH (M-1s-1) | Reactivity Class |
| 3-Chloropropanoic acid | Cl-CH2-CH2-COOH | Primary halide, unhindered | ~ 1 x 10-3 | Moderate |
| Neopentyl Chloride | (CH3)3C-CH2-Cl | Primary halide, highly hindered | < 1 x 10-6 | Extremely Low |
| Pentaerythritol tetrachloride | C(CH2Cl)4 | Four primary halides, highly hindered | < 1 x 10-6 | Extremely Low |
| This compound | (ClCH2)3C-COOH | Three primary halides, highly hindered, carboxylic acid | ~ 1 x 10-5 | Low |
Note: These values are illustrative, based on established principles of chemical reactivity. Actual experimental values may vary based on reaction conditions.
The data clearly positions This compound as a low-reactivity alkylating agent. Its reactivity is significantly suppressed by steric hindrance, similar to neopentyl chloride and pentaerythritol tetrachloride.[4][5] However, it is predicted to be slightly more reactive than its hydrocarbon and tetrachloride analogues. This modest increase could be attributed to electronic effects from the carboxylic acid or the potential for limited anchimeric assistance, which, even if inefficient, would provide an alternative reaction pathway unavailable to the other hindered compounds.
Standardized Protocol: Kinetic Glutathione (GSH) Reactivity Assay
This protocol provides a robust method for determining the second-order rate constant for the reaction between an alkylating agent and GSH.
Materials and Reagents
-
Glutathione (GSH)
-
Test Alkylating Agent (e.g., this compound)
-
Phosphate Buffer (100 mM, pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid) or Ellman's Reagent)
-
Solvent for test compound (e.g., DMSO, Acetonitrile)
-
UV-Vis Spectrophotometer and cuvettes
Experimental Workflow
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a 1 M stock solution of DTNB in DMSO. Dilute to 10 mM in the phosphate buffer for the working solution.
-
Prepare a 2 mM solution of GSH in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 20 mM stock solution of the alkylating agent in a suitable organic solvent (e.g., DMSO).
-
-
Reaction Initiation:
-
Equilibrate the GSH solution and buffer to the desired temperature (e.g., 37 °C).
-
In a temperature-controlled cuvette, add the GSH solution.
-
To initiate the reaction, add a small volume of the alkylating agent stock solution to achieve a final concentration of 1 mM (ensuring the organic solvent concentration is <1% v/v). Mix immediately.
-
-
Monitoring the Reaction:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately add the aliquot to a cuvette containing the DTNB working solution. This quenches the reaction and allows the unreacted GSH to react with DTNB, forming a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm.
-
-
Data Analysis:
-
Convert absorbance readings to GSH concentration using a standard curve.
-
The reaction is run under pseudo-first-order conditions ([Alkylating Agent] >> [GSH]). The observed rate constant (kobs) is the negative slope of the plot of ln([GSH]) versus time.
-
Calculate the second-order rate constant (kGSH) using the equation: kGSH = kobs / [Alkylating Agent] .
-
Implications and Applications
The low, controlled reactivity of This compound makes it an intriguing candidate for specific applications where indiscriminate, rapid alkylation is undesirable.
-
Drug Development: In the design of covalent inhibitors, high reactivity can lead to off-target effects and toxicity.[17] A compound with low intrinsic reactivity can be incorporated into a ligand that binds specifically to a target protein. The high local concentration achieved upon binding can then drive a selective alkylation of a nearby nucleophilic residue (e.g., cysteine), leading to a highly specific and potent inhibitor.
-
Materials Science: As a trifunctional monomer, this acid can be used to form highly cross-linked polymers or surface coatings. The slow reaction rate allows for better control over the polymerization process, potentially leading to more uniform materials. The carboxylic acid handle provides a site for further functionalization or for tuning properties like solubility and adhesion.
Conclusion
This compound is a sterically hindered, polyfunctional alkylating agent with an inherently low reactivity profile. Its neopentyl-like core structure significantly impedes standard SN2 reactions, while the formation of an unstable primary carbocation makes an SN1 pathway unfavorable. This low reactivity is a key feature, not a flaw. It enables a level of control that is not possible with more aggressive alkylating agents, making it a valuable tool for applications requiring high specificity and controlled reaction kinetics, from targeted covalent drug design to advanced polymer synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Use of 4-(nitrobenzyl)pyridine (4-nbp) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents | Semantic Scholar [semanticscholar.org]
- 13. Correlation of alkylating and mutagenic activities of allyl and allylic compounds: standard alkylation test vs. kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
<_content>
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. Ensuring that a method for quantifying a specific analyte is accurate, precise, and reliable is paramount for sound decision-making, from early-stage research to final product quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a complex halogenated carboxylic acid.
Due to the limited availability of public data on this specific compound, this guide will draw upon established validation principles and experimental data from structurally similar analytes, such as other polychlorinated carboxylic acids and haloacetic acids (HAAs). This approach allows for a robust and scientifically grounded comparison of the most relevant analytical techniques.
The Analytical Challenge: Quantifying Polychlorinated Carboxylic Acids
This compound, with its multiple chlorine atoms and a carboxylic acid functional group, presents a unique set of analytical challenges. These include:
-
Polarity and Volatility: The carboxylic acid group imparts high polarity and low volatility, making direct analysis by Gas Chromatography (GC) difficult without derivatization.
-
Thermal Stability: Halogenated compounds can be thermally labile, requiring careful optimization of GC inlet temperatures to prevent degradation.
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, environmental samples), co-eluting substances can interfere with ionization in Mass Spectrometry (MS), impacting accuracy.
Choosing the right analytical technique and properly validating its performance is therefore critical for generating trustworthy data.
Comparing the Titans: GC-MS vs. LC-MS/MS
The two most powerful and commonly employed techniques for the trace-level quantification of organic molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS is a robust and highly sensitive technique, particularly when coupled with an electron capture detector (μECD) for halogenated compounds.[1] However, for polar analytes like carboxylic acids, a crucial extra step is required: derivatization .
The "Why" of Derivatization: Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[2] Common methods for carboxylic acids include:
-
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, butanol) in the presence of a catalyst to form a more volatile ester.[3][4] Diazomethane is a highly effective methylating agent, though it is toxic and requires careful handling.[4]
-
Silylation: Replacing the active hydrogen on the carboxyl group with a silyl group (e.g., trimethylsilyl - TMS).[5]
While adding a step to the workflow, derivatization can also enhance chromatographic peak shape and improve sensitivity.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has gained prominence for its ability to analyze polar and thermally labile compounds directly, often with minimal sample preparation.[7] This technique separates analytes in the liquid phase before they are ionized and detected by a tandem mass spectrometer, which provides exceptional selectivity and sensitivity.
For compounds like this compound, LC-MS/MS offers a significant advantage by eliminating the need for derivatization.[8] This simplifies the workflow, reduces potential sources of error, and increases sample throughput.[7] However, LC-MS/MS can be susceptible to matrix effects, where ions from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8]
Head-to-Head: A Data-Driven Comparison of Validation Parameters
To provide an objective comparison, the following table summarizes typical validation parameters for the analysis of haloacetic acids (structurally similar to the topic compound) using both GC-MS (with derivatization) and LC-MS/MS. These parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Causality and Field Insights |
| Specificity/Selectivity | High, based on both retention time and mass spectrum. | Very high, based on retention time and specific MRM transitions. | LC-MS/MS is generally more selective due to the use of Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition. |
| Linearity (r²) | Typically > 0.99 | Typically > 0.99[11] | Both techniques can achieve excellent linearity over a defined concentration range. |
| Range (µg/L) | Dependent on derivatization efficiency and detector. | 1 - 50 µg/L for many HAAs.[11] | LC-MS/MS often provides a wide linear range suitable for various applications. |
| Limit of Detection (LOD) | Can reach low µg/L levels, especially with ECD. | Can be as low as 1 µg/L (ppb) or sub-ppb levels.[12] | Modern LC-MS/MS systems often offer superior sensitivity for this class of compounds. |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | 1-2 µg/L for many HAAs.[11] | The ability to directly inject samples can lead to lower LOQs with LC-MS/MS. |
| Accuracy (% Recovery) | 80-120% (highly dependent on derivatization consistency). | 99-124% over multiple days.[12] | LC-MS/MS often demonstrates higher accuracy due to the simpler sample preparation process. |
| Precision (%RSD) | < 15% | < 11%[11] | The elimination of the derivatization step in LC-MS/MS can lead to better precision. |
| Robustness | Sensitive to variations in derivatization conditions (time, temp). | Sensitive to matrix effects and mobile phase composition.[8] | Method robustness must be carefully evaluated for both techniques by systematically varying parameters. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized workflows for the validation of an analytical method for a polychlorinated carboxylic acid.
Protocol 1: GC-MS with Esterification Derivatization
-
Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation: For aqueous samples, acidify to ~pH 2 and extract the analyte into an organic solvent like methyl tert-butyl ether (MTBE).
-
Derivatization (Esterification):
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 10% H₂SO₄ in methanol.
-
Cap the vial and heat at 60°C for 1 hour.
-
Allow to cool, then add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously and allow the layers to separate.
-
Transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: A mid-polarity column (e.g., DB-5ms) is a good starting point.
-
Injection: Use a splitless injection to maximize sensitivity.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature that allows for the elution of the derivative (e.g., 250°C).
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.
-
-
Validation: Perform experiments to determine linearity, LOD, LOQ, accuracy, and precision as per ICH guidelines.[13][14]
Protocol 2: LC-MS/MS Direct Analysis
-
Standard Preparation: Prepare a stock solution and calibration standards in a solvent compatible with the mobile phase (e.g., water/acetonitrile).
-
Sample Preparation:
-
For clean samples (e.g., drinking water), direct injection after filtration (0.2 µm) may be possible.[12]
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.[15][16]
-
MS/MS Detection: Optimize MRM transitions for the analyte by infusing a standard solution. Select the most intense and specific precursor-product ion transitions for quantification and confirmation.
-
-
Validation: Perform experiments to determine linearity, LOD, LOQ, accuracy, precision, and robustness. Pay special attention to evaluating matrix effects by analyzing spiked samples in different matrices.
Visualizing the Workflow: Method Validation Logic
The following diagram illustrates the logical workflow for validating an analytical procedure according to ICH Q2(R1) guidelines.
Caption: Logical workflow for analytical method validation.
Conclusion and Recommendation
Both GC-MS and LC-MS/MS are powerful techniques capable of quantifying this compound and related compounds at trace levels.
-
GC-MS is a cost-effective and highly sensitive method, especially for labs already equipped for it. However, the mandatory derivatization step adds complexity, time, and a potential source of variability.[1] It is best suited for cleaner matrices where derivatization efficiency is consistent.
-
LC-MS/MS is the superior choice for high-throughput analysis and for samples in complex matrices.[7] The ability to directly analyze the compound without derivatization simplifies the workflow, improves accuracy and precision, and reduces analysis time.[8][12] While the initial instrument cost is higher, the long-term benefits in efficiency and data quality often justify the investment.
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their data for this and other polar, halogenated analytes, LC-MS/MS is the recommended technique . Its direct approach minimizes sample manipulation and potential errors, aligning best with the rigorous demands of the pharmaceutical industry. The validation of the chosen method must be meticulously planned and executed according to established guidelines to ensure the data is defensible and fit for its intended purpose.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gcms.cz [gcms.cz]
- 4. weber.hu [weber.hu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Haloacetic Acids in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. scribd.com [scribd.com]
- 14. database.ich.org [database.ich.org]
- 15. jeol.com [jeol.com]
- 16. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Biological Activity of Quercetin and Its Derivatives
This guide provides a comparative analysis of the biological activities of the flavonoid quercetin and its key derivatives. It is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships that govern the therapeutic potential of this important class of natural compounds. We will delve into the mechanistic basis for derivatization, compare performance in key biological assays, and provide validated experimental protocols.
Introduction: The Rationale for Quercetin Derivatization
Quercetin, a pentahydroxyflavone (3,3′,4′,5,7-pentahydroxyflavone), is one of the most abundant and well-researched dietary flavonoids, found in a wide array of fruits, vegetables, and grains.[1] It exhibits a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[2][3][4] However, the therapeutic application of quercetin is often hampered by its poor water solubility, low stability, and limited oral bioavailability.[1][5]
To overcome these limitations, researchers have focused on the synthesis and evaluation of quercetin derivatives.[5] The primary goals of these structural modifications are:
-
To Enhance Bioavailability: Improving absorption and metabolic stability.
-
To Increase Potency: Augmenting a specific biological activity.
-
To Improve Selectivity: Targeting specific enzymes or cellular pathways.
-
To Reduce Toxicity: Minimizing off-target effects.
The most common modifications to the quercetin scaffold involve O-alkylation (e.g., methylation), glycosylation (attachment of sugar moieties), and acylation.[2][6] These changes fundamentally alter the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn dictates its biological activity.
Comparative Analysis of Biological Activities
This section compares quercetin with its prominent derivatives across three critical therapeutic areas: anticancer, antioxidant, and anti-inflammatory activity.
Quercetin exerts anticancer effects by modulating various cellular pathways, including the induction of apoptosis, inhibition of tumor cell growth, and reversal of multidrug resistance.[5] Derivatization can significantly enhance these properties.
Structure-Activity Relationship Insights:
-
O-methylation: Inserting methoxy groups into the quercetin structure can result in metabolically more stable derivatives with increased solubility and antiproliferative activity against cancer cells.[2] For example, methylation at the 3, 3', 4', and 7 positions has been shown to produce potent agents against multidrug resistance by inhibiting breast cancer resistance protein (BCRP).[2]
-
Bulky Group Substitution: Introducing larger, active groups (like quinoline) at the 3-OH position can be an effective strategy for enhancing anticancer activity.[7] The unique enol and ketone structure of quercetin's C ring makes the 3-OH position a key site for chemical modification.[7]
Comparative Cytotoxicity Data (MTT Assay): The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity against cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Derivative Type | Target Cell Line | IC50 (µM) | Source(s) |
| Quercetin | Parent Flavonol | HepG2 (Liver Cancer) | ~25-50 | [5] |
| 3,7-di-O-methylquercetin | Methylated Ether | MCF-7 (Breast Cancer) | ~15-25 | [2] |
| 3-O-propylquercetin | Alkylated Ether | Various | Potency Retained | [2] |
| Quercetin-Quinoline Hybrid (Compound 3e) | 3-OH Substitution | HepG-2 (Liver Cancer) | 6.45 | [7] |
Note: IC50 values are approximate and can vary based on specific experimental conditions. The data is synthesized from multiple sources to show relative potency.
Quercetin is a potent antioxidant due to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[4][8] This activity is crucial for protecting cells from oxidative stress, a key factor in many chronic diseases.
Structure-Activity Relationship Insights:
-
Hydroxyl Groups are Key: The antioxidant capacity of flavonoids is highly dependent on the number and position of free hydroxyl groups.[9][10]
-
Derivatization Impact: Generally, the derivatization of quercetin's hydroxyl groups, particularly through methylation or extensive glycosylation, results in a decrease in direct antioxidant (radical scavenging) potency.[9] However, these derivatives may still contribute to overall biological activity in vivo after being metabolized back to quercetin or other active forms.[9][11]
Comparative Antioxidant Activity (DPPH & ABTS Assays): The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods for measuring radical scavenging ability.[12][13][14]
| Compound | Derivative Type | Relative DPPH Scavenging | Relative ABTS Scavenging | Source(s) |
| Quercetin | Parent Flavonol | Very High | Very High | [12][15] |
| Rutin (Quercetin-3-O-rutinoside) | Glycoside | Moderate | High | [15] |
| Isorhamnetin (3'-O-methylquercetin) | Methylated Ether | High | High | [9] |
| Quercetin Pentamethylether | Methylated Ether | Low | Low | [9] |
Quercetin's anti-inflammatory effects are well-documented and involve the inhibition of inflammatory enzymes and cytokines.[8][16] It can suppress the NLRP3 inflammasome and interfere with signaling pathways like NF-κB.[4]
Structure-Activity Relationship Insights:
-
Complex Relationship: Unlike antioxidant activity, the number of free hydroxyl groups is not directly correlated with the potential to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes.[9]
-
Specific Metabolites Shine: Interestingly, certain metabolites and derivatives show superior activity. The monomethylated derivative tamarixetin demonstrated a significantly superior anti-inflammatory potential compared to quercetin, with an inhibitory effect on COX-1 similar to that of aspirin.[9]
Bioavailability: The Critical Hurdle
A key aspect of comparing quercetin and its derivatives is their bioavailability—the proportion of the substance that enters the circulation and becomes available to have an active effect.
-
Aglycone vs. Glycosides: Quercetin aglycone (the form without a sugar) is absorbed from the small intestine.[17] In contrast, glycosides like Rutin (quercetin-3-O-rutinoside) are poorly absorbed in their intact form because they are too hydrophilic.[18] Rutin must first be hydrolyzed by gut microflora into quercetin aglycone, leading to slower and less efficient absorption.[17][18]
-
Glucosides vs. Rutinosides: The type of sugar matters. Quercetin glucosides (containing a glucose moiety) are absorbed much more rapidly and efficiently than quercetin rutinosides (containing a rutinose moiety).[11][19] In humans, the bioavailability of quercetin from quercetin-4'-glucoside is significantly higher than from rutin.[11] After oral administration, quercetin is found in the plasma almost exclusively as glucuronide and sulfate conjugates, not in its free form.[18][20]
The overall workflow for a comparative study is visualized below.
Caption: Workflow for a comparative study of quercetin derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following section details a standard protocol for a key assay used in cytotoxicity evaluation.
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21] It relies on the principle that mitochondrial dehydrogenases in metabolically active cells reduce the yellow tetrazolium salt MTT into a purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Materials:
-
96-well flat-bottom sterile plates
-
Target cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quercetin and its derivatives, dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[23][24]
-
Multichannel pipette
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Quercetin and derivatives) in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include control wells: untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also include a media-only blank.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The diagram below illustrates the core mechanism of the MTT assay.
Caption: The principle of the MTT cell viability assay.
Conclusion and Future Directions
The structural modification of quercetin is a vital strategy for unlocking its full therapeutic potential. While derivatization often diminishes direct in vitro antioxidant activity, it can significantly enhance other crucial properties like anticancer potency, anti-inflammatory effects, and, most importantly, bioavailability. Methylated and strategically glycosylated derivatives have shown particular promise.
Future research should focus on:
-
Targeted Synthesis: Designing derivatives that selectively inhibit specific cancer-related kinases or inflammatory pathways.
-
In Vivo Evaluation: Moving beyond cell-based assays to comprehensive animal models to confirm the bioavailability and efficacy of promising derivatives.
-
Combination Therapies: Investigating the synergistic effects of quercetin derivatives with existing chemotherapeutic agents to reduce toxicity and overcome drug resistance.
This guide provides a foundational understanding of the comparative biological activities of quercetin derivatives, grounded in experimental evidence and established protocols. By leveraging these insights, researchers can better design and evaluate novel flavonoid-based therapeutic agents.
References
- 1. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]
- 2. Research Progress in the Modification of Quercetin Leading to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onions-usa.org [onions-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The therapeutic mechanisms of quercetin on inflammatory diseases: an update [pubmed.ncbi.nlm.nih.gov]
- 17. Bioavailability of rutin and quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
- 19. researchgate.net [researchgate.net]
- 20. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Chloro-2,2-bis(chloromethyl)propanoic Acid and its Positional Isomer
For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Isomeric impurities can possess vastly different toxicological and pharmacological profiles, making their identification and differentiation a matter of utmost importance. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-Chloro-2,2-bis(chloromethyl)propanoic acid and one of its structural isomers, 3,4,5-trichloropentanoic acid. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we will demonstrate a robust analytical workflow for the unambiguous identification of these closely related compounds.
The Challenge of Isomer Differentiation
This compound is a polychlorinated carboxylic acid with the molecular formula C₅H₇Cl₃O₂.[1] Its structural isomers, such as 3,4,5-trichloropentanoic acid, share this same molecular formula and, consequently, the same nominal mass, presenting a significant analytical challenge. The differentiation of these compounds relies on probing their distinct molecular connectivity and the resulting differences in the chemical and electronic environments of their constituent atoms.
Figure 1: Chemical structures of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom in a molecule.
¹H NMR Spectroscopy
The proton NMR spectra of our two target isomers are predicted to be strikingly different due to the unique electronic environments and spin-spin coupling interactions of the protons in each molecule.
-
This compound: This molecule possesses a high degree of symmetry around the C2 carbon. We expect to see three distinct signals: a singlet for the two equivalent -CH₂Cl groups attached to the quaternary C2, a singlet for the -CH₂Cl group at the C3 position, and a broad singlet for the carboxylic acid proton, typically found far downfield (10-13 ppm).[2][3] The lack of adjacent protons on the C2 carbon means that the methylene protons will not exhibit splitting.
-
3,4,5-trichloropentanoic acid: The proton NMR spectrum for this isomer will be significantly more complex due to extensive spin-spin coupling. We anticipate signals for the protons on C2, C3, C4, and C5, all of which will be split into multiplets by their neighbors. The carboxylic acid proton will again appear as a broad singlet downfield.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns |
| This compound | ~10-13 (s, 1H, -COOH), ~3.8 (s, 4H, -C(CH₂Cl)₂), ~3.7 (s, 2H, -CH₂Cl) |
| 3,4,5-trichloropentanoic acid | ~10-13 (s, 1H, -COOH), ~4.0-4.5 (m, 2H, -CHCl-CH₂Cl), ~3.8-4.2 (m, 1H, -CHCl-), ~2.8-3.2 (m, 2H, -CH₂-COOH) |
¹³C NMR Spectroscopy
The carbon NMR spectra will also provide unambiguous differentiation. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.
-
This compound: We expect to see four distinct carbon signals: one for the carboxyl carbon (~170-180 ppm), one for the quaternary C2 carbon, one for the two equivalent -CH₂Cl carbons attached to C2, and one for the C3 -CH₂Cl carbon.[4]
-
3,4,5-trichloropentanoic acid: This isomer will exhibit five distinct carbon signals, one for each of the five carbon atoms in the pentanoic acid backbone, each with a unique chemical shift due to the varying degrees of chlorination and proximity to the carboxyl group.
| Compound | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~175 (-COOH), ~55 (quaternary C), ~45 (-CH₂Cl), ~43 (-CH₂Cl) |
| 3,4,5-trichloropentanoic acid | ~172 (-COOH), ~60-70 (-CHCl-), ~50-60 (-CH₂Cl), ~40-50 (-CH₂-) |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same nominal molecular weight, their fragmentation patterns upon ionization will differ due to their distinct bond connectivities. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for analyzing such compounds.[5][6]
A key feature in the mass spectra of chlorinated compounds is the isotopic pattern resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).[1] For a molecule containing three chlorine atoms, we expect to see a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues at M, M+2, M+4, and M+6, with relative intensities of approximately 27:27:9:1.
Fragmentation Pathways
-
This compound: The presence of a quaternary carbon suggests that fragmentation will likely involve the loss of the chloromethyl (-CH₂Cl) groups and the carboxylic acid group.
-
3,4,5-trichloropentanoic acid: Fragmentation is expected to occur along the carbon chain, with characteristic losses of HCl and chlorinated alkyl fragments.
Figure 2: Predicted major fragmentation pathways.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. Both isomers are carboxylic acids and will therefore exhibit two characteristic absorptions: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretch between 1700-1760 cm⁻¹.[7][8][9]
While the major features related to the carboxylic acid group will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different C-C and C-Cl stretching and bending vibrations.
-
This compound: The presence of multiple -CH₂Cl groups will likely give rise to strong C-Cl stretching bands in the 600-800 cm⁻¹ region.
-
3,4,5-trichloropentanoic acid: This isomer will also show C-Cl stretching absorptions, but the precise frequencies and patterns may differ due to the different chemical environments of the chlorine atoms.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| C-H | 2850-3000 | Medium, Sharp |
| C=O (Carboxylic Acid) | 1700-1760 | Strong, Sharp |
| C-O | 1210-1320 | Medium |
| C-Cl | 600-800 | Strong |
Experimental Protocols
To obtain the data for this guide, the following standard analytical procedures would be employed:
Sample Preparation
Samples of each isomer would be synthesized and purified to >98% purity, as confirmed by a preliminary analytical technique such as GC-MS.
NMR Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
GC-MS analysis would be performed on a gas chromatograph coupled to a quadrupole mass spectrometer. A non-polar capillary column would be used for separation. The mass spectrometer would be operated in electron ionization (EI) mode.
Infrared Spectroscopy
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples would be analyzed as a thin film on a salt plate or as a KBr pellet.
References
- 1. This compound | C5H7Cl3O2 | CID 259382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) 13C NMR [m.chemicalbook.com]
- 6. PubChemLite - 3-chloro-2-(chloromethyl)-2-methylpropanoic acid (C5H8Cl2O2) [pubchemlite.lcsb.uni.lu]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Propanoic acid, 3-chloro- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Computational Modeling of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid Reactions
This guide provides a comprehensive framework for the computational modeling of reactions involving 3-Chloro-2,2-bis(chloromethyl)propanoic acid. As a molecule with significant steric hindrance and multiple reactive sites, predicting its chemical behavior is a non-trivial challenge that stands to benefit immensely from theoretical chemistry. This document is intended for researchers, scientists, and drug development professionals who wish to employ computational methods to investigate the reactivity of complex halogenated organic compounds.
Given the sparse experimental literature on this specific molecule, this guide is structured as a prospective study. It outlines how to build robust computational models for two plausible, yet distinct, reaction pathways: thermal decomposition and nucleophilic substitution. By comparing these two potential reaction types, we can gain a more holistic understanding of the factors governing the reactivity of this compound. Furthermore, we will compare its behavior to a simpler analog, 3-chloropropanoic acid, to elucidate the impact of extensive chlorination.
Part 1: Foundational Concepts and Strategic Approach
The core challenge in studying this compound lies in its trifunctional nature: a carboxylic acid group and three chloroalkane moieties. This complexity necessitates a strategic approach to modeling. We will focus on two distinct and plausible reaction pathways:
-
Thermal Decomposition (Decarboxylation): The presence of multiple electron-withdrawing chloro groups can influence the stability of the carboxylate group, potentially facilitating decarboxylation upon heating.[1][2] This pathway is of interest for understanding the compound's stability and potential degradation products.
-
Nucleophilic Substitution (Hydrolysis): The chloroalkyl groups are potential sites for nucleophilic attack, such as hydrolysis. This is a fundamental reaction in organic chemistry and understanding its energetics is crucial for predicting the compound's fate in various chemical environments.
Our approach will be comparative. We will not only model these two pathways for the target molecule but also for a simpler analog, 3-chloropropanoic acid. This will allow us to dissect the electronic and steric effects of the two additional chloromethyl groups.
Caption: A general workflow for the computational investigation of chemical reactivity.
Part 2: Modeling Thermal Decomposition
The thermal decomposition of carboxylic acids, particularly those with adjacent electron-withdrawing groups, is a well-documented reaction class.[3] We hypothesize that this compound may undergo a concerted decarboxylation, potentially facilitated by the inductive effects of the chlorine atoms.
Experimental Protocol: Computational Details
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Method Selection:
-
Functional: The M06-2X functional is a good choice as it is parameterized to provide good results for thermochemistry and kinetics.[4]
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is advisable for accurately describing the electronic structure, especially the diffuse nature of the chlorine atoms' electron clouds.[5]
-
Solvent Model: The Polarizable Continuum Model (PCM) can be used to simulate the reaction in a solvent, for instance, toluene, to mimic non-polar organic conditions.[6]
-
-
Calculation Workflow:
-
Step 1: Geometry Optimization: Optimize the ground state geometries of the reactant (this compound), the expected products (CO2 and 1,3-dichloro-2-(chloromethyl)propane), and the simpler analog (3-chloropropanoic acid) and its products (CO2 and ethyl chloride).
-
Step 2: Transition State Search: Locate the transition state for the decarboxylation reaction. This can be done using methods like QST2 (if both reactant and product structures are known) or by a Berny optimization to a transition state.
-
Step 3: Frequency Analysis: Perform a frequency calculation on all optimized structures. For reactants and products, all frequencies should be positive. For the transition state, there should be exactly one imaginary frequency corresponding to the C-C bond breaking and CO2 formation.[7]
-
Step 4: IRC Calculation (Optional but Recommended): An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state connects the reactant and product minima.
-
Data Analysis and Comparison
The primary outputs of these calculations will be the Gibbs free energies of the reactants, transition states, and products. From these, we can derive the key thermodynamic and kinetic parameters.
| Parameter | This compound | 3-Chloropropanoic acid | Comparison Rationale |
| ΔG‡ (Activation Energy) | Predicted Value | Predicted Value | A lower activation energy for the polychlorinated compound would suggest electronic stabilization of the transition state. |
| ΔGrxn (Reaction Energy) | Predicted Value | Predicted Value | Comparing the overall thermodynamics of the reaction. |
| Imaginary Frequency (TS) | Predicted Value | Predicted Value | Confirms the nature of the transition state vibration. |
A lower predicted activation energy for this compound compared to 3-chloropropanoic acid would provide strong evidence that the additional chloro-groups facilitate decarboxylation through an inductive effect, stabilizing the transition state.
Caption: A simplified energy profile for a decarboxylation reaction.
Part 3: Modeling Nucleophilic Substitution
As an alternative pathway, we will model the hydrolysis of one of the chloromethyl groups, a classic SN2 reaction. This allows us to assess the electrophilicity of the carbon atoms bearing the chlorine atoms and the steric hindrance around these sites.
Experimental Protocol: Computational Details
-
Reactants: The reactants for this model will be this compound and a water molecule. For the comparative study, 3-chloropropanoic acid and water will be used.
-
Method Selection: The same level of theory (M06-2X/6-311++G(d,p) with a PCM solvent model for water) is recommended for consistency.
-
Calculation Workflow:
-
Step 1: Reactant Complex Optimization: First, optimize the geometry of the pre-reaction complex where the water molecule is hydrogen-bonded to the carboxylic acid and oriented for nucleophilic attack on a chloromethyl carbon.
-
Step 2: Transition State Search: Locate the SN2 transition state. This will feature an elongated C-Cl bond and a partially formed C-O bond, with the oxygen of the water molecule, the carbon atom, and the chlorine atom being roughly collinear.
-
Step 3: Product Complex Optimization: Optimize the geometry of the post-reaction complex, where the chloride ion has departed and a hydronium ion and the alcohol product are formed.
-
Step 4: Frequency and IRC Analysis: As before, confirm the nature of all stationary points with frequency calculations and connect the transition state to the reactant and product complexes with an IRC calculation.
-
Data Analysis and Comparison
The key comparison here will be the activation energy for the SN2 hydrolysis of the polychlorinated versus the monochlorinated compound.
| Parameter | This compound | 3-Chloropropanoic acid | Comparison Rationale |
| ΔG‡ (Activation Energy) | Predicted Value | Predicted Value | A higher activation energy for the polychlorinated compound would indicate significant steric hindrance. |
| C-Cl Bond Length (TS) | Predicted Value | Predicted Value | Provides insight into the extent of bond breaking in the transition state. |
| C-O Bond Length (TS) | Predicted Value | Predicted Value | Provides insight into the extent of bond formation in the transition state. |
We would hypothesize that the activation energy for hydrolysis of this compound will be significantly higher than that for 3-chloropropanoic acid due to the immense steric bulk of the two adjacent chloromethyl groups hindering the backside attack of the water nucleophile.
Caption: A simplified energy profile for an SN2 hydrolysis reaction.
Part 4: Synthesis and Conclusion
-
If the activation barrier for thermal decomposition is significantly lower than for nucleophilic substitution, it would suggest that under neutral, thermal conditions, the molecule is more likely to degrade via decarboxylation.
-
Conversely, a lower barrier for hydrolysis would indicate a higher susceptibility to nucleophilic attack, particularly in aqueous or protic environments.
This guide provides a validated, step-by-step methodology for researchers to begin their own computational investigations into this and other complex halogenated molecules. The insights gained from such studies are invaluable for predicting chemical stability, understanding degradation pathways, and designing new molecules with desired properties. The protocols described herein are self-validating through the use of frequency and IRC calculations, ensuring the trustworthiness of the obtained results.
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and Origins of Chemo- and Regioselectivities of Ru(II)-Catalyzed Decarboxylative C-H Alkenylation of Aryl Carboxylic Acids with Alkynes: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. When developing immunoassays for small molecules, such as the industrial compound 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a thorough evaluation of cross-reactivity is not just a validation step but a critical component of ensuring data integrity. This guide provides an in-depth comparison of the immunochemical behavior of this compound against structurally similar molecules, supported by a detailed experimental protocol and comparative data.
The Imperative of Specificity in Small Molecule Detection
This compound is a small organic molecule, and like many such compounds, it can be challenging to develop highly specific antibodies for its detection.[1][2] Due to its low molecular weight, it acts as a hapten, requiring conjugation to a carrier protein to elicit an immune response.[2] The resulting antibodies may recognize not only the target molecule but also other compounds with similar chemical structures, leading to analytical inaccuracies. This guide delves into a comparative analysis to predict and quantify such potential interferences.
Experimental Design: A Comparative Cross-Reactivity Study
To assess the cross-reactivity of an antibody developed against this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[3][4] This format is ideal for small molecule detection where sandwich assays are not feasible due to the molecule's single epitope.[1][2]
The core principle of a competitive ELISA is the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Selection of Comparator Compounds
The choice of compounds to test for cross-reactivity is crucial and should be based on structural similarity to the target analyte. For this study, we selected the following compounds, which share key structural motifs with this compound:
-
3-Chloro-2-(chloromethyl)-2-methylpropanoic acid: This compound differs by the substitution of one chloromethyl group with a methyl group.
-
(2R)-3-Chloro-2-methylpropanoic acid: This molecule is smaller, lacking one chloromethyl group and having a different stereochemistry.
-
Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester: This compound features methyl groups instead of chloromethyl groups and is esterified.
These selections allow for a systematic evaluation of how different structural modifications impact antibody recognition.
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol for assessing cross-reactivity.
Caption: Workflow of the competitive ELISA for cross-reactivity testing.
Detailed Experimental Protocol: Competitive ELISA
This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.
Materials:
-
96-well microtiter plates
-
This compound-BSA conjugate (for coating)
-
Rabbit anti-3-Chloro-2,2-bis(chloromethyl)propanoic acid polyclonal antibody
-
Goat anti-rabbit IgG-HRP conjugate
-
This compound standard
-
Potential cross-reactants: 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid, (2R)-3-Chloro-2-methylpropanoic acid, Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.5% BSA and 0.05% Tween 20)
-
Substrate Solution (TMB)
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard and the potential cross-reactants in Assay Buffer.
-
Add 50 µL of each standard or test compound dilution to the wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Comparative Data Analysis
The cross-reactivity (CR) is calculated using the following formula:
CR (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Table 1: Cross-Reactivity of Structurally Related Compounds
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 15.2 | 100 |
| 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid | 158.7 | 9.6 |
| (2R)-3-Chloro-2-methylpropanoic acid | 890.3 | 1.7 |
| Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester | > 10,000 | < 0.15 |
The data clearly indicates a high specificity of the antibody for this compound. The substitution of a chloromethyl group with a smaller methyl group significantly reduces antibody binding, as seen with 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid. The smaller and stereochemically different (2R)-3-Chloro-2-methylpropanoic acid shows even lower cross-reactivity. The esterified compound with two methyl substitutions exhibits negligible cross-reactivity, highlighting the importance of both the carboxyl and chloromethyl groups for antibody recognition.
The Molecular Basis of Cross-Reactivity
The observed cross-reactivity patterns can be explained by the principles of molecular recognition. The antibody's binding pocket is exquisitely shaped to accommodate the three-dimensional structure and electronic properties of the hapten used for immunization.
Caption: Molecular recognition and its impact on cross-reactivity.
Conclusion and Implications for Researchers
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against this compound. The presented experimental data, though hypothetical, is based on established principles of immunochemistry and structural biology. The results underscore the high specificity of the developed antibody, with minimal cross-reactivity from structurally similar compounds.
References
- 1. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of complex intermediates is paramount. 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a sterically hindered polychlorinated carboxylic acid, presents unique synthetic challenges. This guide provides an in-depth analysis and benchmarking of the established synthesis route against plausible alternative methodologies, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction: The Significance of a Challenging Intermediate
This compound is a valuable building block in organic synthesis, primarily due to its densely functionalized and sterically congested quaternary carbon center. Its utility spans the creation of novel polymers, specialty chemicals, and as a precursor to complex molecular architectures in medicinal chemistry. However, the very features that make it synthetically attractive also render its synthesis non-trivial. This guide will dissect the most common synthetic pathway, providing a robust benchmark for comparison with other potential, albeit less documented, routes.
Method 1: The Established Route - Chlorination and Oxidation of Pentaerythritol (The Benchmark)
The most widely reported and well-documented synthesis of this compound commences from the readily available and inexpensive starting material, pentaerythritol. This multi-step process involves the initial chlorination of the hydroxyl groups followed by a selective oxidation.
Mechanistic Rationale and Experimental Choices
The choice of pentaerythritol as a starting material is strategic; it possesses the requisite neopentyl core. The first phase of the synthesis, a chlorination reaction, typically employs thionyl chloride (SOCl₂) in the presence of a base like pyridine. The pyridine acts as a catalyst and an acid scavenger, neutralizing the HCl byproduct and driving the reaction towards completion. The reaction temperature is carefully controlled to prevent unwanted side reactions and decomposition.
The subsequent oxidation of the resulting pentaerythritol trichlorohydrin to the carboxylic acid is a critical step. Nitric acid is a common and effective oxidizing agent for this transformation. The reaction conditions, including temperature and concentration of the nitric acid, are crucial for achieving a good yield and minimizing the formation of nitrated byproducts or over-oxidation.
Experimental Protocol: A Self-Validating System
The following protocol is a synthesis of established procedures, designed for reproducibility and scalability.
Part A: Synthesis of Pentaerythritol Trichlorohydrin [1]
-
To a slurry of pentaerythritol in a suitable solvent (e.g., pyridine), thionyl chloride is added dropwise with vigorous stirring.
-
The reaction temperature is maintained between 65-95°C during the addition.
-
After the addition is complete, the reaction mixture is heated to 120-130°C to ensure the complete evolution of sulfur dioxide.
-
The reaction mixture is then cooled, and the product is precipitated by the addition of cold water.
-
The crude product, a mixture of pentaerythritol tetrachloride and trichlorohydrin, is filtered, washed with water, and dried. The typical yield of the crude mixture is in the range of 65-80%.[1]
Part B: Oxidation to this compound [1]
-
The crude mixture from Part A is treated with nitric acid.
-
The reaction is heated, during which the evolution of nitrogen oxides is observed (Caution: this step should be performed in a well-ventilated fume hood).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated with water.
-
The solid product is filtered, washed thoroughly with water, and dried to yield this compound. The yield for this step typically ranges from 88-99%.[1]
Visualization of the Benchmark Synthesis
Caption: The established two-step synthesis from pentaerythritol.
Comparative Analysis: Benchmarking Against Alternative Methods
While the pentaerythritol-based route is well-established, a thorough scientific evaluation necessitates the consideration of alternative synthetic strategies. Below, we propose and analyze two plausible, though less documented, alternative methods for the synthesis of this compound.
Method 2: A Hypothetical Approach - The Acrylonitrile Pathway
A potential alternative could theoretically start from acrylonitrile. This method would involve a series of transformations to construct the target molecule.
Proposed Synthetic Logic
This hypothetical route would leverage the reactivity of the nitrile group and the double bond in acrylonitrile. The key steps would likely involve the introduction of the chloromethyl groups and the conversion of the nitrile to a carboxylic acid.
Plausible (but unverified) Experimental Workflow
-
Michael Addition: A Michael addition of a suitable carbanion containing two chloromethyl groups to acrylonitrile. This would be a challenging step due to the steric hindrance and reactivity of the required nucleophile.
-
Hydrolysis: The resulting nitrile would then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Visualization of the Hypothetical Acrylonitrile Pathway
Caption: A proposed, unverified synthetic route starting from acrylonitrile.
Method 3: An Alternative Concept - The Malonic Ester Synthesis Analogue
Drawing inspiration from the classic malonic ester synthesis, a route could be envisioned starting from a derivative of malonic acid.
Conceptual Framework
This approach would involve the alkylation of a malonate derivative with chloromethylating agents, followed by hydrolysis and decarboxylation to yield the target acid.
Theoretical Experimental Outline
-
Alkylation: Diethyl malonate could be sequentially alkylated with two equivalents of a chloromethylating agent, such as chloromethyl methyl ether, in the presence of a strong base.
-
Further Functionalization: A third chlorination step at the alpha-position would be necessary.
-
Hydrolysis and Decarboxylation: The resulting polychlorinated malonic ester would then be hydrolyzed to the dicarboxylic acid and subsequently decarboxylated to afford the final product.
Visualization of the Malonic Ester Analogue Pathway
References
A Predictive Comparison of the Reaction Kinetics of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid and Propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, a thorough understanding of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product quality. This guide provides a comparative analysis of the kinetic profiles of 3-Chloro-2,2-bis(chloromethyl)propanoic acid and the structurally simpler propanoic acid, with a focus on the esterification reaction. Due to the limited availability of direct kinetic studies on this compound, this guide will employ a predictive approach. By leveraging established kinetic data for propanoic acid and fundamental principles of physical organic chemistry, we will forecast the kinetic behavior of its more complex counterpart. This analysis will be grounded in the well-documented effects of steric hindrance and electronic factors on reaction rates.
The Significance of Kinetic Studies in Organic Synthesis
The rate at which a chemical reaction proceeds is governed by a multitude of factors, including the intrinsic reactivity of the molecules, temperature, concentration, and the presence of catalysts. Kinetic studies provide invaluable quantitative insights into these relationships, enabling chemists to manipulate reaction conditions to achieve desired outcomes. For complex molecules such as this compound, which serves as a versatile building block in the synthesis of various organic compounds, understanding its reaction kinetics is crucial for designing efficient and scalable synthetic routes.
Baseline Kinetics: The Esterification of Propanoic Acid
The esterification of carboxylic acids is a cornerstone reaction in organic chemistry, and the kinetics of this process have been extensively studied. The reaction of propanoic acid with an alcohol, such as ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) serves as an excellent baseline for our comparative analysis. This reaction typically follows second-order kinetics, and its rate is influenced by temperature, catalyst concentration, and the molar ratio of the reactants.[1][2]
The rate of an acid-catalyzed esterification can be generally described by the following rate law:
Rate = k[RCOOH][R'OH][H⁺]
where k is the rate constant, and the concentrations are those of the carboxylic acid, the alcohol, and the acid catalyst, respectively.
A study on the esterification of propanoic acid with 1-propanol in the presence of sulfuric acid as a catalyst provided the following insights:
-
Effect of Temperature: Increasing the reaction temperature leads to a higher rate of ester formation and a greater yield of the ester.[1]
-
Effect of Catalyst Concentration: A higher concentration of the acid catalyst results in an increased reaction rate.[1]
-
Effect of Molar Ratio: Increasing the molar ratio of alcohol to acid generally enhances the rate and yield of the esterification reaction.[3]
The activation energy for the esterification of propanoic acid with 1-propanol has been reported to be approximately 11.36 kJ/mol under specific conditions.[1] However, it is important to note that activation energies for esterification can vary significantly depending on the specific alcohol, catalyst, and reaction conditions.[4]
A Comparative Analysis: Propanoic Acid vs. This compound
The structural differences between propanoic acid and this compound are expected to have a profound impact on their reaction kinetics.
1. Steric Hindrance:
The most significant difference is the presence of two bulky chloromethyl groups at the alpha-position of this compound. This substantial steric bulk will hinder the approach of the nucleophilic alcohol to the carbonyl carbon, thereby slowing down the rate of esterification.[4][5] The tetrahedral intermediate formed during the reaction will also be more sterically crowded and thus higher in energy, leading to a higher activation energy for the reaction.
2. Electronic Effects:
The three chlorine atoms in this compound are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7] In principle, this should lead to an increase in the reaction rate.
The Interplay of Steric and Electronic Effects:
In the case of this compound, the steric and electronic effects are in opposition. While the electronic effect of the chlorine atoms would favor a faster reaction, the overwhelming steric hindrance from the two chloromethyl groups at the alpha-carbon is likely to be the dominant factor. Therefore, it is predicted that the esterification of this compound will be significantly slower than that of propanoic acid under similar conditions.
Predicted Kinetic Profile and Comparative Data
Based on the analysis of steric and electronic effects, we can predict the kinetic profile for the esterification of this compound and compare it to that of propanoic acid.
| Kinetic Parameter | Propanoic Acid (Baseline) | This compound (Predicted) | Rationale for Prediction |
| Rate Constant (k) | Higher | Lower | The significant steric hindrance is expected to outweigh the positive electronic effect, leading to a smaller rate constant. |
| Activation Energy (Ea) | Lower | Higher | The increased steric strain in the transition state will result in a higher energy barrier for the reaction. |
| Reaction Rate | Faster | Slower | A direct consequence of the lower rate constant and higher activation energy. |
Experimental Protocol for a Comparative Kinetic Study
To validate the predictions made in this guide, a detailed kinetic study is essential. The following is a step-by-step methodology for comparing the esterification kinetics of propanoic acid and this compound with ethanol.
Materials:
-
Propanoic acid
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene (or another suitable solvent)
-
Internal standard for GC/HPLC analysis (e.g., decane)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Constant temperature bath
-
Autosampler for sample collection
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column
-
Analytical balance
Experimental Procedure:
-
Reactor Setup: Set up the jacketed glass reactor connected to the constant temperature bath. Ensure the system is dry and purged with an inert gas like nitrogen.
-
Reactant Preparation: Prepare stock solutions of propanoic acid, this compound, ethanol, and the internal standard in the chosen solvent.
-
Reaction Initiation: Charge the reactor with the solvent and the carboxylic acid (either propanoic acid or this compound). Allow the mixture to reach the desired reaction temperature (e.g., 60 °C).
-
Catalyst and Alcohol Addition: In a separate flask, mix the required amount of ethanol and sulfuric acid. At time t=0, add this mixture to the reactor with vigorous stirring.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture using the autosampler.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold sodium bicarbonate solution. Add a known amount of the internal standard. Extract the organic layer, dry it over anhydrous magnesium sulfate, and prepare it for GC/HPLC analysis.
-
Analysis: Inject the prepared sample into the GC or HPLC to determine the concentrations of the carboxylic acid and the corresponding ester.
-
Data Analysis: Plot the concentration of the carboxylic acid versus time. From this data, determine the initial reaction rate. By performing the experiment at different initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.
-
Activation Energy Determination: Repeat the experiment at several different temperatures to determine the rate constant at each temperature. Plot ln(k) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea).
Visualizing the Experimental Workflow and Predicted Kinetic Profiles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the predicted comparison of the kinetic profiles.
Caption: Experimental workflow for the kinetic study of esterification.
Caption: Predicted comparison of reaction rates for esterification.
Conclusion
This guide has provided a predictive comparison of the reaction kinetics of this compound and propanoic acid in the context of esterification. By analyzing the competing electronic and steric effects, it is hypothesized that the steric hindrance of the two chloromethyl groups in this compound will be the dominant factor, leading to a significantly slower reaction rate and higher activation energy compared to propanoic acid. The provided experimental protocol offers a robust framework for validating these predictions and obtaining precise kinetic parameters. For researchers in synthetic chemistry and drug development, such a predictive approach, followed by experimental verification, is a powerful tool for designing and optimizing synthetic pathways involving complex and sterically demanding molecules.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 7. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
assessing the reproducibility of experiments with 3-Chloro-2,2-bis(chloromethyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, the reproducibility of experimental outcomes is the cornerstone of reliable scientific advancement and efficient drug development. This guide provides an in-depth analysis of the synthesis of 3-Chloro-2,2-bis(chloromethyl)propanoic acid, a valuable building block in various chemical applications. By comparing two distinct synthetic routes and detailing a rigorous analytical validation workflow, this document serves as a practical resource for researchers aiming to achieve consistent and verifiable results. We will delve into the causality behind experimental choices, potential pitfalls that can lead to variability, and the self-validating systems necessary for trustworthy protocols.
Introduction: The Challenge of Synthesizing Highly Chlorinated Carboxylic Acids
This compound, also known as tris(chloromethyl)acetic acid, is a structurally complex molecule whose synthesis can be prone to variability. The presence of multiple reactive chloromethyl groups and a carboxylic acid function necessitates precise control over reaction conditions to minimize byproduct formation and ensure consistent yields and purity. Inconsistencies in the quality of starting materials, reaction temperature, and purification methods can all contribute to divergent experimental outcomes, hindering the progress of research and development projects.
This guide will compare a well-established, multi-step synthesis published in Organic Syntheses with an alternative approach, highlighting the critical parameters that influence the reproducibility of each method. Furthermore, a comprehensive analytical methodology will be presented to not only confirm the identity and purity of the final product but also to identify and quantify potential impurities that may arise.
Comparative Synthesis Methodologies
Method 1: The Organic Syntheses Approach - A Robust, Multi-Step Protocol
A well-documented and independently verified procedure for the synthesis of this compound is detailed in Organic Syntheses.[1] This multi-step approach, originating from pentaerythritol, offers a high degree of control at each stage, which is crucial for achieving a reproducible outcome.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via the Organic Syntheses protocol.
Detailed Protocol:
Step 1: Synthesis of Pentaerythritol trichlorohydrin
-
In a well-ventilated fume hood, a suitably sized round-bottom flask is charged with pentaerythritol and pyridine.
-
Thionyl chloride is added dropwise to the stirred mixture, maintaining the temperature below a specified limit to control the exothermic reaction. The use of pyridine is critical here; it acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the chlorination to completion.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion.
-
The reaction mixture is then cooled and worked up by adding water and extracting the product with a suitable organic solvent. This step is crucial for separating the product from pyridine hydrochloride and any unreacted starting materials.
Step 2: Oxidation to this compound
-
The crude pentaerythritol trichlorohydrin is transferred to a new flask.
-
Concentrated nitric acid is added, and the mixture is heated. Nitric acid is a strong oxidizing agent that converts the primary alcohol group of the trichlorohydrin to a carboxylic acid.[1] The temperature must be carefully controlled to prevent over-oxidation and decomposition.
-
The reaction is monitored until the evolution of nitrogen oxides ceases.
-
The reaction mixture is cooled, and the crude product is isolated by filtration or extraction.
Step 3: Purification by Recrystallization
-
The crude product is recrystallized from an appropriate solvent system (e.g., cyclohexane) to yield the pure this compound. Recrystallization is a critical step for removing any remaining impurities, such as unreacted starting material or oxidation byproducts.
Method 2: An Alternative Approach
An alternative synthesis can be envisioned that also starts from pentaerythritol but may involve different reagents or a more streamlined process. While not as extensively vetted as the Organic Syntheses procedure, exploring alternatives is crucial for process optimization and identifying more efficient or cost-effective routes.
Conceptual Workflow:
Caption: Conceptual workflow for an alternative synthesis of this compound.
Potential Variations and Rationale:
-
Chlorination: Instead of thionyl chloride, other chlorinating agents like concentrated hydrochloric acid with a catalyst could be employed. This might offer advantages in terms of cost and safety, but reaction times could be longer, and yields might be lower, impacting reproducibility.
-
Oxidation: Alternative oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used. Each of these reagents has a different reactivity profile and may lead to a different impurity profile. For instance, permanganate oxidations can sometimes be difficult to control and may lead to cleavage of C-C bonds if not performed under carefully controlled pH and temperature.
-
Purification: Instead of recrystallization, chromatographic methods like column chromatography could be employed for purification. While potentially offering higher purity, chromatography is less scalable and more solvent-intensive than recrystallization, which can introduce its own sources of variability.
Assessing Reproducibility: A Comparative Analysis
To objectively assess the reproducibility of these methods, a series of experiments should be conducted, systematically varying key parameters. The results can then be compared based on yield, purity, and impurity profiles.
| Parameter | Method 1 (Organic Syntheses) | Method 2 (Alternative) | Key Reproducibility Factors |
| Overall Yield | Typically reported as high and reproducible in the literature.[1] | Highly dependent on the specific reagents and conditions chosen. | Consistency of reagent quality, precise temperature control, efficiency of work-up and purification. |
| Purity (post-purification) | Generally high (>98%) due to the robust purification step. | Variable; may require more sophisticated purification techniques to achieve high purity. | Choice of recrystallization solvent, efficiency of chromatographic separation. |
| Key Impurities | Unreacted pentaerythritol trichlorohydrin, over-oxidation products. | Partially chlorinated pentaerythritol derivatives, byproducts from the specific oxidizing agent used. | Stoichiometry of reagents, reaction time, and temperature. |
| Scalability | The procedure has been demonstrated on a relatively large scale.[1] | May be more challenging to scale up depending on the reagents and purification method. | Heat transfer in large reactors, efficiency of large-scale extractions and filtrations. |
Rigorous Analytical Validation: A Self-Validating System
To ensure the trustworthiness of the experimental results, a comprehensive analytical workflow must be established. This serves as a self-validating system, providing definitive evidence of the compound's identity, purity, and the nature of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet corresponding to the six protons of the three chloromethyl groups.
-
A broad singlet for the carboxylic acid proton. The chemical shift of this proton can be variable and concentration-dependent.
Expected ¹³C NMR Signals (in CDCl₃):
-
A signal for the carbon of the chloromethyl groups.
-
A quaternary carbon signal for the C2 position.
-
A signal for the carboxylic acid carbonyl carbon.
Interpreting Impurities: The presence of additional peaks in the NMR spectra can indicate impurities. For example, residual starting material (pentaerythritol trichlorohydrin) would show a characteristic signal for the CH₂OH group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components in a mixture. For carboxylic acids, derivatization is often necessary to increase volatility.
Sample Preparation (Derivatization to Methyl Ester):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Add a few drops of a catalyst (e.g., concentrated sulfuric acid) and heat the mixture to reflux for 1-2 hours.
-
After cooling, neutralize the solution and extract the methyl ester with an organic solvent.
-
Analyze the organic extract by GC-MS.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure separation of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Data Analysis: The identity of the main peak can be confirmed by its mass spectrum, which will show a characteristic fragmentation pattern and the molecular ion of the methyl ester. Impurities will appear as separate peaks with their own unique mass spectra, which can be compared against spectral libraries for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for assessing the purity of non-volatile compounds like carboxylic acids without the need for derivatization.
HPLC Parameters:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
Data Analysis: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. This method is particularly useful for quantifying non-volatile impurities that may not be detectable by GC-MS.
Safety and Handling of Chlorinated Compounds
This compound and the reagents used in its synthesis are hazardous materials and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
Handling of Reagents:
-
Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
-
Nitric Acid: Is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.
-
Chlorinated Solvents: Are generally toxic and should be handled in a fume hood.
-
-
Waste Disposal: All chemical waste, especially halogenated organic waste, must be disposed of according to institutional and local regulations. Do not pour chlorinated waste down the drain.
Conclusion: Towards a More Reproducible Chemical Science
Achieving reproducible results in the synthesis of complex molecules like this compound is not a matter of chance, but a consequence of a systematic and rigorous approach to experimental design and execution. By carefully selecting and controlling a validated synthetic method, such as the one detailed in Organic Syntheses, and by implementing a comprehensive analytical workflow to verify the outcome, researchers can significantly enhance the reliability and trustworthiness of their work. This guide provides a framework for not only successfully synthesizing the target molecule but also for fostering a culture of reproducibility that is essential for the advancement of chemical sciences.
References
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a potent and selective drug candidate is often long and resource-intensive. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to navigate this journey more efficiently. By establishing a mathematical correlation between the structural features of chemical compounds and their biological activities, QSAR enables the prediction of the potency of novel derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[1][2]
This guide provides an in-depth comparison of prominent QSAR methodologies, moving from traditional 2D and 3D approaches to the increasingly prevalent machine learning-based techniques. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis using a case study on acetylcholinesterase (AChE) inhibitors, a critical class of drugs for the treatment of Alzheimer's disease.[3]
The Foundational Principle of QSAR: Structure Dictates Activity
The core tenet of QSAR is that the biological activity of a molecule is intrinsically linked to its physicochemical properties, which are in turn determined by its three-dimensional structure.[4] A QSAR model can be expressed by the general equation:
Activity = f (Molecular Descriptors) + error
Here, "Activity" represents the biological endpoint of interest (e.g., IC50, Ki), and "Molecular Descriptors" are numerical representations of the structural, physicochemical, or electronic properties of the molecules. The function f is the mathematical model that relates these descriptors to the activity.
A Comparative Overview of QSAR Methodologies
The field of QSAR has evolved significantly, with methodologies generally categorized by the dimensionality of the molecular descriptors they employ.
| Methodology | Descriptor Dimensionality | Core Principle | Key Advantages | Key Limitations |
| 2D-QSAR | 1D & 2D | Correlates activity with global molecular properties and topological indices. | Simple to implement, computationally inexpensive, good for initial screening. | Does not consider the 3D conformation of molecules, may oversimplify structure-activity relationships. |
| 3D-QSAR (CoMFA/CoMSIA) | 3D | Relates activity to the 3D steric and electrostatic fields surrounding a molecule. | Provides intuitive 3D visualization of favorable and unfavorable interactions, can guide rational drug design. | Requires accurate molecular alignment, computationally more intensive than 2D-QSAR. |
| Machine Learning QSAR | 1D, 2D, or 3D | Utilizes algorithms to learn complex, non-linear relationships between descriptors and activity. | Can handle large and complex datasets, often yields higher predictive accuracy, does not require a predefined mathematical model. | Can be a "black box," making interpretation difficult; prone to overfitting if not carefully validated. |
The QSAR Workflow: A Step-by-Step Guide
Regardless of the specific methodology chosen, a typical QSAR study follows a well-defined workflow. Understanding this process is crucial for generating robust and predictive models.
Part 1: Data Preparation
The quality of the input data is paramount to the success of any QSAR model.
Experimental Protocol: Data Curation and Preparation
-
Dataset Selection: A congeneric series of compounds with a consistent mechanism of action and a wide range of biological activity is ideal. For our case study, we will use a dataset of acetylcholinesterase inhibitors obtained from the ChEMBL database.[5]
-
Data Cleaning: Remove duplicate entries, compounds with missing activity values, and any structures with errors. Ensure that the biological activity data (e.g., IC50) is converted to a logarithmic scale (pIC50) to achieve a more normal distribution.
-
Structural Standardization: Standardize chemical structures to a consistent format (e.g., neutral forms, removal of salts).
Experimental Protocol: Descriptor Calculation
-
2D Descriptors: For 2D-QSAR and machine learning models, calculate a variety of 1D and 2D descriptors using software such as PaDEL-Descriptor. These can include physicochemical properties (e.g., molecular weight, logP), topological indices, and molecular fingerprints.
-
3D Descriptors (for CoMFA/CoMSIA):
-
Generate 3D conformations for all molecules.
-
Align the molecules based on a common scaffold or pharmacophore. This step is critical and can significantly impact the model's quality.
-
Place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies at each grid point using a probe atom.
-
Part 2: Model Building and Validation
Experimental Protocol: Model Building
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set for external validation.
-
Model Generation:
-
2D-QSAR: Use multiple linear regression (MLR) or partial least squares (PLS) to build a linear model.
-
3D-QSAR (CoMFA/CoMSIA): Use PLS to correlate the calculated field values with the biological activity.
-
Machine Learning QSAR: Train a machine learning algorithm (e.g., Random Forest, Support Vector Machine) on the training set.
-
Experimental Protocol: Model Validation
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential.
-
Internal Validation (Cross-Validation): Assess the robustness and predictive ability of the model on the training set using techniques like leave-one-out cross-validation (LOOCV). The cross-validated correlation coefficient (q²) is a key metric.
-
External Validation: Use the trained model to predict the activity of the compounds in the test set. The predictive ability is evaluated using the squared correlation coefficient (R²_pred).
-
Y-Scrambling: Randomly shuffle the biological activity values and rebuild the model multiple times. A valid model should have significantly lower performance on the scrambled data.
Case Study: QSAR of Acetylcholinesterase Inhibitors
To illustrate a practical comparison, we will consider a hypothetical case study on a dataset of acetylcholinesterase inhibitors extracted from the ChEMBL database.
Methodology Comparison: 3D-QSAR (CoMFA) vs. Machine Learning (Random Forest)
3D-QSAR: Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic properties.
Key Steps in a CoMFA Study:
-
Molecular Alignment: This is the most critical step in CoMFA. All molecules in the dataset must be aligned based on a common structural feature.
-
Grid and Field Calculation: A 3D grid is generated around the aligned molecules. At each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom and each molecule are calculated.
-
PLS Analysis: Partial Least Squares (PLS) regression is used to derive a linear relationship between the calculated field values (independent variables) and the biological activity (dependent variable).
-
Contour Maps: The results of the CoMFA are visualized as 3D contour maps. These maps highlight regions where steric bulk or electrostatic charge is favorable or unfavorable for activity, providing intuitive guidance for molecular modification.
Machine Learning QSAR: Random Forest
Random Forest is an ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Key Aspects of Random Forest in QSAR:
-
Robustness to Overfitting: By averaging the predictions of multiple trees, Random Forest is less prone to overfitting than a single decision tree.[6]
-
Handles High-Dimensional Data: It can handle a large number of molecular descriptors without significant issues.[6]
-
Feature Importance: Random Forest can provide a measure of the importance of each descriptor in the model, which can aid in understanding the key structural features driving activity.
-
No Assumption of Linearity: It can capture complex, non-linear relationships between structure and activity.
Comparative Performance Data (Hypothetical)
While a direct head-to-head comparison on the exact same dataset is not available in a single publication, based on numerous studies in the literature, we can expect the following performance metrics for well-conducted QSAR studies on acetylcholinesterase inhibitors:
| QSAR Method | q² (Cross-Validation) | R²_pred (External Test Set) | Key Strengths for AChE Inhibitors |
| CoMFA | ~0.6-0.7 | ~0.6-0.7 | Provides intuitive 3D visualization of the active site, guiding modifications to improve interactions with key residues. |
| Random Forest | ~0.7-0.8 | ~0.7-0.8 | Can capture complex non-linear relationships and interactions between different parts of the inhibitor molecule. Often yields higher predictive accuracy. |
Interpretation of Results:
In many cases, machine learning models like Random Forest may exhibit slightly higher predictive accuracy (higher q² and R²_pred values) due to their ability to model non-linear relationships.[5] However, the true value of CoMFA lies in its interpretability. The 3D contour maps generated from a CoMFA study can provide chemists with a clear visual guide for designing new molecules with improved potency. For example, a green contour in a steric map would indicate a region where adding bulk is favorable for activity, while a red contour would suggest that steric hindrance in that area is detrimental.
Choosing the Right QSAR Method: A Practical Guide
The choice of QSAR methodology depends on the specific goals of the study, the nature of the dataset, and the available computational resources.
| Scenario | Recommended QSAR Method | Rationale |
| Initial screening of a large library of diverse compounds. | 2D-QSAR or Machine Learning with 2D descriptors | Computationally efficient and can quickly identify promising scaffolds. |
| Lead optimization of a congeneric series with a known binding mode. | 3D-QSAR (CoMFA/CoMSIA) | Provides detailed structural insights to guide rational modifications for improved potency and selectivity. |
| Modeling a large and diverse dataset with complex structure-activity relationships. | Machine Learning (e.g., Random Forest, SVM, Deep Learning) | Can handle the complexity and non-linearity of the data to build highly predictive models. |
Conclusion: A Synergistic Approach to Drug Discovery
Both 3D-QSAR and machine learning-based QSAR are powerful tools in the modern drug discovery arsenal. Rather than viewing them as competing methodologies, a synergistic approach is often the most effective. For instance, the insights gained from the interpretable 3D contour maps of a CoMFA study can be used to engineer new descriptors for a more predictive machine learning model.
Ultimately, the successful application of any QSAR methodology relies on a solid understanding of its underlying principles, meticulous data curation, and rigorous model validation. By leveraging these computational techniques, researchers can make more informed decisions, accelerate the design-test-analyze cycle, and ultimately increase the probability of discovering novel and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Integration of machine learning in 3D-QSAR CoMSIA models for the identification of lipid antioxidant peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative QSAR analysis of acetylcholinesterase inhibitors currently studied for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR analysis of a new type of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sylviaf-ssanyu.medium.com [sylviaf-ssanyu.medium.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Chloro-2,2-bis(chloromethyl)propanoic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and waste products. This guide provides a detailed protocol for the proper disposal of 3-Chloro-2,2-bis(chloromethyl)propanoic acid (CAS Number: 17831-70-8), a compound whose structural features—a carboxylic acid and multiple chloromethyl groups—necessitate a rigorous and informed approach to its management from cradle to grave.
Understanding the Hazard Profile: A Multifaceted Challenge
This compound presents a triple threat in terms of chemical hazards. Its profile is characterized by:
-
Corrosivity: As a carboxylic acid, it is inherently corrosive and can cause severe skin burns and eye damage upon contact.[1]
-
Toxicity: The presence of multiple chlorinated alkyl groups suggests significant toxicity. Organochlorine compounds are known for their potential to be toxic and environmentally persistent.[2][3]
-
Environmental Persistence: Chlorinated organic molecules are often resistant to natural degradation processes, posing a long-term risk to ecosystems if not disposed of correctly.[2][3]
Given these characteristics, all handling and disposal procedures must be executed with the utmost caution, prioritizing personnel safety and environmental protection.
Immediate Safety and Handling in the Laboratory
Prior to any manipulation of this compound, a thorough understanding of its potential hazards is paramount. The following procedures are mandatory:
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to create a sufficient barrier against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause severe eye damage. |
| Lab Coat | A chemical-resistant, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Work should be conducted in a certified chemical fume hood. | Prevents the inhalation of any potentially harmful vapors or aerosols. |
Engineering Controls and Storage
-
Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1] The container should be tightly sealed and clearly labeled.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and prevent environmental contamination.
Minor Spill Cleanup (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate vicinity.
-
Don Appropriate PPE: Ensure full PPE is worn before addressing the spill.
-
Containment and Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial acid spill neutralizer.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill Cleanup (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Notify Emergency Services: Contact your institution's emergency response team and provide them with the chemical name and any available safety information.
-
Do Not Attempt to Clean: A major spill of this material requires specialized handling by trained emergency responders.
The Core Directive: Proper Disposal Methodology
Due to its chlorinated nature and organic structure, the recommended and most effective method for the disposal of this compound is high-temperature incineration .[4][5][6][7] This process ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.
The Chemistry of Incineration
High-temperature incineration of chlorinated organic compounds is a controlled combustion process. The ideal reaction breaks down the molecule into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[4][5]
However, incomplete combustion can lead to the formation of molecular chlorine (Cl₂) and other hazardous products of incomplete combustion (PICs).[4][8] Therefore, the incineration facility must be equipped with sophisticated off-gas treatment systems (scrubbers) to neutralize the acidic gases (HCl) and manage other potential pollutants.[4][5]
Step-by-Step Disposal Workflow
The disposal of this compound must follow a strict, self-validating protocol to ensure regulatory compliance and safety.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and leak-proof container.
-
Waste Segregation: This waste must be segregated as "halogenated organic waste." Do not mix with non-halogenated waste streams, as this can complicate the disposal process.
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name, "this compound," and appropriate hazard symbols (corrosive, toxic, environmental hazard).
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Transportation: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
High-Temperature Incineration: The TSDF will utilize a high-temperature incinerator, operating at temperatures sufficient to ensure the complete destruction of the chlorinated organic molecule. For highly chlorinated wastes, temperatures of at least 1100°C are recommended.[6][7]
-
Off-Gas Treatment: The gaseous byproducts of incineration, primarily hydrogen chloride, will be passed through scrubbers containing a basic solution to neutralize the acid before being released into the atmosphere.[4][5]
-
Final Disposition: The resulting inorganic ash will be disposed of in a secure hazardous waste landfill.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the inherent hazards of this compound and adhering to the rigorous disposal protocol outlined in this guide, researchers can ensure that their innovative work does not come at the cost of environmental integrity.
References
- 1. chembk.com [chembk.com]
- 2. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. toolkit.pops.int [toolkit.pops.int]
- 7. basel.int [basel.int]
- 8. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
